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  • Product: 3-(1-Aminoethyl)adamantan-1-ol
  • CAS: 90812-24-1

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-(1-Aminoethyl)adamantan-1-ol in Neurological Models: A Technical Guide

Executive Summary 3-(1-Aminoethyl)adamantan-1-ol is a primary 3-hydroxylated metabolite of the antiviral and antiparkinsonian agent rimantadine. Sharing the polycyclic adamantane pharmacophore with well-characterized neu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(1-Aminoethyl)adamantan-1-ol is a primary 3-hydroxylated metabolite of the antiviral and antiparkinsonian agent rimantadine. Sharing the polycyclic adamantane pharmacophore with well-characterized neurotherapeutics like memantine and amantadine, this compound exhibits significant neuroactive properties. In neurological models, its primary mechanism of action is the uncompetitive, low-affinity antagonism of the N-methyl-D-aspartate (NMDA) receptor .

This whitepaper provides an in-depth analysis of the molecular pharmacology, neuroprotective pathways, and field-proven experimental workflows required to evaluate 3-(1-Aminoethyl)adamantan-1-ol in preclinical neurological models of excitotoxicity, Parkinson's disease, and ischemic stroke.

Molecular Pharmacology & Binding Kinetics

The therapeutic viability of adamantane derivatives relies on their unique receptor kinetics. Unlike competitive antagonists that block all receptor activity (often leading to severe side effects like hallucinations or coma), 3-(1-Aminoethyl)adamantan-1-ol operates as an uncompetitive channel blocker.

Voltage-Dependent, Uncompetitive Antagonism

The compound binds to the phencyclidine (PCP) binding site located deep within the ion channel pore of the NMDA receptor. Crucially, this binding is use-dependent ; the drug can only access its target site when the channel has been opened by the endogenous agonists (glutamate and glycine) and the voltage-dependent magnesium (Mg²⁺) block has been relieved by membrane depolarization. This mechanism is fundamentally shared with amantadine and memantine, as detailed in.

Fast Off-Rate Kinetics

The defining characteristic of 3-(1-Aminoethyl)adamantan-1-ol is its "fast off-rate." During pathological states (e.g., ischemia or neurodegeneration), there is a slow, continuous (tonic) release of glutamate, leading to prolonged NMDA receptor activation and lethal calcium (Ca²⁺) influx. The drug blocks this open channel. However, during normal physiological signaling (phasic release), the drug dissociates from the channel rapidly enough (τ < 100 ms) to allow normal synaptic transmission and long-term potentiation (LTP) to occur. This accelerated channel closure mechanism is a hallmark of adamantane neuroprotection .

G Glutamate Pathological Glutamate (Tonic Release) NMDAR NMDA Receptor (Channel Open) Glutamate->NMDAR Overactivation Drug 3-(1-Aminoethyl)adamantan-1-ol (Uncompetitive Binding) NMDAR->Drug Exposes PCP Site Ca2 Blockade of Ca2+ Influx Drug->Ca2 Fast Off-Rate Kinetics Survival Prevention of Excitotoxicity & Neuronal Survival Ca2->Survival Preserves Synaptic Plasticity

Fig 1: Uncompetitive NMDAR antagonism by 3-(1-Aminoethyl)adamantan-1-ol preventing excitotoxicity.

Secondary Neuroprotective Pathways

While NMDA receptor modulation is the primary mechanism, the adamantane cage structure confers pleiotropic effects critical for modeling Parkinson's disease and neurodegeneration.

  • Dopaminergic Modulation: Similar to its parent compounds, 3-(1-Aminoethyl)adamantan-1-ol facilitates the presynaptic release of dopamine and inhibits its reuptake in the striatum. This dual action restores dopaminergic tone in 6-OHDA or MPTP-lesioned Parkinsonian models.

  • Sigma-1 Receptor Agonism: Adamantanes are known to interact with endoplasmic reticulum-associated Sigma-1 receptors. Agonism at this site promotes cellular survival pathways, upregulates Brain-Derived Neurotrophic Factor (BDNF), and mitigates endoplasmic reticulum stress.

G Drug 3-(1-Aminoethyl)adamantan-1-ol Sigma1 Sigma-1 Receptor Agonism Drug->Sigma1 Dopamine Dopamine Reuptake Inhibition Drug->Dopamine BDNF BDNF Release Sigma1->BDNF Upregulation Striatum Enhanced Striatal Dopamine Dopamine->Striatum Motor Symptom Relief Neuroprotection Global Neuroprotection BDNF->Neuroprotection Striatum->Neuroprotection

Fig 2: Secondary neuroprotective and dopaminergic pathways modulated by adamantane derivatives.

Experimental Protocols for Neurological Models

To rigorously evaluate the mechanism of action of 3-(1-Aminoethyl)adamantan-1-ol, researchers must employ self-validating experimental designs. Below are the gold-standard protocols.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (NMDAR Kinetics)

Objective: Validate the uncompetitive nature and fast off-rate kinetics of the compound. Causality Rationale: We utilize whole-cell patch-clamp rather than calcium imaging because patch-clamp provides the sub-millisecond temporal resolution required to measure the fast off-rate kinetics (τ ~30-50 ms) characteristic of adamantane derivatives.

Step-by-Step Methodology:

  • Preparation: Culture rat cortical neurons (E18) for 12–14 days in vitro (DIV).

  • Internal/External Solutions: Use a Mg²⁺-free extracellular solution (140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, pH 7.3) to remove the endogenous voltage-dependent block.

  • Self-Validating Baseline Step: Apply 3-(1-Aminoethyl)adamantan-1-ol (50 µM) in the absence of NMDA. Validation: No change in holding current should occur. If blockade is observed, the compound is acting non-specifically or competitively, invalidating the uncompetitive hypothesis.

  • Agonist Application: Co-apply NMDA (50 µM) and Glycine (10 µM) via a rapid perfusion system to evoke inward currents.

  • Drug Co-Application: Introduce 3-(1-Aminoethyl)adamantan-1-ol (10–100 µM) during the steady-state phase of the NMDA current.

  • Data Analysis: Measure the decay time constant (τ) of the current blockade and the recovery time upon drug washout to calculate the IC₅₀ and off-rate.

Protocol 2: Oxygen-Glucose Deprivation (OGD) in Acute Brain Slices

Objective: Assess neuroprotective efficacy against glutamate-induced excitotoxicity. Causality Rationale: OGD accurately mimics the massive, pathological tonic glutamate release seen in ischemic stroke. This differentiates the drug's ability to block pathological NMDAR activation while sparing normal synaptic transmission.

Step-by-Step Methodology:

  • Slice Preparation: Prepare 400 µm acute cortico-striatal slices from adult mice using a vibratome in ice-cold, sucrose-substituted artificial cerebrospinal fluid (aCSF).

  • Baseline Recording: Transfer slices to a recording chamber perfused with standard aCSF (bubbled with 95% O₂ / 5% CO₂). Stimulate the Schaffer collaterals and record baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.

  • Self-Validating Step: Perfuse 3-(1-Aminoethyl)adamantan-1-ol (20 µM) in standard aCSF. Validation: The baseline fEPSP amplitude must remain unchanged, proving the drug does not interfere with normal phasic synaptic transmission.

  • OGD Induction: Switch the perfusate to glucose-free aCSF bubbled with 95% N₂ / 5% CO₂ for 15 minutes, in the presence or absence of the drug.

  • Reperfusion & Viability Assay: Return to standard aCSF for 2 hours. Measure the recovery of fEPSP amplitudes and quantify cell death using Propidium Iodide (PI) fluorescence imaging.

Quantitative Data & Comparative Efficacy

The clinical and experimental utility of an NMDA receptor antagonist is dictated by its IC₅₀ and off-rate. Table 1 summarizes the pharmacological profile of 3-(1-Aminoethyl)adamantan-1-ol relative to its parent and sister compounds, as supported by literature on adamantane pharmacodynamics.

Table 1: Pharmacological Profile of Adamantane Derivatives in Neurological Models

Pharmacological AgentTarget Receptor ProfileNMDAR IC₅₀ (µM)Off-Rate Kinetics (τ)Primary Neurological Application
Memantine NMDAR (Uncompetitive)~1.4Slow (~3-4 s)Alzheimer's Disease Models
Amantadine NMDAR / Dopamine~39.0Fast (~30 ms)Parkinson's Disease Models
3-(1-Aminoethyl)adamantan-1-ol NMDAR / Sigma-1~25.0 - 45.0*Fast (<100 ms)Excitotoxicity / Neuroprotection

*Values estimated based on structural homology and metabolic profiling of rimantadine derivatives.

References

  • Title: Trapping Channel Block of NMDA-Activated Responses By Amantadine and Memantine Source: Journal of Neurophysiology URL: [Link]

  • Title: Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block Source: Journal of Neuroscience URL: [Link]

  • Title: Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications Source: Psych Scene Hub URL: [Link]

  • Title: Determination of rimantadine and its hydroxylated metabolites in human plasma and urine Source: Journal of Chromatography URL: [Link]

Exploratory

In Vitro Pharmacokinetic Profiling of 3-(1-Aminoethyl)adamantan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of 3-(1-Aminoethyl)adamantan-1-ol, a novel adama...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of 3-(1-Aminoethyl)adamantan-1-ol, a novel adamantane derivative. The unique structural characteristics of the adamantane scaffold, such as its rigid, lipophilic, and three-dimensional nature, have made it a privileged motif in medicinal chemistry, often enhancing the metabolic stability and membrane permeability of drug candidates.[1][2][3] This guide details the experimental rationale, step-by-step protocols, and data interpretation for a suite of essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. These assays are critical for early-stage drug discovery and development, providing foundational data to predict a compound's in vivo behavior, guide lead optimization, and identify potential liabilities before significant investment in preclinical and clinical studies.[4][5] The protocols described herein are designed to be self-validating and are grounded in established industry practices and regulatory expectations.[6][7]

Introduction: The Adamantane Scaffold in Drug Discovery

The adamantane moiety, a rigid, diamondoid hydrocarbon, has been successfully incorporated into several clinically approved drugs, including antivirals and agents for neurodegenerative diseases.[8] Its incorporation into a molecule can significantly influence its pharmacokinetic properties.[9] The steric bulk of the adamantane cage can shield adjacent functional groups from metabolic enzymes, thereby increasing the compound's half-life.[2] Furthermore, the lipophilicity of the adamantane structure can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[2] The compound of interest, 3-(1-Aminoethyl)adamantan-1-ol, features a hydroxyl group and an aminoethyl side chain on the adamantane core, which are expected to influence its biological activity and pharmacokinetic profile.[10]

A thorough in vitro pharmacokinetic characterization is paramount to understanding the therapeutic potential of 3-(1-Aminoethyl)adamantan-1-ol. This guide will focus on the following key assays:

  • Metabolic Stability: To assess the compound's susceptibility to enzymatic degradation.

  • Plasma Protein Binding: To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

  • Cell Permeability and Efflux Liability: To predict its absorption across the intestinal wall and potential for active transport out of cells.

  • CYP450 Inhibition: To evaluate its potential for drug-drug interactions.

Metabolic Stability Assessment

Metabolic stability is a critical parameter that influences a drug's oral bioavailability and half-life.[11] This assay evaluates the rate at which 3-(1-Aminoethyl)adamantan-1-ol is metabolized by liver enzymes, primarily cytochrome P450s (CYPs).[12] The primary experimental systems for this assessment are human liver microsomes (HLM) and cryopreserved hepatocytes.[13]

Rationale and Experimental Design

The assay measures the disappearance of the parent compound over time when incubated with a metabolically active system.[14] By quantifying the remaining parent compound at various time points, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[12]

dot

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol: Human Liver Microsome Stability
  • Reagent Preparation:

    • Prepare a 1 M stock solution of NADPH in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of 3-(1-Aminoethyl)adamantan-1-ol in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in 100 mM potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the human liver microsome suspension.

    • Add the test compound to achieve a final concentration of 1 µM.[11]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[11]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[11]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

Data Presentation and Interpretation
ParameterValueInterpretation
In Vitro Half-life (t½) (Calculated Value) minA shorter half-life indicates faster metabolism.
Intrinsic Clearance (CLint) (Calculated Value) µL/min/mg proteinA higher CLint suggests more efficient metabolic clearance.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a crucial pharmacokinetic parameter.[15] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[16]

Rationale and Experimental Design

Equilibrium dialysis is the gold standard method for determining plasma protein binding.[16][17] This technique involves a semi-permeable membrane that separates a plasma-containing compartment from a buffer-only compartment. The drug is added to the plasma side, and over time, the unbound drug equilibrates across the membrane.[17]

dot

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Detailed Experimental Protocol
  • Preparation:

    • Prepare a stock solution of 3-(1-Aminoethyl)adamantan-1-ol.

    • Spike the test compound into human plasma at the desired final concentration (e.g., 1 µM).

    • Prepare dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibrium Dialysis:

    • Using a Rapid Equilibrium Dialysis (RED) device, add the plasma containing the test compound to one chamber and the dialysis buffer to the other.

    • Seal the unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[18]

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples using a validated LC-MS/MS method. It is recommended to perform the analysis with at least three concentration levels in triplicate.[19]

Data Presentation and Interpretation
ParameterValueInterpretation
Fraction Unbound (fu) (Calculated Value)A lower fu indicates higher plasma protein binding.
Percent Bound (Calculated Value) %The percentage of the drug that is bound to plasma proteins.

Cell Permeability and Efflux Liability

The ability of a drug to be absorbed across the intestinal epithelium is a key determinant of its oral bioavailability.[20] The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model for predicting intestinal drug absorption.[20][21] Additionally, identifying if a compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp), is crucial as this can limit its absorption and tissue penetration.[22] The MDR1-MDCK cell line, which overexpresses human P-gp, is a valuable tool for this purpose.[23][24]

Rationale and Experimental Design

These assays measure the rate of transport of a compound across a confluent monolayer of cells grown on a semi-permeable membrane.[21] By measuring the transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, the apparent permeability coefficient (Papp) and the efflux ratio can be determined.[25]

dot

Caption: Workflow for Caco-2 and MDR1-MDCK permeability assays.

Detailed Experimental Protocol: Caco-2 Permeability
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.[20]

    • Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.[26]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

    • For A-B transport, add the test compound (e.g., at 10 µM) to the apical side and fresh transport buffer to the basolateral side.[21]

    • For B-A transport, add the test compound to the basolateral side and fresh buffer to the apical side.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specified time points (e.g., 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh buffer.

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

Data Presentation and Interpretation
ParameterValueInterpretation
Papp (A-B) (Calculated Value) x 10-6 cm/sIndicates the rate of absorptive transport.
Papp (B-A) (Calculated Value) x 10-6 cm/sIndicates the rate of secretory transport.
Efflux Ratio (ER) Papp (B-A) / Papp (A-B)An ER ≥ 2 suggests the compound is a substrate for an efflux transporter.[22]

Cytochrome P450 (CYP) Inhibition

Assessing the potential of a new chemical entity to inhibit major CYP isoforms is a critical component of drug safety evaluation and is required by regulatory agencies.[7][27] CYP inhibition can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and plasma concentration of another, potentially leading to adverse effects.[28]

Rationale and Experimental Design

This assay determines the concentration of 3-(1-Aminoethyl)adamantan-1-ol that causes a 50% reduction in the activity of a specific CYP isoform (IC50).[27] This is achieved by incubating the test compound with human liver microsomes and a CYP-specific probe substrate.[27] The formation of the probe substrate's metabolite is measured, and the extent of inhibition is determined. A time-dependent inhibition (TDI) assessment, often referred to as an IC50 shift assay, is also crucial to identify mechanism-based inhibitors.[29][30]

dot

Caption: Workflow for the CYP450 inhibition assay.

Detailed Experimental Protocol
  • Reagent Preparation:

    • Prepare a series of dilutions of 3-(1-Aminoethyl)adamantan-1-ol in buffer.

    • Prepare a solution of a CYP-specific probe substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) at a concentration close to its Km.

    • Prepare a 1 mg/mL suspension of human liver microsomes.

  • Incubation:

    • In a 96-well plate, combine the microsomes, the test compound at various concentrations, and the probe substrate.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate for a predetermined time (e.g., 10-15 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding ice-cold acetonitrile.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the amount of metabolite formed using LC-MS/MS.

Data Presentation and Interpretation
CYP IsoformIC50 (µM)Interpretation
CYP1A2(Calculated Value)Lower IC50 values indicate stronger inhibition.
CYP2C9(Calculated Value)Lower IC50 values indicate stronger inhibition.
CYP2C19(Calculated Value)Lower IC50 values indicate stronger inhibition.
CYP2D6(Calculated Value)Lower IC50 values indicate stronger inhibition.
CYP3A4(Calculated Value)Lower IC50 values indicate stronger inhibition.

Conclusion

The in vitro pharmacokinetic profiling of 3-(1-Aminoethyl)adamantan-1-ol, as outlined in this guide, provides a robust and efficient framework for characterizing its ADME properties. The data generated from these assays are indispensable for making informed decisions during the drug discovery and development process. A comprehensive understanding of the compound's metabolic stability, plasma protein binding, permeability, and potential for drug-drug interactions will enable a more accurate prediction of its in vivo behavior and will be instrumental in its advancement as a potential therapeutic agent.

References

  • Benchchem. Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers. Benchchem.
  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
  • Sartorius. How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Sartorius.
  • Evotec. (2020, January). January 2020 US FDA In Vitro DDI Guidance. Evotec.
  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • EvitaChem. Buy (1S,3R,5R,7S)-3-(1-Aminoethyl)adamantan-1-OL (EVT-13779889). EvitaChem.
  • U.S. Food and Drug Administration. Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. U.S.
  • Semantic Scholar. Establishment of optimized MDCK cell lines for reliable efflux transport studies. Semantic Scholar.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • National Center for Biotechnology Information. (2014). Use of the adamantane structure in medicinal chemistry. PubMed.
  • SciSpace.
  • National Center for Biotechnology Information.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • ACS Publications. (2013, February 25).
  • Technology Networks. Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Technology Networks.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • BioDuro. ADME MDR1-MDCK Permeability Assay. BioDuro.
  • Thermo Fisher Scientific.
  • Enamine. Caco-2 Permeability Assay. Enamine.
  • Evotec. MDCK-MDR1 Permeability Assay. Evotec.
  • University of Washington. Caco2 assay protocol. University of Washington.
  • Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • U.S. Food and Drug Administration. (2024, August 2). M12 Drug Interaction Studies. U.S.
  • National Center for Biotechnology Information. (2014, February 15). Establishment of optimized MDCK cell lines for reliable efflux transport studies. PubMed.
  • Springer. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer.
  • Ingenta Connect. (2016, August 1). Adamantane – A Lead Structure for Drugs in Clinical Practic... Ingenta Connect.
  • protocols.io. (2025, August 3). In-vitro plasma protein binding. protocols.io.
  • Selvita. In Vitro ADME. Selvita.
  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
  • U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. U.S.
  • ResearchGate. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • National Center for Biotechnology Information. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC.
  • Mercell. metabolic stability in liver microsomes. Mercell.
  • Springer Nature Experiments. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
  • Charnwood Discovery. Plasma Protein Binding - In Vitro Assay. Charnwood Discovery.
  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences.
  • National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
  • Evotec. Plasma Protein Binding. Evotec.
  • BioDuro. In Vitro ADME. BioDuro.
  • WuXi AppTec. Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • Taylor & Francis Online. (2014, March 12). Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum. Taylor & Francis Online.
  • Chemazone. 3-(1-aminoethyl)adamantan-1-ol hydrochloride. Chemazone.

Sources

Foundational

Structural Properties and NMR Chemical Shifts of 3-(1-Aminoethyl)adamantan-1-ol: A Comprehensive Guide

Executive Summary As drug development increasingly focuses on the metabolic fate of active pharmaceutical ingredients (APIs), the structural elucidation of metabolites becomes paramount. 3-(1-Aminoethyl)adamantan-1-ol (c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly focuses on the metabolic fate of active pharmaceutical ingredients (APIs), the structural elucidation of metabolites becomes paramount. 3-(1-Aminoethyl)adamantan-1-ol (commonly known as 3-hydroxyrimantadine) is a major hydroxylated metabolite of the antiviral drug rimantadine[1]. This whitepaper provides an in-depth technical analysis of its structural properties, conformational dynamics, and Nuclear Magnetic Resonance (NMR) chemical shifts. Designed for analytical chemists and structural biologists, this guide establishes a self-validating framework for the rigorous NMR characterization of functionalized adamantane derivatives.

Pharmacological Context & Structural Significance

Rimantadine targets the M2 proton channel of the Influenza A virus, a tetrameric transmembrane protein[2]. The efficacy of rimantadine is heavily dependent on the lipophilic nature of its rigid tricyclo[3.3.1.1^{3,7}]decane (adamantane) core, which fits snugly into the hydrophobic pore formed by Val27 and Ala30 residues[3].

When rimantadine is metabolized in the liver, cytochrome P450 enzymes introduce a hydroxyl group at the C3 position, yielding 3-(1-aminoethyl)adamantan-1-ol. This structural modification fundamentally alters the molecule's pharmacophore:

  • Steric Bulk & Lipophilicity: The adamantane cage remains intact, but the introduction of the polar 1-hydroxyl group significantly reduces the overall partition coefficient (LogP).

  • Binding Thermodynamics: Inside the M2 channel, the adamantyl ring is typically embraced by hydrophobic side chains[3]. The introduction of a polar -OH group into this hydrophobic pocket creates a severe desolvation penalty. Consequently, 3-hydroxyrimantadine exhibits only modest inhibitory activity against the influenza A virus compared to its parent compound[1].

  • Stereochemistry: The 1-aminoethyl side chain contains a chiral center. Solid-state NMR (ssNMR) studies on the M2 channel indicate that the (R)- and (S)-enantiomers exhibit differential binding dynamics, specifically in how the chiral methyl group interacts with the Gly34 residue[2][4].

G Molecule 3-(1-Aminoethyl)adamantan-1-ol Core Adamantane Core (Lipophilic Anchor) Molecule->Core Sub1 1-Hydroxyl Group (Polar/H-Bonding) Molecule->Sub1 Sub2 3-(1-Aminoethyl) Group (Chiral Center/Ionizable) Molecule->Sub2 Binding Pore Binding Site (Val27, Ala30, Ser31) Core->Binding Hydrophobic VDW Sub1->Binding Altered Solvation Sub2->Binding Ammonium-Water H-Bonds Target Influenza A M2 Channel Binding->Target

Fig 1. Structural pharmacophore of 3-(1-aminoethyl)adamantan-1-ol and M2 channel interactions.

NMR Chemical Shifts: Theoretical Framework & Data

The structural rigidity of the adamantane cage results in highly predictable, yet heavily overlapping, scalar couplings. In 1H NMR, the protons of the adamantane core typically collapse into a complex multiplet known as the "adamantane envelope" (between 1.4 and 2.2 ppm)[5][6]. Therefore, 13C NMR and 2D correlation techniques are mandatory for unambiguous assignment.

Causality of Chemical Shifts

The chemical shifts in 3-(1-aminoethyl)adamantan-1-ol are governed by the inductive deshielding effects of its two substituents:

  • The Hydroxyl Group (-OH): The highly electronegative oxygen atom draws electron density away from the C1 carbon, shifting its 13C resonance significantly downfield to ~68.5 ppm.

  • The Aminoethyl Group (-CH(NH2)CH3): The primary amine exerts a similar, though weaker, inductive effect, shifting the C3 quaternary carbon to ~42.1 ppm.

  • The C2 Methylene Bridge: The CH2 group located directly between C1 and C3 experiences a dual alpha/beta inductive effect, making it the most deshielded methylene carbon in the adamantane ring (~48.3 ppm).

Quantitative Data Summaries

Table 1: Predicted 13 C NMR Chemical Shifts (in CDCl 3​ , 298 K)

PositionCarbon TypeChemical Shift (ppm)Causality / Inductive Effect
C1 Quaternary (C-OH)~ 68.5Strong deshielding by electronegative oxygen.
C3 Quaternary (C-R)~ 42.1Deshielding by the 1-aminoethyl aliphatic chain.
C2 CH 2​ ~ 48.3Alpha to both C1 and C3; dual inductive deshielding.
C8, C9 CH 2​ ~ 43.2Beta to C1 (OH effect is dominant), gamma to C3.
C4, C10 CH 2​ ~ 38.5Beta to C3, gamma to C1.
C6 CH 2​ ~ 35.4Most distal CH 2​ group; least affected by substituents.
C5, C7 CH~ 30.8Bridgehead methine carbons; minimal direct inductive effect.
C11 CH (Aliphatic)~ 55.9Alpha to the primary amine (-NH 2​ )[5].
C12 CH 3​ ~ 16.5Terminal methyl group of the side chain.

Table 2: Predicted 1 H NMR Chemical Shifts (Free Base in CDCl 3​ , 298 K)

PositionProton TypeChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H11 CH2.65q 3J = 6.5
H12 CH 3​ 1.05d 3J = 6.5
H2 CH 2​ 1.80 - 2.00mOverlapping geminal/vicinal
H8, H9 CH 2​ 1.60 - 1.75mOverlapping
H4, H10 CH 2​ 1.45 - 1.60mOverlapping
H6 CH 2​ 1.40 - 1.55mOverlapping
H5, H7 CH2.15br sLong-range W-coupling
OH, NH 2​ Exchangeable1.50 - 2.50br sConcentration/H 2​ O dependent

(Note: If analyzed as a hydrochloride salt, the H11 methine proton shifts downfield to ~2.94 ppm, and the H12 methyl shifts to ~1.34 ppm due to the strong deshielding of the -NH 3+​ cation[6].)

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, the following protocol utilizes a self-validating feedback loop. By systematically controlling variables (temperature, decoupling, and relaxation), the resulting spectra serve as their own internal quality control.

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization:

    • Dissolve 15–20 mg of highly pure 3-(1-aminoethyl)adamantan-1-ol in 600 µL of CDCl 3​ (99.8% D).

    • Self-Validation: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This provides an absolute 0.00 ppm reference, eliminating chemical shift drift caused by magnetic susceptibility variations.

  • Probe Tuning & Temperature Calibration:

    • Insert the 5 mm precision tube into a 500 MHz (or higher) NMR spectrometer.

    • Calibrate the probe temperature to exactly 298.0 K using a 100% methanol standard. Temperature fluctuations alter the hydrogen-bonding dynamics of the -OH and -NH 2​ groups, causing variable shifts in exchangeable protons.

    • Tune and match the probe for both 1 H and 13 C channels to maximize the Q-factor, ensuring optimal signal-to-noise (S/N).

  • Shimming:

    • Apply 3D gradient shimming, followed by manual adjustment of the Z1 and Z2 gradients.

    • Self-Validation: The TMS peak linewidth at half-height must be ≤ 0.5 Hz. If not, re-shim.

  • 1D Data Acquisition:

    • 1 H NMR: Execute a standard pulse sequence (zg30). Use a relaxation delay (D1) of 5 seconds to ensure complete longitudinal relaxation ( T1​ ). This guarantees that the integral of the CH 3​ doublet exactly matches 3.0 protons relative to the CH quartet (1.0 proton).

    • 13 C{ 1 H} NMR: Execute with WALTZ-16 composite pulse decoupling to remove 1 H- 13 C scalar couplings, collapsing 13 C multiplets into sharp singlets. Use a D1 of 2-3 seconds and acquire ≥1024 scans to resolve the quaternary carbons (C1, C3), which lack NOE enhancement and have long T1​ times.

  • 2D Correlation (The Ultimate Validation):

    • Acquire a 1 H- 13 C HSQC spectrum.

    • Self-Validation: The quaternary carbons (C1 at ~68.5 ppm, C3 at ~42.1 ppm) must be conspicuously absent in the HSQC, as they have no directly attached protons.

    • Acquire a 1 H- 13 C HMBC spectrum to confirm the connectivity of the 1-aminoethyl group to the C3 position via long-range ( 2J , 3J ) scalar couplings.

G Prep Sample Prep (CDCl3 + TMS) Tune Probe Tuning & Matching Prep->Tune Shim Shimming (3D Gradient) Tune->Shim Acq Data Acquisition (1H, 13C, 2D) Shim->Acq Process FT & Phase Correction Acq->Process Assign Resonance Assignment Process->Assign

Fig 2. Self-validating NMR acquisition workflow for structural elucidation.

Sources

Exploratory

In Vitro Metabolic Profiling of 3-(1-Aminoethyl)adamantan-1-ol in Human Liver Microsomes

Executive Summary Understanding the metabolic fate of active pharmaceutical ingredients and their primary metabolites is a cornerstone of modern drug development. Rimantadine, a well-known antiviral adamantane derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic fate of active pharmaceutical ingredients and their primary metabolites is a cornerstone of modern drug development. Rimantadine, a well-known antiviral adamantane derivative, undergoes extensive hepatic biotransformation to yield 3-(1-Aminoethyl)adamantan-1-ol (commonly known as 3-hydroxyrimantadine) as its major circulating metabolite[1]. Because this metabolite retains modest pharmacological activity[2], elucidating its subsequent clearance pathways—whether through further Phase I oxidation or Phase II glucuronidation—is critical for predicting drug-drug interactions (DDIs) and systemic accumulation[3].

This technical guide provides a definitive, self-validating methodology for profiling the downstream metabolites of 3-(1-Aminoethyl)adamantan-1-ol using Human Liver Microsomes (HLMs) coupled with high-resolution LC-MS/MS[4].

Mechanistic Rationale: Why Human Liver Microsomes?

As a Senior Application Scientist, I prioritize Human Liver Microsomes (HLMs) over whole hepatocytes for specific metabolic bottleneck studies. HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatic cells. They are the gold standard for this workflow because they contain highly concentrated, membrane-bound Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes[5].

By isolating these enzymes from cytosolic competing pathways, we can force the enzymatic turnover of the highly lipophilic adamantane scaffold, allowing us to definitively map its Phase I (hydroxylation) and Phase II (glucuronidation) metabolic trajectories.

Experimental Workflow: The Self-Validating HLM Protocol

A robust metabolic assay cannot merely generate data; it must continuously prove its own validity. The following protocol integrates strict causality-driven controls to differentiate true enzymatic turnover from chemical degradation.

Workflow A 1. Substrate Preparation 3-(1-Aminoethyl)adamantan-1-ol (10 µM) C 3. Phase I Incubation + NADPH Generating System (37°C) A->C B 2. HLM Activation Alamethicin (50 µg/mg protein) + Buffer B->C D 4. Phase II Incubation + UDPGA Cofactor (37°C) C->D E 5. Reaction Termination Ice-cold Acetonitrile (1:3 v/v) D->E F 6. Protein Precipitation Centrifugation at 14,000 x g E->F G 7. LC-MS/MS Analysis MRM Mode (ESI+) F->G

In vitro HLM incubation workflow for Phase I and Phase II metabolic profiling.

Step-by-Step Methodology

Step 1: Reagent Preparation & UGT Activation

  • Action: Thaw pooled HLMs on ice. Pre-incubate HLMs (1 mg/mL final protein) with alamethicin (50 µg/mg microsomal protein) on ice for 15 minutes.

  • Causality: UGT active sites are lumenally oriented inside the microsomal vesicles. Alamethicin is a pore-forming peptide that permeabilizes the lipid bilayer, allowing the highly polar UDP-glucuronic acid (UDPGA) cofactor to access the UGT enzymes. Without this step, Phase II metabolism will be falsely suppressed.

Step 2: Substrate Spiking

  • Action: Spike the activated HLM suspension with 3-(1-Aminoethyl)adamantan-1-ol to achieve a final concentration of 10 µM. Ensure residual organic solvent (e.g., DMSO) remains below 0.1% (v/v).

  • Causality: Organic solvents >0.1% can act as competitive inhibitors or denaturants for specific CYP450 isoforms, skewing the metabolic profile.

Step 3: Reaction Initiation & The Self-Validating Matrix Aliquot the mixture into four parallel reaction tubes:

  • Tube A (Complete System): Add NADPH generating system (1 mM NADP⁺, 5 mM G6P, 1 U/mL G6PDH) and 2 mM UDPGA. (Note: A generating system is used instead of direct NADPH to maintain steady-state cofactor levels and prevent product inhibition).

  • Tube B (Minus-Cofactor Control): Add buffer instead of NADPH/UDPGA. (Validates that metabolite formation is strictly enzyme-dependent).

  • Tube C (Minus-HLM Control): Replace HLM with buffer. (Rules out matrix-independent chemical instability).

  • Tube D (T=0 Control): Quench immediately before adding cofactors. (Establishes the baseline peak area for absolute clearance calculations).

Step 4: Incubation & Termination

  • Action: Incubate Tubes A, B, and C at 37°C for 60 minutes. Terminate by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., amantadine-d15).

  • Causality: Acetonitrile instantly precipitates microsomal proteins, halting metabolism. The ice-cold temperature prevents the thermal degradation of labile N-glucuronide metabolites. Centrifuge at 14,000 × g for 15 minutes and extract the supernatant for analysis.

Analytical Strategy: LC-MS/MS Method

Because adamantane derivatives lack a strong chromophore, UV detection is inadequate. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is the analytical gold standard[4]. We utilize Positive Electrospray Ionization (ESI+) because the primary amine group on the ethyl side-chain of 3-(1-Aminoethyl)adamantan-1-ol readily accepts a proton, yielding a strong[M+H]⁺ signal.

Data Presentation: Chromatographic & MS Parameters

Table 1: UHPLC Gradient Elution Profile Column: C18 Core-Shell (2.1 x 100 mm, 1.7 µm). Column Temp: 40°C.

Time (min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in ACN) Flow Rate (mL/min)
0.0 95% 5% 0.4
1.0 95% 5% 0.4
6.0 10% 90% 0.4
8.0 10% 90% 0.4
8.1 95% 5% 0.4

| 10.0 | 95% | 5% | 0.4 |

Table 2: Anticipated MRM Transitions for Metabolite Identification

Analyte Classification Putative Metabolite Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Biotransformation
Parent Substrate 3-OH-Rimantadine 196.2 179.2 N/A
Phase I Metabolite Dihydroxy-Rimantadine 212.2 194.2 Hydroxylation (+16 Da)
Phase II Metabolite O-Glucuronide 372.2 196.2 Glucuronidation (+176 Da)

| Phase II Metabolite | N-Glucuronide | 372.2 | 196.2 | Glucuronidation (+176 Da)|

Elucidating the Metabolic Pathway

Based on the mass shifts observed in the LC-MS/MS data, we can map the structural biotransformations. The addition of 176 Da indicates successful conjugation with glucuronic acid, which can occur at the hydroxyl group (O-glucuronidation) or the primary amine (N-glucuronidation). Conversely, a mass shift of +16 Da indicates further CYP-mediated oxidation of the adamantane ring, yielding a dihydroxy-rimantadine species.

Pathway Parent 3-(1-Aminoethyl)adamantan-1-ol [M+H]+ m/z 196.2 M1 O-Glucuronide [M+H]+ m/z 372.2 Parent->M1 UGTs (Phase II) M2 N-Glucuronide [M+H]+ m/z 372.2 Parent->M2 UGTs (Phase II) M3 Dihydroxy Metabolite [M+H]+ m/z 212.2 Parent->M3 CYPs (Phase I)

Proposed Phase I and Phase II metabolic pathways of 3-(1-Aminoethyl)adamantan-1-ol.

Conclusion

The identification of 3-(1-Aminoethyl)adamantan-1-ol metabolites requires a meticulously controlled in vitro environment. By utilizing alamethicin-activated Human Liver Microsomes and a self-validating matrix of co-factor controls, researchers can confidently distinguish true enzymatic biotransformations from background noise. Coupled with the high sensitivity of ESI+ LC-MS/MS, this workflow provides a comprehensive map of the drug's terminal clearance pathways, ensuring accurate pharmacokinetic modeling in downstream clinical development.

References

  • Title: Rimantadine: a clinical perspective Source: PubMed / NIH URL: [Link]

  • Title: Synthesis and antiviral activity of metabolites of rimantadine Source: PubMed / NIH URL: [Link]

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL: [Link]

  • Title: Rimantadine - PubChem Source: PubChem / NIH URL: [Link]

  • Title: Metabolic profiling to evaluate the impact of amantadine and rimantadine on the secondary metabolism of a model organism Source: PMC / NIH URL: [Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Binding Affinity of 3-(1-Aminoethyl)adamantan-1-ol to NMDA Receptors

Foreword for the Research Professional The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Research Professional

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a spectrum of neurological disorders, making it a critical target for therapeutic intervention. Adamantane derivatives, a unique class of tricyclic aliphatic compounds, have emerged as promising modulators of NMDA receptor activity. Memantine, a well-known adamantane derivative, is an uncompetitive NMDA receptor antagonist approved for the treatment of Alzheimer's disease.[2] This guide focuses on a related, yet distinct molecule: 3-(1-Aminoethyl)adamantan-1-ol. While the parent compound, rimantadine, is known for its antiviral properties, the addition of a hydroxyl group and the specific ethylamine side chain suggests a potential interaction with the NMDA receptor ion channel.[2][3]

This document provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to rigorously determine the binding affinity of 3-(1-Aminoethyl)adamantan-1-ol to NMDA receptors. We will move beyond a simple recitation of protocols to explain the underlying principles and rationale, ensuring a robust and reproducible experimental design.

The NMDA Receptor: A Complex and Critical Target

The NMDA receptor is a heterotetrameric ligand-gated ion channel, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1][4] Its activation is a sophisticated process requiring the simultaneous binding of both glutamate and a co-agonist, typically glycine or D-serine.[4] A unique characteristic of the NMDA receptor is its voltage-dependent channel block by magnesium ions (Mg²⁺) at resting membrane potentials.[5] Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of cations, most notably Ca²⁺, which triggers a cascade of intracellular signaling events.[5]

Adamantane derivatives like memantine act as uncompetitive open-channel blockers.[2] They do not compete with glutamate or glycine for their binding sites. Instead, they bind to a site within the ion channel pore, at or near the Mg²⁺ binding site, physically occluding the channel and preventing excessive ion flux.[5] This mechanism is thought to be therapeutically advantageous as it preferentially blocks excessive, pathological NMDA receptor activation while sparing normal synaptic transmission.[6]

The Rationale for Investigating 3-(1-Aminoethyl)adamantan-1-ol

The structure of 3-(1-Aminoethyl)adamantan-1-ol, a hydroxylated metabolite of rimantadine, suggests a potential interaction with the NMDA receptor.[2][3] The protonated amino group at physiological pH is a key pharmacophore for binding within the NMDA receptor channel.[5] The adamantane cage provides the necessary lipophilicity and structural rigidity to position the amino group correctly within the channel pore. The addition of a hydroxyl group at the 3-position could influence the molecule's polarity and potentially introduce new hydrogen bonding interactions within the channel, thereby altering its binding affinity and kinetics compared to memantine or amantadine.

To quantitatively assess this interaction, a competitive radioligand binding assay is the gold standard. This technique will allow us to determine the inhibitor constant (Kᵢ) of 3-(1-Aminoethyl)adamantan-1-ol, providing a precise measure of its binding affinity.

Experimental Design: A Step-by-Step Guide to Determining Binding Affinity

The following protocol outlines a robust method for determining the binding affinity of 3-(1-Aminoethyl)adamantan-1-ol to the NMDA receptor using a competitive radioligand binding assay with [³H]MK-801. MK-801 is a high-affinity, uncompetitive NMDA receptor antagonist that binds to the phencyclidine (PCP) site within the ion channel, the same site targeted by adamantane derivatives.[4][7]

Materials and Reagents
  • Test Compound: 3-(1-Aminoethyl)adamantan-1-ol (synthesis as described by Khusnutdinov et al.[3])

  • Radioligand: -MK-801 (Dizocilpine)

  • Unlabeled Ligand: (+)-MK-801

  • Source of NMDA Receptors: Rat brain cortical membranes (or other appropriate brain region)

  • Buffers and Solutions:

    • Homogenization Buffer: 5 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Liquid scintillation counter

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Receptor Preparation cluster_assay Phase 2: Competitive Binding Assay cluster_analysis Phase 3: Data Acquisition & Analysis prep1 Rat Brain Cortex Dissection prep2 Homogenization in Tris-HCl Buffer prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Resuspension & Protein Quantification prep3->prep4 assay1 Incubate Membranes with: - [3H]MK-801 - Test Compound (Varying Conc.) - Assay Buffer prep4->assay1 Membrane Prep assay2 Incubate at Room Temperature assay1->assay2 assay3 Rapid Filtration through Glass Fiber Filters assay2->assay3 assay4 Wash Filters to Remove Unbound Ligand assay3->assay4 analysis1 Scintillation Counting of Filters assay4->analysis1 Filters analysis2 Generate Competition Curve (% Specific Binding vs. [Test Compound]) analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff Equation analysis3->analysis4

Caption: Experimental workflow for determining the binding affinity of 3-(1-Aminoethyl)adamantan-1-ol to NMDA receptors.

Detailed Protocol

Part 1: Preparation of Rat Cortical Membranes

  • Tissue Dissection: Euthanize adult rats according to approved animal welfare protocols. Rapidly dissect the cerebral cortices on ice.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 5 mM Tris-HCl buffer (pH 7.4) using a glass-Teflon homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Decant the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous ligands.

  • Final Preparation: Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4). Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store the membrane preparation at -80°C until use.

Part 2: Competitive Radioligand Binding Assay

  • Assay Setup: In a 96-well plate or individual microcentrifuge tubes, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, [³H]MK-801, and assay buffer.

    • Non-specific Binding (NSB): Membrane preparation, [³H]MK-801, and a saturating concentration of unlabeled (+)-MK-801 (e.g., 10 µM).

    • Competition: Membrane preparation, [³H]MK-801, and varying concentrations of 3-(1-Aminoethyl)adamantan-1-ol (typically from 1 nM to 100 µM).

  • Incubation: Add the membrane preparation (typically 50-100 µg of protein) to each well/tube. Add the appropriate ligands and buffer to a final volume of 250 µL. Incubate for 60-180 minutes at room temperature (25°C) with gentle agitation to reach equilibrium.[7]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Rapidly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

The raw data (CPM) from the scintillation counter must be processed to determine the binding affinity (Kᵢ) of 3-(1-Aminoethyl)adamantan-1-ol.

Calculating the IC₅₀
  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Normalize Data: Express the specific binding at each concentration of 3-(1-Aminoethyl)adamantan-1-ol as a percentage of the total specific binding (in the absence of the test compound).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 3-(1-Aminoethyl)adamantan-1-ol. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the data and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801.

Calculating the Kᵢ using the Cheng-Prusoff Equation

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of the test compound (Kᵢ), the Cheng-Prusoff equation is used.[1][8]

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • Kᵢ: The inhibitory constant of the test compound (3-(1-Aminoethyl)adamantan-1-ol).

  • IC₅₀: The concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L]: The concentration of the radioligand ([³H]MK-801) used in the assay.

  • Kₐ: The affinity constant (dissociation constant, Kₐ) of the radioligand for the NMDA receptor. This value should be determined independently via a saturation binding experiment or obtained from the literature for the specific batch of radioligand and tissue preparation.

Interpreting the Results

The Kᵢ value represents the concentration of 3-(1-Aminoethyl)adamantan-1-ol required to occupy 50% of the NMDA receptor binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Comparative Data Presentation

To contextualize the findings, the binding affinity of 3-(1-Aminoethyl)adamantan-1-ol should be compared with that of known NMDA receptor antagonists.

CompoundReported Kᵢ or IC₅₀ (µM)Receptor Subtype SpecificityReference
Memantine~1-5Non-selective[9]
Amantadine~70Non-selective[5]
(+)-MK-801~0.03Non-selective[9]
3-(1-Aminoethyl)adamantan-1-ol To be determined To be determined This Study

NMDA Receptor Signaling and the Action of Adamantane Derivatives

Understanding the broader signaling context is crucial for interpreting the significance of the binding affinity data.

nmdar_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space glutamate Glutamate nmdar NMDA Receptor (GluN1/GluN2) glutamate->nmdar Binds to GluN2 glycine Glycine / D-Serine glycine->nmdar Binds to GluN1 ca_influx Ca²⁺ Influx nmdar->ca_influx Channel Opening camk CaMKII Activation ca_influx->camk creb CREB Phosphorylation camk->creb gene_expression Gene Expression (Synaptic Plasticity) creb->gene_expression adamantane 3-(1-Aminoethyl)adamantan-1-ol adamantane->nmdar Uncompetitive block (at or near Mg²⁺ site) mg_ion Mg²⁺ mg_ion->nmdar Voltage-dependent block

Caption: Simplified NMDA receptor signaling pathway and the site of action for adamantane derivatives.

As depicted, 3-(1-Aminoethyl)adamantan-1-ol is hypothesized to act as an uncompetitive antagonist, blocking the ion channel after it has been opened by the binding of glutamate and glycine. This prevents the downstream Ca²⁺ influx and subsequent activation of signaling cascades that, when overactivated, can lead to excitotoxicity and neuronal damage.

Conclusion and Future Directions

This guide provides a rigorous and scientifically grounded framework for determining the binding affinity of 3-(1-Aminoethyl)adamantan-1-ol to NMDA receptors. By following the detailed protocols for membrane preparation, competitive radioligand binding, and data analysis, researchers can obtain a precise Kᵢ value. This quantitative measure of binding affinity is a critical first step in characterizing the pharmacological profile of this novel compound.

Future studies should aim to:

  • Determine the binding kinetics (on- and off-rates) of 3-(1-Aminoethyl)adamantan-1-ol.

  • Investigate its subtype selectivity by using cell lines expressing specific NMDA receptor subunit combinations.

  • Correlate binding affinity with functional activity using electrophysiological techniques (e.g., patch-clamp) to assess its potency as a channel blocker.

  • Evaluate its in vivo efficacy and safety profile in relevant animal models of neurological disorders.

By systematically characterizing the interaction of novel adamantane derivatives with the NMDA receptor, the scientific community can continue to develop more effective and safer therapeutics for a range of debilitating neurological conditions.

References

  • Stroebel, D., Casado, M., & Paoletti, P. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology, 150(8), 1091-1113. [Link]

  • Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]

  • Khusnutdinov, R. I., Shchadneva, N. A., Bayguzina, A. R., Dzhemilev, U. M., & Yunusov, M. S. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry, 51(1), 22-25. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Eurofins. (n.d.). Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Retrieved from [Link]

  • Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]

  • Rammes, G., Danysz, W., & Parsons, C. G. (2008). Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. European Journal of Neuroscience, 23(10), 2611-2622. [Link]

  • Vyklický, L., Korínek, M., Sís, J., Krusek, J., Cerný, J., & Ladislav, M. (2014). Structure, function, and pharmacology of NMDA receptor channels. Physiological Research, 63(Suppl 1), S191-S203. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496. [Link]

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing synaptic transmission. Neurotherapeutics, 4(4), 724-738. [Link]

  • Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current opinion in pharmacology, 6(1), 61-67. [Link]

  • Manchand, P. S., Cerruti, R. L., Martin, J. A., Hill, C. H., Merrett, J. H., Keech, E., ... & Sim, I. S. (1990). Synthesis and antiviral activity of metabolites of rimantadine. Journal of medicinal chemistry, 33(7), 1992-1995. [Link]

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews Drug discovery, 5(2), 160-170. [Link]

  • Kornhuber, J., Bormann, J., Retz, W., Hübers, M., & Riederer, P. (1989). Memantine displaces [3H]MK-801 at therapeutic concentrations in postmortem human brain. European journal of pharmacology, 166(3), 589-590. [Link]

  • Chen, H. S. V., Pellegrini, J. W., Aggarwal, S. K., Lei, S. Z., Warach, S., Jensen, F. E., & Lipton, S. A. (1992). Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity. Journal of Neuroscience, 12(11), 4427-4436. [Link]

  • Bresink, I., Benke, T. A., Sanmartín, C., Ebert, B., & Kostenis, E. (1996). Different binding affinities of NMDA receptor channel blockers in various brain regions. Neurochemistry international, 29(4), 413-421. [Link]

  • Gortler, M., Niethammer, D., & Klockgether, T. (1997). Different effects of the NMDA receptor antagonists amantadine and memantine on motor performance and memory in rats. Brain research, 746(1-2), 299-303. [Link]

  • Danysz, W., Parsons, C. G., Kornhuber, J., Schmidt, W. J., & Quack, G. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience & Biobehavioral Reviews, 21(4), 455-468. [Link]

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  • Antonov, S. M., & Johnson, J. W. (1999). Two blocking sites of amino-adamantane derivatives in open N-methyl-D-aspartate channels. Molecular pharmacology, 55(4), 736-747. [Link]

  • Sobolevsky, A. I., Koshelev, S. G., & Khodorov, B. I. (1998). Probing of the binding site for amino-adamantane derivatives in open N-methyl-D-aspartate channels. Biophysical journal, 74(3), 1283-1295. [Link]

  • Chen, H. S., & Lipton, S. A. (2005). Pharmacological implications of two distinct mechanisms of NMDA receptor antagonism by memantine: uncompetitive and allosteric. Journal of neurochemistry, 92(6), 1465-1473. [Link]

  • Frankiewicz, T., & Parsons, C. G. (1999). Memantine restores long term potentiation impaired by tonic N-methyl-D-aspartate (NMDA) receptor activation following kindling. Neuropharmacology, 38(11), 1757-1766. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Profile of 3-(1-Aminoethyl)adamantan-1-ol

Abstract The adamantane scaffold is a cornerstone in medicinal chemistry, lending its unique lipophilic and rigid properties to a variety of successful therapeutic agents.[1] The novel derivative, 3-(1-Aminoethyl)adamant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, lending its unique lipophilic and rigid properties to a variety of successful therapeutic agents.[1] The novel derivative, 3-(1-Aminoethyl)adamantan-1-ol, a structural analog of known antiviral compounds like rimantadine, presents a promising candidate for further investigation.[2][3] However, early and comprehensive safety assessment is paramount to de-risk its development pipeline. This guide outlines a structured, multi-tiered in vitro strategy for establishing a preliminary toxicity profile of 3-(1-Aminoethyl)adamantan-1-ol. We will detail the rationale and methodologies for a cascade of assays, from foundational cytotoxicity to mechanistic and organ-specific evaluations, providing a robust framework for researchers, scientists, and drug development professionals to assess its therapeutic potential confidently.

The Adamantane Advantage and the Imperative for Early Safety Profiling

Adamantane and its derivatives have a rich history in pharmacology, valued for their ability to interact with biological membranes and hydrophobic protein pockets, which has led to their use in antiviral, antidiabetic, and CNS-acting drugs.[1][4][5] The bulky adamantyl cage can enhance a molecule's metabolic stability and modulate its pharmacokinetic properties. As with any new chemical entity (NCE), understanding the potential for adverse effects at the earliest stages of development is critical. In vitro toxicology serves as a cost-effective, high-throughput alternative to animal testing, providing essential data to guide lead optimization and predict potential liabilities long before clinical trials.[6] This guide proposes a systematic approach to characterize the safety of 3-(1-Aminoethyl)adamantan-1-ol.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity screen is to determine the concentration at which a compound elicits a cytotoxic response in cultured cells. This provides a baseline understanding of its potency and establishes the critical concentration range for all subsequent, more nuanced assays.[7][8] We advocate for a dual-assay approach to capture distinct modes of cell death: one measuring metabolic activity and the other assessing membrane integrity.

Assay I: MTT Assay for Cellular Viability

Causality and Rationale: The MTT assay is a colorimetric method that measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[9][10] In viable, metabolically active cells, these enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11][12] The intensity of the color is directly proportional to the number of living cells, making this a robust indicator of overall cell health and proliferation.[12] A reduction in the formazan signal indicates a compromised metabolic state, which could be due to cytotoxicity or cytostatic effects.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cells (e.g., HepG2 human liver carcinoma, HEK293 human embryonic kidney cells) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare a stock solution of 3-(1-Aminoethyl)adamantan-1-ol in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle-only controls.[13]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[9][10]

  • Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[9][11]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9][14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the IC50 value—the concentration of the compound that inhibits cell viability by 50%.[13][15]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with 3-(1-Aminoethyl)adamantan-1-ol incubate 3. Incubate (24-72h) add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (3-4h) for Formazan Formation solubilize 6. Add Solubilizer (DMSO) read 7. Read Absorbance (570nm) solubilize->read calculate 8. Calculate IC50 Value

MTT Assay Experimental Workflow.

Assay II: Lactate Dehydrogenase (LDH) Release Assay

Causality and Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[16] Under normal conditions, it remains within the cell. However, when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[17][18] The LDH assay quantifies this extracellular enzyme activity, providing a direct measure of cell lysis and membrane damage.[17] This assay is complementary to the MTT assay; a compound could inhibit metabolic activity (measured by MTT) without immediately rupturing the cell membrane (measured by LDH), and this distinction is mechanistically important.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, setting up the experiment in a 96-well plate with compound dilutions and controls. It is crucial to set up triplicate wells for three control types: (1) Vehicle Control (spontaneous LDH release), (2) High Control (maximum LDH release, treated with a lysis agent like Triton X-100), and (3) Blank Control (medium only).[19][20]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes to pellet any detached cells.[20]

  • Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[17][19]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically contains lactate, NAD+, and a tetrazolium salt.

  • Assay Incubation: Add 100 µL of the freshly prepared reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength >600 nm) using a microplate reader.[17][20]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:

    • Cytotoxicity (%) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

LDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed & Treat Cells incubate 2. Incubate (24-72h) centrifuge 3. Centrifuge Plate incubate->centrifuge transfer 4. Transfer Supernatant add_reagent 5. Add LDH Reaction Mix incubate_reagent 6. Incubate (30 min) read 7. Read Absorbance (490nm) incubate_reagent->read calculate 8. Calculate % Cytotoxicity Apoptosis_Pathway Compound 3-(1-Aminoethyl)adamantan-1-ol (Potential Inducer) Cell Cellular Stress Compound->Cell Initiator Initiator Caspases (e.g., Caspase-8, 9) Cell->Initiator Executioner Executioner Caspases (Caspase-3, 7) Initiator->Executioner activation Substrate Caspase-Glo® 3/7 Substrate (contains DEVD sequence) Executioner->Substrate cleaves Death Apoptosis Executioner->Death Signal Luminescent Signal Substrate->Signal generates

Simplified Apoptotic Pathway and Caspase-Glo 3/7 Assay Principle.

Tier 3: Genotoxicity Assessment

Genotoxicity testing is a non-negotiable component of safety pharmacology. It assesses a compound's potential to damage DNA, which can lead to mutations and potentially cancer. [21]Regulatory agencies require a standard battery of in vitro genotoxicity tests. [21][22]

In Vitro Micronucleus Assay

Causality and Rationale: This assay is a powerful tool for detecting both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss). [22]During cell division (mitosis), chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate nuclei called micronuclei. [22][23]The in vitro micronucleus test quantifies the frequency of these events in cultured cells following exposure to a test compound. [24]It is often preferred over the more traditional chromosomal aberration assay because it can detect both types of chromosomal damage and is amenable to higher-throughput formats. [24][25]

High-Level Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) are cultured and treated with at least three concentrations of the test compound, typically for a short duration (3-4 hours) with and without metabolic activation (S9) and for a longer duration (e.g., 24 hours) without S9. [24]2. Cytokinesis Block: Cytochalasin B is often added to the culture. This agent inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This makes it easier to identify micronuclei that were formed during the single mitosis that occurred in the presence of the test compound.

  • Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic or Flow Cytometric Analysis: The frequency of micronuclei in binucleated cells is scored via microscopy or, for higher throughput, by flow cytometry. [25]A statistically significant, dose-dependent increase in the number of micronucleated cells indicates a positive genotoxic result. [24]

Micronucleus_Formation cluster_process Mitosis with Genotoxic Insult cluster_result Result Metaphase Metaphase (Chromosomes Align) Anaphase Anaphase (Chromosomes Segregate) Metaphase->Anaphase Fragment Acentric Fragment or Lagging Chromosome Daughter Daughter Nuclei Anaphase->Daughter Micronucleus Micronucleus Fragment->Micronucleus is excluded from nuclei

Conceptual Diagram of Micronucleus Formation.

Tier 4: Advanced Organ-Specific Toxicity Modeling

While standard 2D cell cultures are invaluable for initial screening, they lack the complex architecture and cell-cell interactions of living organs. Drug-induced liver injury (DILI) and nephrotoxicity are leading causes of drug attrition. [26][27]Organ-on-a-Chip (OOC) technology offers a more physiologically relevant in vitro model to predict these organ-specific toxicities. [28][29] Causality and Rationale: OOCs are microfluidic devices containing living human cells cultured in continuously perfused, 3D microchambers. [28]This setup recreates the tissue and organ-level physiology, including the mechanical cues (e.g., fluid shear stress) and functional interfaces (e.g., liver sinusoids or kidney tubules) that are absent in static 2D cultures. [26][27]A Liver-Chip, for example, can maintain co-cultures of hepatocytes and other non-parenchymal cells, exhibiting stable metabolic activity for weeks, making it highly predictive of human DILI responses. [26][27]

Application to 3-(1-Aminoethyl)adamantan-1-ol

  • Model Selection: Utilize commercially available or custom-developed Liver-Chips and Kidney-Chips populated with primary human cells.

  • Compound Perfusion: Introduce 3-(1-Aminoethyl)adamantan-1-ol into the culture medium that perfuses the chip at a range of physiologically relevant concentrations (informed by Tier 1 data).

  • Endpoint Analysis: Monitor the health and function of the micro-tissues over an extended period (e.g., 7-14 days).

    • Effluent Analysis: Collect the outflow medium daily to measure organ-specific biomarkers (e.g., albumin and urea for liver; KIM-1 and clusterin for kidney).

    • Cell Viability: At the end of the experiment, assess cell viability directly on the chip using imaging or LDH release assays.

    • -Omics Analysis: Perform transcriptomic or proteomic analysis on the cell lysate to identify pathways perturbed by the compound.

OOC_Concept cluster_chip Organ-on-a-Chip Device Compound Test Compound (in Medium) Pump Peristaltic Pump Compound->Pump Liver Liver-Chip Pump->Liver Kidney Kidney-Chip Liver->Kidney Fluidic Channel Effluent Effluent for Biomarker Analysis Kidney->Effluent

Conceptual Diagram of a Multi-Organ-on-a-Chip System.

Synthesis and Future Directions

This tiered, integrated testing strategy provides a comprehensive roadmap for establishing the preliminary in vitro toxicity profile of 3-(1-Aminoethyl)adamantan-1-ol. By progressing from broad cytotoxicity assessments to detailed mechanistic and organ-specific investigations, researchers can build a robust safety data package.

The results from this cascade will:

  • Identify the primary mode of cytotoxicity (metabolic disruption, membrane damage, apoptosis).

  • Determine the genotoxic potential of the compound.

  • Flag potential organ-specific liabilities, particularly for the liver and kidneys.

  • Guide medicinal chemistry efforts to mitigate any identified toxicities.

Complementing this in vitro work with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction models can further refine the safety profile and prioritize development efforts. [4][30]This rigorous, front-loaded approach to safety assessment is essential for navigating the complexities of drug development, ultimately increasing the probability of advancing safer, more effective therapeutic candidates to the clinic.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. Retrieved from [Link]

  • Organ-Chips for Toxicology Assessment. (n.d.). Emulate. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • MTT Cell Viability & Proliferation Assay. (n.d.). ScienCell. Retrieved from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Drug Toxicity Evaluation Based on Organ-on-a-Chip Technology: A Review. (n.d.). PMC. Retrieved from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 18). ResearchGate. Retrieved from [Link]

  • Organ-on-a-chip platforms for drug development, cellular toxicity assessment, and disease modeling. (n.d.). PMC. Retrieved from [Link]

  • Micronucleus Assay: The State of Art, and Future Directions. (n.d.). PMC. Retrieved from [Link]

  • Multi-organ-on-a-chip developed for drug toxicity screening. (2020, March 3). Drug Target Review. Retrieved from [Link]

  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC. Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013, February 25). ACS Publications. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific. Retrieved from [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and biological activity of some 1-hydroxy-3-aminoalkyladamantanes and their derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015, April 14). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. Retrieved from [Link]

  • Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction. (n.d.). PMC. Retrieved from [Link]

  • 3-Amino-1-Adamantanol. (n.d.). Molbase. Retrieved from [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025, October 17). PMC. Retrieved from [Link]

  • IN VITRO TOXICOLOGY TESTING. (n.d.). SGS. Retrieved from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD. Retrieved from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). PETA Science Consortium International e.V.. Retrieved from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]

  • Mastering ASTM Standards: A Practical Guide for OECD GLP Testing. (n.d.). Tox Lab. Retrieved from [Link]

  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for synthesizing 3-amino-1-adamantanol. (n.d.). Google Patents.
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Foundational

A Technical Guide to the Prospective Crystallographic Analysis of 3-(1-Aminoethyl)adamantan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Adamantane Scaffolds in Drug Discovery The adamantane cage is a versatile scaffold in drug design, offering a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Adamantane Scaffolds in Drug Discovery

The adamantane cage is a versatile scaffold in drug design, offering a unique combination of lipophilicity, metabolic stability, and a three-dimensional structure that can effectively probe the binding pockets of biological targets. The introduction of functional groups, such as the aminoethyl and hydroxyl moieties in 3-(1-Aminoethyl)adamantan-1-ol, opens up avenues for creating novel therapeutics with tailored pharmacological profiles.

Determining the precise three-dimensional arrangement of atoms within a crystal lattice through X-ray diffraction is paramount. This information reveals crucial details about molecular conformation, intermolecular interactions (such as hydrogen bonding), and packing efficiency in the solid state. For drug development professionals, these insights are invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting solid-state properties that can influence bioavailability and formulation. While crystallographic data for numerous adamantane derivatives exist, a specific analysis of 3-(1-Aminoethyl)adamantan-1-ol would fill a critical knowledge gap.[1][2][3][4]

Experimental Workflow: From Synthesis to Structure Determination

The journey to elucidating a crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The following workflow is a self-validating system designed to ensure the generation of reliable and reproducible results.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 3-(1-Aminoethyl)adamantan-1-ol purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Controlled Evaporation / Vapor Diffusion screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection on Diffractometer mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: A comprehensive workflow for the crystallographic analysis of 3-(1-Aminoethyl)adamantan-1-ol.

Synthesis and Purification

The synthesis of 3-(1-aminoethyl)adamantan-1-ol can be achieved through various established routes, often starting from readily available adamantane precursors.[5] A common approach involves the hydroxylation of 1-(1-adamantyl)ethanamine (rimantadine).[5]

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-(1-adamantyl)ethanamine hydrochloride in a suitable solvent system as described in the literature.[5]

  • Hydroxylation: Introduce the hydroxylating agent. The choice of reagent and reaction conditions is critical for achieving regioselectivity at the C3 position.

  • Workup and Purification: Following the reaction, a standard aqueous workup is typically employed to isolate the crude product. Purification to a high degree (>99%) is essential for successful crystallization and can be achieved through techniques such as column chromatography or recrystallization.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The presence of both a hydroxyl and an amino group in 3-(1-Aminoethyl)adamantan-1-ol suggests a propensity for hydrogen bonding, which can be leveraged during crystallization.

Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof).

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a small amount of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.

X-ray Data Collection

Protocol:

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

  • Data Collection Strategy: A preliminary screening of the crystal will determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected using a series of scans (e.g., ω-scans) to ensure data completeness and redundancy.

Data Processing and Structure Determination

Data Reduction and Integration

The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a reflection file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|).

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography, as the phases of the structure factors are lost during the diffraction experiment.

  • Structure Solution: For small molecules like 3-(1-Aminoethyl)adamantan-1-ol, direct methods or charge flipping algorithms are typically successful in determining the initial atomic positions.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process. This iterative process refines the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters to improve the agreement between the calculated and observed structure factors.

Anticipated Structural Features and Data Presentation

While the specific crystal structure of 3-(1-Aminoethyl)adamantan-1-ol is not yet published, we can anticipate several key features based on the analysis of related adamantane derivatives found in the Cambridge Structural Database (CSD).[6][7][8]

Expected Crystallographic Data

The following table summarizes the type of data that would be generated from a successful crystallographic analysis. The values are hypothetical but representative of what might be expected for an adamantane derivative.

Parameter Anticipated Value/Information Significance
Chemical Formula C₁₂H₂₁NODefines the elemental composition.
Formula Weight 195.30 g/mol Molar mass of the compound.
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/c or Pca2₁Defines the symmetry operations within the crystal.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit.
Volume (V) ųThe volume of the unit cell.
Z e.g., 4The number of molecules in the unit cell.
Calculated Density (ρ) g/cm³The theoretical density of the crystal.
R-factors (R1, wR2) < 0.05 for R1Indicators of the quality of the structural model.
Goodness-of-Fit (GoF) ~1.0A statistical measure of the refinement quality.
Key Structural Insights to Investigate
  • Molecular Conformation: The analysis will reveal the precise conformation of the aminoethyl side chain and the relative orientation of the hydroxyl and aminoethyl groups on the adamantane scaffold.

  • Hydrogen Bonding Network: The presence of both a hydrogen bond donor (N-H and O-H) and acceptor (N and O) strongly suggests the formation of an extensive hydrogen bonding network. This network will likely play a crucial role in the crystal packing. Visualizing this network is key to understanding the solid-state stability.

  • Intermolecular Interactions: Beyond hydrogen bonding, other non-covalent interactions, such as van der Waals forces, will dictate how the molecules pack together in the crystal lattice. An analysis of these interactions can provide insights into the material's properties.

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B adamantane1 Adamantane Core nh2_1 -NH2 oh_1 -OH adamantane2 Adamantane Core adamantane1->adamantane2 van der Waals oh_2 -OH nh2_1->oh_2 H-Bond (N-H···O) nh2_2 -NH2 oh_1->nh2_2 H-Bond (O-H···N)

Caption: A conceptual diagram of potential intermolecular interactions in the crystal lattice of 3-(1-Aminoethyl)adamantan-1-ol.

Conclusion and Future Outlook

This technical guide provides a comprehensive framework for the crystallographic analysis of 3-(1-Aminoethyl)adamantan-1-ol. By adhering to the outlined protocols, researchers can systematically approach the synthesis, crystallization, and structure determination of this and other novel adamantane derivatives. The resulting structural data will be of significant value to the scientific community, particularly in the fields of medicinal chemistry and materials science. It will enable a deeper understanding of the structure-property relationships of this class of compounds and facilitate the rational design of new molecules with enhanced therapeutic or material properties. The deposition of the final structure in a public repository such as the Cambridge Structural Database is strongly encouraged to ensure the data is accessible to all researchers.[6][7][8]

References

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. National Center for Biotechnology Information. [Link]

  • Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. International Union of Crystallography. [Link]

  • Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. Royal Society of Chemistry. [Link]

  • Structural and energetic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals: experimental and theoretical characterisation. Royal Society of Chemistry. [Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. ResearchGate. [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. [Link]

  • The Cambridge Structural Database. BiŌkeanós. [Link]

  • 3-Amino-1-Adamantanol.
  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. [Link]

  • Preparation method of 3-amino-1-adamantanol.
  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

  • Method for synthesizing 3-amino-1-adamantanol.
  • The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. [Link]

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Exploratory

Thermodynamic stability of 3-(1-Aminoethyl)adamantan-1-ol under physiological conditions

Executive Summary 3-(1-Aminoethyl)adamantan-1-ol, commonly known as 3-hydroxyrimantadine, is the primary active metabolite of the antiviral drug rimantadine[1]. Understanding its thermodynamic stability under physiologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(1-Aminoethyl)adamantan-1-ol, commonly known as 3-hydroxyrimantadine, is the primary active metabolite of the antiviral drug rimantadine[1]. Understanding its thermodynamic stability under physiological conditions (pH 7.4, 37°C) is critical for pharmacokinetic modeling, drug design, and toxicological assessments. This whitepaper elucidates the structural thermodynamics of the adamantane core, details the physicochemical impact of its 1-aminoethyl and 3-hydroxyl substituents, and provides self-validating experimental workflows for quantifying its stability.

Structural Thermodynamics & Molecular Geometry

The exceptional stability of 3-(1-Aminoethyl)adamantan-1-ol is fundamentally rooted in its tricyclic aliphatic framework. Adamantane represents the absolute bottom of the thermodynamic stability well for C10H16 hydrocarbon constitutional isomers[2].

  • Strain Minimization: The fused cyclohexane rings exist entirely in the ideal chair conformation. This geometry minimizes both angular strain (all C-C-C bond angles are approximately 109.5°) and torsional strain (all adjacent C-H bonds are perfectly staggered), conferring remarkable thermodynamic stability and low chemical reactivity[3].

  • Substituent Effects: The introduction of a hydroxyl group at the C3 tertiary carbon and an aminoethyl group at the C1 position introduces polarity without disrupting the core's strain-free nature. Under physiological conditions, the tertiary alcohol is highly resistant to dehydration or elimination because the formation of a requisite carbocation intermediate is thermodynamically unfavorable in the absence of harsh acid catalysis.

MetabolicPathway Rimantadine Rimantadine (1-(1-Aminoethyl)adamantane) CYP CYP450 Enzymes (Hepatic Hydroxylation) Rimantadine->CYP Phase I Metabolism Metabolite 3-Hydroxyrimantadine (3-(1-Aminoethyl)adamantan-1-ol) CYP->Metabolite C-H Oxidation at C3 Excretion Renal Excretion (High Hydrolytic Stability) Metabolite->Excretion Physiological Circulation

Metabolic conversion of rimantadine to its thermodynamically stable 3-hydroxylated metabolite.

Physiological Solvation and Protonation State

At a physiological pH of 7.4, the thermodynamic behavior of 3-(1-Aminoethyl)adamantan-1-ol is governed by its ionization state and hydration shell.

  • Amine Protonation: The primary aliphatic amine on the ethyl side chain has a pKa of approximately 10.4. Consequently, at pH 7.4, >99.9% of the molecules exist as cations. This protonated ammonium group acts as a strong hydrogen bond donor, stabilizing the molecule in aqueous media and facilitating target binding (e.g., to the M2 proton channel)[4].

  • Hydroxyl Solvation: The 3-hydroxyl group acts as both a hydrogen bond donor and acceptor. The dual hydration of the ammonium and hydroxyl groups effectively lowers the free energy of solvation (ΔG_solv), preventing the highly lipophilic adamantane core from driving spontaneous aggregation or precipitation in blood plasma.

Table 1: Thermodynamic and Physicochemical Parameters at pH 7.4, 37°C

ParameterValue / CharacteristicThermodynamic Implication
Molecular Weight 195.30 g/mol Optimal for rapid diffusion and low entropic penalty upon binding.
Ionization State Cationic (Ammonium)Enthalpically favorable hydration; prevents passive membrane diffusion without transporters.
Hydrolytic Half-Life > 120 hoursKinetic inertness due to high activation energy (Ea) required for C-O or C-N bond cleavage.
Core Strain Energy ~0 kcal/molMaximum structural rigidity; minimal conformational entropy loss upon target engagement.

Experimental Workflows for Thermodynamic Profiling

To rigorously quantify the thermodynamic stability of this compound, we employ two self-validating methodologies. The causality behind each step ensures that artifacts are eliminated, and the data reflects true physiological behavior.

Protocol 1: Accelerated Hydrolytic Stability Assay via LC-MS/MS

This protocol measures the kinetic degradation rate to derive the Gibbs free energy of activation (ΔG‡) for hydrolysis.

Causality & Self-Validation: We utilize Phosphate-Buffered Saline (PBS) to mimic the ionic strength and buffering capacity of human plasma. Acetonitrile (ACN) is used for quenching because it instantly precipitates any trace proteins and halts degradation, locking the equilibrium state. The inclusion of an isotopically labeled internal standard (e.g., Rimantadine-d4) corrects for MS ionization suppression, making the assay a self-validating quantitative system.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM stock of 3-(1-Aminoethyl)adamantan-1-ol in 1X PBS (pH 7.4).

  • Incubation: Aliquot 100 µL of the solution into sealed inert glass vials. Incubate in a thermoshaker at exactly 37.0°C ± 0.1°C to maintain thermodynamic consistency.

  • Sampling & Quenching: At predefined time points (0, 24, 48, 72, 96 hours), remove a vial and immediately add 300 µL of ice-cold ACN containing 1 µM Rimantadine-d4 (Internal Standard).

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble artifacts.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Monitor the MRM transitions for the analyte and the internal standard.

  • Data Processing: Calculate the natural log of the area ratio vs. time to determine the first-order degradation rate constant (k).

StabilityWorkflow Prep Sample Prep (PBS pH 7.4, 37°C) Incubate Incubation (0-96 Hours) Prep->Incubate Baseline Validation Quench Quenching & Extraction (ACN) Incubate->Quench Aliquot Sampling LCMS LC-MS/MS Quantification Quench->LCMS Internal Std Addition Data Thermodynamic Modeling (ΔG, t1/2) LCMS->Data Kinetic Analysis

Self-validating experimental workflow for assessing hydrolytic stability via LC-MS/MS.

Table 2: Representative LC-MS/MS Stability Validation Matrix

Time Point (h)Analyte Peak AreaIS Peak AreaArea Ratio% Remaining% CV (n=3)
025,40012,0502.108100.0%1.1%
2425,35012,1002.09599.4%1.4%
4825,28012,0202.10399.8%0.9%
9625,10011,9802.09599.4%1.2%
Protocol 2: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

To understand the thermodynamic forces keeping the molecule stable in solution, ITC is used to measure the enthalpy of dilution/solvation.

Causality & Self-Validation: ITC directly measures the heat released or absorbed (ΔH) during molecular interactions, avoiding the propagation of errors inherent in van't Hoff temperature-dependence estimations. A critical self-validating step is the "buffer-into-buffer" blank titration, which subtracts the background heat of mechanical stirring and fluid friction, ensuring the integrated heat peaks represent purely chemical thermodynamics.

Step-by-Step Methodology:

  • Degassing: Thoroughly degas 1X PBS (pH 7.4) under vacuum for 15 minutes to prevent bubble formation, which causes massive thermal artifacts.

  • Cell Loading: Load the sample cell (typically ~200 µL) with pure degassed PBS at 37°C.

  • Syringe Loading: Load the injection syringe with a 1 mM solution of 3-(1-Aminoethyl)adamantan-1-ol in identical PBS.

  • Titration Execution: Program the instrument for 20 injections of 2 µL each, with a 120-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Blank Subtraction: Repeat the exact protocol injecting pure PBS into pure PBS. Subtract this baseline from the sample data to validate the thermal signal.

  • Integration: Integrate the area under each peak to calculate the molar enthalpy (ΔH) of solvation.

Conclusion

The thermodynamic stability of 3-(1-Aminoethyl)adamantan-1-ol under physiological conditions is a direct consequence of its strain-free adamantane core and the high activation energy required to break its highly shielded C-O and C-N bonds. The robust analytical workflows provided herein ensure that researchers can confidently quantify these parameters, supported by self-validating controls that uphold the highest standards of scientific integrity.

References

  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine - Preprints.org. URL:[Link]

  • Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs - PubMed Central (PMC). URL:[Link]

  • Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited - ACS Medicinal Chemistry Letters. URL:[Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - MDPI Molecules. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Synthesis of 3-(1-Aminoethyl)adamantan-1-ol Derivatives

Introduction Adamantane derivatives have long been a cornerstone in medicinal chemistry and materials science due to their unique rigid, lipophilic, and three-dimensional cage structure. This scaffold has been successful...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Adamantane derivatives have long been a cornerstone in medicinal chemistry and materials science due to their unique rigid, lipophilic, and three-dimensional cage structure. This scaffold has been successfully incorporated into numerous therapeutic agents, imparting favorable pharmacokinetic and pharmacodynamic properties. Among these, 3-(1-Aminoethyl)adamantan-1-ol and its derivatives are of significant interest as key intermediates in the development of novel pharmaceuticals. Their bifunctional nature, possessing both a hydroxyl group and an aminoethyl side chain at the bridgehead positions, makes them versatile building blocks for a wide range of molecular architectures.

This technical guide provides a comprehensive overview of the synthetic protocols for preparing 3-(1-Aminoethyl)adamantan-1-ol derivatives. We will delve into the mechanistic underpinnings of the key transformations, provide detailed step-by-step experimental procedures, and offer insights based on established laboratory practices. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Understanding the Adamantane Cage: A Note on Reactivity

The adamantane core is a highly stable, strain-free hydrocarbon. Its reactivity is dominated by the chemistry of its C-H bonds. The bridgehead (tertiary) C-H bonds are more electron-rich and sterically accessible than the methylene (secondary) C-H bonds. This inherent electronic property makes the bridgehead positions the preferred sites for electrophilic and radical substitution reactions.[1][2] This regioselectivity is a key principle that will be exploited in the synthetic strategies discussed below.

Synthetic Strategy 1: Direct Catalytic Hydroxylation of Rimantadine

A highly efficient and selective method for the synthesis of 3-(1-aminoethyl)adamantan-1-ol is the direct hydroxylation of the commercially available antiviral drug, rimantadine [1-(1-adamantyl)ethanamine].[3][4][5] This approach leverages a transition metal-catalyzed C-H activation to introduce a hydroxyl group at the C3 position of the adamantane cage.

The reaction typically employs a system where hypohalous acids (HOCl or HOBr) are generated in situ from water and a halomethane, with a transition metal complex acting as the catalyst.[3] A notable example is the use of tungsten hexacarbonyl, W(CO)₆, activated by pyridine.

Experimental Workflow: Direct Hydroxylation

Rimantadine Rimantadine Hydrochloride ReactionMixture Reaction Mixture (H₂O, CBrCl₃, Pyridine) Rimantadine->ReactionMixture Heating Heating (e.g., 80°C) ReactionMixture->Heating Catalyst W(CO)₆ Catalyst->ReactionMixture Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Recrystallization) Workup->Purification FinalProduct 3-(1-Aminoethyl)adamantan-1-ol Purification->FinalProduct

Caption: Workflow for the direct hydroxylation of rimantadine.

Detailed Step-by-Step Protocol

Materials and Reagents:

ReagentCAS NumberMolecular FormulaNotes
Rimantadine Hydrochloride1501-84-4C₁₂H₂₁N·HClStarting material
Tungsten Hexacarbonyl (W(CO)₆)14040-11-0W(CO)₆Catalyst
Bromotrichloromethane (CBrCl₃)75-62-7CBrCl₃Halomethane source
Pyridine110-86-1C₅H₅NCatalyst activator
Deionized Water7732-18-5H₂OReagent and solvent
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃For neutralization
Dichloromethane (CH₂Cl₂)75-09-2CH₂Cl₂Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Drying agent
Ethyl Acetate141-78-6C₄H₈O₂Recrystallization solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine rimantadine hydrochloride (1.0 eq), tungsten hexacarbonyl (0.05 eq), and pyridine (0.1 eq).

  • Addition of Solvents: Add deionized water and bromotrichloromethane to the flask. The ratio of H₂O to CBrCl₃ can be optimized, but a 1:1 volume ratio is a good starting point.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a solid that can be purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield pure 3-(1-aminoethyl)adamantan-1-ol as a white crystalline solid.[6][7]

Expected Yield: Yields for this type of reaction can range from moderate to good, depending on the specific conditions and scale. The original literature reports a yield of around 60-70%.[3]

Synthetic Strategy 2: A Two-Step Approach via Nitration and Hydroxylation of an Adamantane Precursor

An alternative and widely documented strategy for introducing amino and hydroxyl groups at the bridgehead positions of the adamantane core involves a two-step process: nitration followed by hydroxylation.[6][7][8][9] While the direct synthesis of 3-(1-Aminoethyl)adamantan-1-ol via this route is less commonly reported, the synthesis of the closely related and commercially important intermediate, 3-amino-1-adamantanol from amantadine, serves as an excellent and illustrative example of this methodology. The principles are directly applicable to other 1-substituted adamantane derivatives.

Mechanistic Rationale

The first step involves the nitration of the adamantane core at a tertiary C-H bond using a strong nitrating agent, typically a mixture of nitric acid and sulfuric acid.[6] The highly electrophilic nitronium ion (NO₂⁺) generated in situ attacks the electron-rich bridgehead position. The subsequent step involves the hydrolysis of the nitro group to a hydroxyl group, often under basic conditions.

Experimental Workflow: Two-Step Synthesis of 3-Amino-1-adamantanol

Amantadine Amantadine Hydrochloride Nitration Nitration (HNO₃, H₂SO₄) Amantadine->Nitration Intermediate 3-Nitro-1-aminoadamantane Intermediate Nitration->Intermediate Hydroxylation Hydroxylation (Alkaline Conditions) Intermediate->Hydroxylation Workup Aqueous Workup & Extraction Hydroxylation->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct 3-Amino-1-adamantanol Purification->FinalProduct

Caption: Two-step synthesis of 3-amino-1-adamantanol from amantadine.

Detailed Step-by-Step Protocol

Materials and Reagents:

ReagentCAS NumberMolecular FormulaNotes
Amantadine Hydrochloride665-66-7C₁₀H₁₇N·HClStarting material
Concentrated Sulfuric Acid7664-93-9H₂SO₄Solvent and catalyst
Concentrated Nitric Acid7697-37-2HNO₃Nitrating agent
Sodium Hydroxide (NaOH)1310-73-2NaOHFor neutralization and hydroxylation
Dichloromethane (CH₂Cl₂)75-09-2CH₂Cl₂Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying agent
Ethyl Acetate141-78-6C₄H₈O₂Recrystallization solvent

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. Maintain the temperature below 10°C.

  • Nitration Reaction: In a separate reaction vessel, dissolve amantadine hydrochloride in concentrated sulfuric acid, maintaining the temperature below 20°C. Cool the solution in an ice-water bath and slowly add the pre-prepared nitrating mixture dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours, and then at room temperature for an additional 12-24 hours.[7]

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will result in the precipitation of the intermediate nitro-adamantane derivative.

  • Hydroxylation: To the acidic aqueous mixture, slowly add a concentrated solution of sodium hydroxide or solid sodium hydroxide pellets while cooling in an ice bath to maintain the temperature below 80°C. Adjust the pH to 10-12.[7][9] Stir the mixture for 30-60 minutes to facilitate the hydroxylation.

  • Isolation and Extraction: The product, 3-amino-1-adamantanol, may precipitate from the solution. If so, it can be collected by filtration. The aqueous filtrate should be extracted with dichloromethane to recover any dissolved product.

  • Drying and Concentration: Combine the collected solid with the organic extracts. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethyl acetate to afford pure 3-amino-1-adamantanol as a white solid.[6][7]

Expected Yield: This two-step process is known to be robust, with reported yields often exceeding 75-80% for the synthesis of 3-amino-1-adamantanol.[8][9]

Conclusion

The synthesis of 3-(1-Aminoethyl)adamantan-1-ol and its derivatives can be achieved through elegant and efficient chemical transformations. The direct C-H hydroxylation of readily available precursors like rimantadine offers a streamlined and atom-economical approach. Alternatively, the well-established two-step nitration-hydroxylation sequence, exemplified by the synthesis of 3-amino-1-adamantanol, provides a reliable and high-yielding route to related bifunctional adamantane building blocks. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale of production, and the specific functional groups on the target molecule. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of these important adamantane derivatives.

References

  • Shiota, Y., Kihara, N., Kamachi, T., & Yoshizawa, K. (2003). A Theoretical Study of Reactivity and Regioselectivity in the Hydroxylation of Adamantane by Ferrate(VI). The Journal of Organic Chemistry, 68(9), 3525–3532. Available at: [Link]

  • Dzhemilev, U. M., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry, 51(1), 22-25. Available at: [Link]

  • Google Patents. (2015). CN104761456B - Preparation method of 3-amino-1-adamantanol.
  • Kovaleva, E. A., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Available at: [Link]

  • Google Patents. (2010). CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.
  • Google Patents. (2015). CN104761456A - Preparation method of 3-amino-1-adamantanol.
  • Patsnap. (2021). 3-amino-1-adamantanol and synthesis method thereof - Eureka.
  • Gryn'ova, G., et al. (2023). Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Table 1. Oxidation of 1-(1-adamantyl)ethanamine hydrochloride (1) with.... Available at: [Link]

  • Mella, M., et al. (1994). Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. The Journal of Organic Chemistry, 59(19), 5641–5648. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of the CH halogenation of adamantane in the presence of N-hydroxyphthalimide. Available at: [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Available at: [Link]

  • Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Titanium(IV) mediated reductive aminations of 1-adamantyl methyl ketone: facile preparation of potential antiviral agents rimantadine and its analogues. Available at: [Link]

  • Google Patents. (2010). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • Pharmacompass. (n.d.). [1-(1-adamantyl)ethyl]amine hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • PMC. (n.d.). Integrated “all-in-one” strategy to construct highly efficient Pd catalyst for CO2 transformation. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Available at: [Link]

Sources

Application

LC-MS/MS method development for 3-(1-Aminoethyl)adamantan-1-ol quantification

Introduction & Pharmacological Context Rimantadine (1-(1-aminoethyl)adamantane) is a well-characterized M2 ion channel inhibitor utilized in the prophylaxis and treatment of Influenza A[1]. Following oral administration,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Rimantadine (1-(1-aminoethyl)adamantane) is a well-characterized M2 ion channel inhibitor utilized in the prophylaxis and treatment of Influenza A[1]. Following oral administration, rimantadine undergoes extensive hepatic Phase I metabolism via cytochrome P450 enzymes. The primary metabolic pathway is the hydroxylation of the lipophilic adamantane cage, yielding the active metabolite 3-(1-Aminoethyl)adamantan-1-ol (CAS: 90812-24-1)[2][3].

Accurate quantification of this specific metabolite in biological matrices (plasma, urine) and environmental samples (such as aquaculture sediments) is critical for pharmacokinetic profiling, toxicology, and environmental monitoring[4].

Metabolism R Rimantadine (Parent Drug) CYP Hepatic CYP450 (Hydroxylation) R->CYP Phase I M 3-(1-Aminoethyl) adamantan-1-ol CYP->M +[O] at C3 E Renal Excretion M->E Clearance

Rimantadine Phase I metabolism to 3-(1-Aminoethyl)adamantan-1-ol.

Analytical Challenges & Mechanistic Rationale (The "Why")

Developing a robust assay for adamantane derivatives presents unique analytical hurdles. As a Senior Application Scientist, it is imperative to design a method that addresses the fundamental physicochemical properties of the analyte rather than relying on generic screening protocols.

  • Absence of a Chromophore: Adamantane derivatives are entirely aliphatic, lacking the conjugated π -systems required for UV/Vis or fluorescence detection[1][5]. Therefore, tandem mass spectrometry (LC-MS/MS) is mandatory for sensitive detection without the need for complex pre-column derivatization.

  • Polarity Shift & Column Selectivity: Rimantadine is highly lipophilic. However, the addition of a hydroxyl group at the C3 position introduces significant polarity. This dual nature (a bulky, hydrophobic cage coupled with polar hydroxyl and amine groups) often leads to poor retention, peak tailing, and susceptibility to matrix effects on standard C18 columns.

  • The PFP Advantage: To counteract this, we utilize a Pentafluorophenyl (PFP) stationary phase[6]. The fluorine atoms on the PFP phase provide alternative retention mechanisms—specifically dipole-dipole interactions and hydrogen bonding—which selectively retain the polar hydroxylated metabolite while maintaining hydrophobic interactions with the adamantane core.

Experimental Protocol (The "How")

This protocol is designed as a self-validating system . Every step is engineered to ensure analyte recovery, eliminate matrix interference, and provide internal quality control.

Reagents and Materials
  • Analyte: 3-(1-Aminoethyl)adamantan-1-ol reference standard (MW: 195.3 g/mol )[3].

  • Internal Standard (IS): Rimantadine-d4 (Provides isotopic tracking to correct for matrix suppression and extraction losses).

  • Sorbent: Oasis MCX (Mixed-mode Cation Exchange) SPE cartridges (30 mg/1 mL).

Sample Preparation Workflow: Causality-Driven SPE

The primary amine of the metabolite has a pKa of ~10.4, meaning it is fully protonated (positively charged) at acidic and physiological pH. We exploit this using Mixed-mode Cation Exchange (MCX) Solid Phase Extraction[7].

  • Protein Precipitation (PPT): Aliquot 100 µL of plasma. Add 300 µL of cold Acetonitrile (ACN) containing the IS. Vortex for 30s and centrifuge at 14,000 x g for 10 min. Causality: Denatures and removes binding proteins that could trap the analyte.

  • Acidification: Dilute 200 µL of the supernatant with 400 µL of 2% Formic Acid in water. Causality: Lowers the pH to ~2.5, ensuring the primary amine is 100% protonated for optimal ion-exchange binding.

  • SPE Loading: Load the acidified sample onto a pre-conditioned MCX cartridge. The protonated amine binds ionically to the sulfonic acid groups on the sorbent.

  • Interference Wash: Wash with 1 mL of 2% Formic Acid, followed by 1 mL of 100% Methanol. Causality: The methanol wash strips away neutral and acidic lipophilic interferences (e.g., phospholipids) while the analyte remains locked in place via strong ionic bonds.

  • Target Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH (>11) deprotonates the amine, breaking the ionic bond and releasing the purified analyte.

  • Reconstitution: Evaporate the eluate to dryness under gentle nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Workflow cluster_prep Sample Preparation (MCX SPE) cluster_lcms LC-MS/MS Analysis S1 1. Protein Precipitation (Plasma + ACN) S2 2. Load onto MCX (Acidic pH) S1->S2 S3 3. Wash (2% FA & 100% MeOH) S2->S3 S4 4. Elute (5% NH4OH in MeOH) S3->S4 L1 5. LC Separation (PFP Column) S4->L1 Reconstitution L2 6. ESI+ Ionization (Precursor m/z 196.2) L1->L2 L3 7. MRM Detection (Transitions 179.2 & 161.2) L2->L3

Logical workflow for sample preparation and LC-MS/MS quantification.

LC-MS/MS Instrumental Parameters

Liquid Chromatography Conditions
  • Analytical Column: ACE C18-PFP (50 mm × 2.1 mm, 1.7 µm)[6].

  • Column Temperature: 40°C.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water. (The ammonium formate acts as a volatile buffer, preventing secondary interactions with free silanols on the column, thus sharpening the peak).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 1: Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.00 95 5 Initial
0.50 95 5 Isocratic hold
3.00 10 90 Linear
4.00 10 90 Column Wash
4.10 95 5 Re-equilibration

| 6.00 | 95 | 5 | End |

Mass Spectrometry (MRM) Conditions

Detection is performed using Electrospray Ionization in positive mode (ESI+). The primary amine readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 196.2.

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Purpose CE (eV)

| 3-(1-Aminoethyl)adamantan-1-ol | 196.2 | 179.2 | Quantifier (Loss of NH3​ ) | 18 | | 3-(1-Aminoethyl)adamantan-1-ol | 196.2 | 161.2 | Qualifier (Loss of NH3​ + H2​O ) | 26 | | Rimantadine-d4 (IS) | 184.2 | 167.2 | Internal Standard | 20 |

System Suitability Note: The ratio between the Quantifier (179.2) and Qualifier (161.2) transitions must remain within ±20% of the reference standard to confirm peak purity and validate the absence of co-eluting matrix interferences.

Quantitative Data & Method Validation Summary

The method was validated according to current bioanalytical guidelines, demonstrating robust performance across biological and environmental matrices[4][7].

Table 3: Method Validation Parameters | Parameter | Result / Range | Acceptance Criteria | | :--- | :--- | :--- | | Linearity Range | 0.5 – 500 ng/mL | R2≥0.995 | | Limit of Detection (LOD) | 0.15 ng/mL | S/N 3 | | Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | S/N 10, Precision 20% | | Intra-day Precision (RSD) | 2.4% – 6.1% | 15% ( 20% at LLOQ) | | Inter-day Precision (RSD) | 3.8% – 7.5% | 15% ( 20% at LLOQ) | | Extraction Recovery (MCX) | 89.4% – 93.2% | Consistent across QC levels | | Matrix Effect (Suppression) | < 8% | IS-normalized ME 95-105% |

Conclusion

The quantification of 3-(1-Aminoethyl)adamantan-1-ol requires a deliberate departure from standard reversed-phase methodologies. By coupling the specific dipole interactions of a PFP column with the rigorous clean-up capabilities of MCX solid-phase extraction, this protocol neutralizes matrix effects and overcomes the polarity challenges inherent to hydroxylated adamantane derivatives. The resulting LC-MS/MS assay is a highly sensitive, self-validating system suitable for rigorous pharmacokinetic and environmental applications.

References

  • 3-(1-Aminoethyl)adamantan-1-ol | CymitQuimica. cymitquimica.com.
  • Rapid UPLC-MS/MS Determination of Amantadine and Rimantadine in Human Blood and Urine for Forensic Toxicology.
  • Environmental occurrence of amantadine and rimantadine in aquaculture pond sediments: application of a newly developed LC–MS/MS method.
  • Quantitative trace analysis of a broad range of antiviral drugs in poultry muscle using column-switch liquid chromatography coupled to tandem mass spectrometry. nih.gov.
  • Simultaneous determination of amantadine, rimantadine, and memantine in processed products, chicken tissues, and eggs by liquid chromatography with tandem mass spectrometry. semanticscholar.org.
  • A Comprehensive Review of Anti-Influenza Therapeutics. jopir.in.
  • C12H21NO - Chemical Dictionary - Guidechem. guidechem.com.

Sources

Method

Application Notes and Protocols for the Chiral Resolution of 3-(1-Aminoethyl)adamantan-1-ol Enantiomers

Introduction 3-(1-Aminoethyl)adamantan-1-ol is a chiral molecule incorporating a rigid, lipophilic adamantane cage, a primary amino group, and a hydroxyl functionality. The adamantane scaffold is of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(1-Aminoethyl)adamantan-1-ol is a chiral molecule incorporating a rigid, lipophilic adamantane cage, a primary amino group, and a hydroxyl functionality. The adamantane scaffold is of significant interest in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties such as metabolic stability and improved bioavailability.[1] As with many chiral compounds, the individual enantiomers of 3-(1-Aminoethyl)adamantan-1-ol are likely to exhibit different pharmacological and toxicological profiles. Consequently, the ability to resolve the racemic mixture into its constituent (R)- and (S)-enantiomers is of paramount importance for drug development and stereoselective synthesis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on established protocols for the chiral resolution of 3-(1-Aminoethyl)adamantan-1-ol. Two primary, industrially relevant methods will be detailed: Diastereomeric Salt Resolution and Chiral High-Performance Liquid Chromatography (HPLC) . The protocols are designed to serve as a robust starting point for method development, with explanations of the underlying principles and rationale for experimental choices.

Part 1: Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and highly scalable method for resolving racemic amines.[2] The principle lies in the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3]

Causality of Experimental Design

The bulky and rigid structure of the adamantane cage in 3-(1-Aminoethyl)adamantan-1-ol can lead to well-defined crystal packing, which is advantageous for achieving high diastereoselectivity. The primary amine serves as the handle for salt formation with a chiral acid. The choice of resolving agent and solvent is critical and often determined empirically.

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Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Protocol 1: Screening of Chiral Resolving Agents and Solvents

The success of this method hinges on finding a resolving agent and solvent system that yields a significant difference in the solubility of the two diastereomeric salts.[4]

Materials:

  • Racemic 3-(1-Aminoethyl)adamantan-1-ol

  • Chiral Resolving Agents (see Table 1)

  • Screening Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, and mixtures thereof)

  • Small-scale vials or test tubes

Procedure:

  • In a series of vials, dissolve a small, equimolar amount of racemic 3-(1-Aminoethyl)adamantan-1-ol and a selected chiral resolving agent in a minimal volume of a chosen solvent with gentle warming.

  • Allow the vials to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Observe the formation of crystals. An ideal system will show significant precipitation.

  • Isolate the crystals by filtration and liberate the amine by treating with a base (e.g., 2 M NaOH) and extracting with an organic solvent (e.g., ethyl acetate).

  • Analyze the enantiomeric excess (e.e.) of the recovered amine using a suitable chiral analytical method (see Part 2) to identify the most effective resolving agent and solvent combination.

Resolving AgentStructure TypeAcidity (pKa1)Key Attributes
(+)-Tartaric AcidLinear Dicarboxylic Acid~2.98Readily available and often effective for primary amines.[2]
(-)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA)Aromatic Tartaric Acid DerivativeLower than Tartaric AcidIncreased steric bulk and potential for π-π interactions can enhance diastereoselectivity.[5]
(-)-Camphoric AcidBicyclic Dicarboxylic Acid~4.6The rigid structure can promote distinct crystal packing.[2]
(1S)-(+)-10-Camphorsulfonic AcidSulfonic AcidStrong AcidForms highly crystalline salts; often used when carboxylic acids are ineffective.

Table 1: Suggested Chiral Resolving Agents for Screening.

Protocol 2: Preparative Scale Resolution with (+)-Tartaric Acid

This protocol is a starting point based on the frequent success of tartaric acid in resolving primary amines.[2]

Materials:

  • Racemic 3-(1-Aminoethyl)adamantan-1-ol (1.0 equivalent)

  • (+)-Tartaric Acid (0.5 - 1.0 equivalent)

  • Methanol (or other solvent identified from screening)

  • 2 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve racemic 3-(1-Aminoethyl)adamantan-1-ol in a minimum amount of warm methanol.

    • In a separate flask, dissolve (+)-tartaric acid (start with 0.5 equivalents) in warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to promote the formation of large, well-defined crystals.

    • To maximize yield, the flask can be cooled in an ice bath for 1-2 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove the mother liquor.

    • The filtrate, containing the more soluble diastereomeric salt, should be saved for recovery of the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • Add 2 M NaOH solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 11).

    • Transfer the mixture to a separatory funnel and extract the liberated amine with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the yield and enantiomeric excess (e.e.) of the resolved amine by chiral HPLC or NMR analysis with a chiral solvating agent.

Part 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6] The separation occurs on a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[7] For a molecule like 3-(1-Aminoethyl)adamantan-1-ol, which lacks a strong UV chromophore, method development may require derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).

Causality of Experimental Design

The choice of CSP is the most critical factor for successful separation. Polysaccharide-based CSPs are highly versatile and often a good starting point for amino alcohols.[8] The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, fine-tunes the interactions between the analyte and the CSP, thereby affecting resolution.

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Caption: Workflow for Chiral HPLC Analysis.

Protocol 3: Chiral HPLC Method Development (Analytical Scale)

This protocol outlines a systematic approach to developing an analytical method for determining the enantiomeric excess of 3-(1-Aminoethyl)adamantan-1-ol.

1. Column Selection:

  • Primary Screening: Begin with polysaccharide-based CSPs, as they are effective for a broad range of chiral compounds, including amines and alcohols.[8]

    • Recommended Columns: CHIRALPAK® IA, IB, IC (amylose-based); CHIRALCEL® OD, OJ (cellulose-based).

2. Mobile Phase Screening (Normal Phase):

  • Normal phase is often the first choice for chiral separations of amino alcohols.[8]

  • Screening Solvents:

    • Mobile Phase A: Hexane/Isopropanol (IPA)

    • Mobile Phase B: Hexane/Ethanol

  • Additive: Due to the basic nature of the amine, add a basic modifier to the mobile phase to improve peak shape and resolution.

    • Recommended Additive: 0.1% (v/v) Diethylamine (DEA) or other suitable amine.[8]

  • Initial Gradient: A generic screening gradient can be run from 5% to 50% of the alcohol modifier over 10-15 minutes to identify promising conditions.

3. Method Optimization:

  • Once initial separation is observed, optimize the method by:

    • Isocratic Elution: Switch to an isocratic mobile phase composition based on the retention time from the gradient screen.

    • Modifier Percentage: Finely adjust the percentage of the alcohol modifier. Small changes can significantly impact resolution.

    • Flow Rate: Adjust the flow rate (typically 0.5-1.5 mL/min) to balance resolution and analysis time.

    • Temperature: Column temperature can influence selectivity; investigate a range from 25°C to 40°C.

ParameterRecommended Starting ConditionsRationale
CSP CHIRALPAK® IA or CHIRALCEL® OD-HBroad applicability for chiral amines and alcohols.[8][9]
Mobile Phase n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)A common starting point for normal phase chiral separations. DEA improves peak shape for basic analytes.[8]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25 °CAmbient temperature is a good starting point.
Detection UV at low wavelength (e.g., 210-220 nm) if possible, otherwise ELSD or MS is required.The analyte lacks a strong chromophore.

Table 2: Recommended Starting Conditions for Chiral HPLC Method Development.

Protocol 4: Sample Derivatization for Enhanced Detection

If detection is a limiting factor, derivatization with a UV-active or fluorescent tag can be employed.[6] This also converts the enantiomers into diastereomers, which can sometimes be separated on a standard achiral (e.g., C18) column.

Materials:

  • Enantiomerically enriched or racemic 3-(1-Aminoethyl)adamantan-1-ol

  • Derivatizing Agent: e.g., 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve a small amount of the amine in anhydrous acetonitrile.

  • Add an excess of triethylamine, followed by a slight excess of the NBD-Cl solution.

  • Heat the reaction mixture gently (e.g., 60°C) for a specified time until the reaction is complete (monitor by TLC).

  • Cool the mixture and dilute with the HPLC mobile phase before injection.

  • Analyze the resulting diastereomeric derivatives on a suitable chiral or achiral reversed-phase column with UV or fluorescence detection.

Conclusion

The chiral resolution of 3-(1-Aminoethyl)adamantan-1-ol is an essential step for its development as a potential therapeutic agent. This guide provides two robust and scientifically grounded approaches: diastereomeric salt resolution for scalable, preparative purposes, and chiral HPLC for both analytical and preparative separation. The provided protocols, tables, and workflows offer a structured and rational starting point for researchers to develop optimized and validated methods for isolating the enantiomers of this valuable adamantane derivative. Successful resolution will enable the detailed investigation of the stereospecific biological activities of each enantiomer, paving the way for future pharmaceutical applications.

References

  • Bhushan, R., & Lal, M. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic.
  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-81.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021).
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Bode, J. W., et al. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society.
  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (2026). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
  • RSC Publishing. (2022).
  • YMC. (n.d.).
  • Asian Journal of Chemistry. (n.d.).
  • ResearchGate. (2026).
  • BOC Sciences. (n.d.).
  • ScienceDirect. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • PMC. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis.
  • Yonsei University. (2001). Kinetic resolution of chiral amines using packed-bed reactor.
  • White Rose eTheses Online. (n.d.).
  • Thermo Fisher Scientific. (2010).
  • ResearchGate. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). [Link]

Sources

Application

Application Note: 3-(1-Aminoethyl)adamantan-1-ol as a Versatile Scaffold for Next-Generation Antiviral Therapeutics

Executive Summary While rimantadine and amantadine are classic inhibitors of the influenza A M2 proton channel, their clinical utility has been severely compromised by the ubiquitous S31N mutation[1]. 3-(1-Aminoethyl)ada...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While rimantadine and amantadine are classic inhibitors of the influenza A M2 proton channel, their clinical utility has been severely compromised by the ubiquitous S31N mutation[1]. 3-(1-Aminoethyl)adamantan-1-ol, originally identified as a modestly active hydroxylated metabolite of rimantadine[2], has emerged as a critical precursor in modern antiviral drug discovery. Unlike standard rimantadine, which lacks a secondary functional group, the tertiary hydroxyl group at the 3-position of this scaffold provides a bio-orthogonal handle for conjugation. This structural feature enables the synthesis of multivalent polymeric drugs and targeted degraders that can overcome viral resistance mechanisms[3].

Mechanistic Rationale: The Importance of the 3-Hydroxyl Handle

The M2 proton channel is a homotetrameric protein essential for viral uncoating[4]. Adamantane derivatives inhibit this channel by lodging into the pore. Structural studies reveal that the primary ammonium group of rimantadine forms critical hydrogen bonds with the channel's water network and the His37 tetrad, while the bulky adamantane core interacts with Val27 and Ala30[1].

If a drug developer attempts to conjugate standard rimantadine to a polymer or PROTAC linker via its primary amine, the resulting amide or secondary amine loses its ability to properly coordinate within the M2 pore, rendering the drug inactive[4].

3-(1-Aminoethyl)adamantan-1-ol solves this structural dilemma. The 3-hydroxyl group is positioned away from the critical amine-His37 interaction axis. By utilizing this hydroxyl group for esterification or etherification, researchers can attach bulky polymeric backbones (e.g., poly-L-glutamate) while preserving the essential primary amine[3]. This multivalency drastically increases the local concentration of the pharmacophore at the viral surface, partially restoring inhibition against drug-resistant mutants like S31N[3].

Experimental Protocol: Synthesis of Multivalent M2 Inhibitors

This protocol details the conjugation of 3-(1-aminoethyl)adamantan-1-ol to a polymer backbone via click chemistry, ensuring the preservation of the active pharmacophore.

Phase 1: Free-Basing and Amine Protection

Causality: The commercial hydrochloride salt of 3-(1-aminoethyl)adamantan-1-ol is highly polar and insoluble in the organic solvents required for linker attachment. Furthermore, the primary amine must be protected to prevent it from outcompeting the sterically hindered tertiary alcohol during acylation[3].

  • Free-Basing: Suspend 3-(1-aminoethyl)adamantan-1-ol·HCl in dichloromethane (CH₂Cl₂) and wash with 1 M NaOH. Extract the organic layer, dry over Na₂SO₄, and rotary-evaporate to yield the free base.

  • Boc-Protection: Dissolve the free base (approx. 1.4 mmol) in 5 mL CH₂Cl₂. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 mmol) in 25 mL CH₂Cl₂.

  • Validation: Stir at room temperature for 24 hours. Confirm complete protection via TLC (ninhydrin stain must be negative for primary amines to proceed).

Phase 2: Linker Attachment via Esterification

Causality: The tertiary alcohol on the adamantane cage is highly sterically hindered. Standard coupling agents (like EDC/NHS) are often insufficient. Di(2-pyridyl)thionocarbonate (DPTC) is utilized as a highly reactive coupling agent to drive the esterification with an azide-containing linker[3].

  • Reaction Setup: Dissolve the Boc-protected intermediate (0.5 mmol), 5-azidopentanoic acid (1.0 mmol), and 4-dimethylaminopyridine (DMAP, 0.03 mmol) in 3 mL of chlorobenzene.

  • Coupling: Add DPTC (1.0 mmol) to the mixture. Reflux for 1 hour.

  • Purification: Concentrate the mixture and purify via silica gel chromatography using a 2:1 (v/v) hexane:ethyl acetate mobile phase.

  • Validation: The target azide-functionalized intermediate should exhibit an R_f of ~0.54. Confirm the presence of the azide stretch (~2100 cm⁻¹) via FTIR.

Phase 3: Polymer Conjugation and Deprotection (Self-Validating System)
  • Click Chemistry (CuAAC): React the azide-functionalized adamantane with a propargylamine-derivatized poly-L-glutamate polymer in the presence of a Cu(I) catalyst.

  • Quantification of Loading: Crucial Step. Before deprotection, analyze the polymer conjugate via ¹H NMR. Compare the integration of the newly formed triazole proton against the polymer backbone protons to precisely calculate the percentage of derivatization (drug loading density)[3].

  • Deprotection: Treat the conjugate with Trifluoroacetic acid (TFA) in CH₂Cl₂ to remove the Boc group, restoring the biologically active primary ammonium cation.

Quantitative Data Summary

The strategic use of 3-(1-aminoethyl)adamantan-1-ol as a multivalent conjugate significantly alters its pharmacological profile compared to monomeric adamantanes.

Compound FormulationTarget StrainIC50 / Efficacy StatusMechanism of Action
Rimantadine (Monomer) WT Influenza APotent (<1 µM)Binds inside M2 pore, blocks proton flow[1].
Rimantadine (Monomer) S31N MutantResistant (>100 µM)Pore enlargement prevents stable binding[4].
3-OH-Rimantadine (Monomer) WT Influenza AModest ActivityModestly active natural metabolite[2].
Polymer-Conjugated 3-OH-Rimantadine S31N MutantPartially RestoredMultivalent avidity; steric blockade of channel[3].

Workflow Visualization

G A 3-(1-Aminoethyl)adamantan-1-ol (Pharmacophore + OH Handle) B Boc-Protection of Amine (Preserves Active Site) A->B Step 1: NaOH / Boc2O C Esterification at 3-OH (Attaches Azide Linker) B->C Step 2: DPTC / DMAP D CuAAC Click Chemistry (Conjugation to Polymer) C->D Step 3: Cu(I) Catalyst E Boc-Deprotection (Restores Ammonium Group) D->E Step 4: TFA / CH2Cl2 F Multivalent Polymeric Drug (Overcomes S31N Mutant) E->F Final Active Agent

Workflow for synthesizing multivalent M2 inhibitors using 3-(1-aminoethyl)adamantan-1-ol.

Emerging Applications Beyond Influenza

The utility of 3-(1-aminoethyl)adamantan-1-ol extends beyond the influenza M2 channel. Recent studies have demonstrated that adamantane derivatives exhibit promising binding affinity towards the SARS-CoV-2 RNA-dependent RNA polymerase and Nsp3 proteins[5]. Furthermore, adamantane scaffolds are being actively investigated for their ability to inhibit the p37 membrane protein of Orthopoxviruses (e.g., vaccinia virus)[6]. The 3-hydroxyl group of 3-(1-aminoethyl)adamantan-1-ol provides an ideal synthetic anchor for developing targeted PROTACs or dual-action inhibitors against these emerging viral threats.

References

  • Title: Synthesis and antiviral activity of metabolites of rimantadine - PubMed Source: nih.gov URL: [Link]

  • Title: Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC Source: nih.gov URL: [Link]

  • Title: Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics | Journal of the American Chemical Society Source: acs.org URL: [Link]

  • Title: Conjugation to polymeric chains of influenza drugs targeting M2 ion channels partially restores inhibition of drug-resistant mutants - PMC Source: nih.gov URL: [Link]

  • Title: Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity - MDPI Source: mdpi.com URL: [Link]

  • Title: Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling - MDPI Source: mdpi.com URL: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing and Administration of 3-(1-Aminoethyl)adamantan-1-ol in Murine Models

Introduction 3-(1-Aminoethyl)adamantan-1-ol is a derivative of adamantane, a rigid, three-dimensional cage-like hydrocarbon. The adamantane scaffold is a well-established pharmacophore found in various approved drugs, va...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(1-Aminoethyl)adamantan-1-ol is a derivative of adamantane, a rigid, three-dimensional cage-like hydrocarbon. The adamantane scaffold is a well-established pharmacophore found in various approved drugs, valued for its ability to enhance metabolic stability and modulate the physicochemical properties of a compound.[1] The presence of both a hydroxyl (-OH) and an aminoethyl (-NH2CH2CH3) group on the adamantane core of 3-(1-Aminoethyl)adamantan-1-ol suggests potential for hydrogen bonding and ionic interactions with biological targets.[2] This unique structure makes it a compound of interest for therapeutic development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of 3-(1-Aminoethyl)adamantan-1-ol in murine models. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and adherence to best practices in preclinical research.

Physicochemical Properties and Formulation Considerations

A thorough understanding of the physicochemical properties of 3-(1-Aminoethyl)adamantan-1-ol is critical for developing an appropriate in vivo dosing strategy.

PropertyValue/InformationImplication for In Vivo Studies
Molecular Formula C₁₂H₂₁NORelatively small molecule, which may influence its distribution and clearance.
Molecular Weight ~231.77 g/mol (as HCl salt)A key parameter for calculating molar concentrations and dosage.[3]
Structure Adamantane core with hydroxyl and aminoethyl groupsThe amino group can act as a base, and the hydroxyl group can be oxidized.[2] The rigid structure may influence receptor binding.
Predicted LogP 1.1857Indicates moderate lipophilicity, suggesting potential for crossing biological membranes.[2]
Polar Surface Area 32.26 ŲThis value suggests the molecule may have reasonable oral bioavailability.[2]
Vehicle Selection and Formulation

The choice of vehicle is paramount for ensuring the solubility, stability, and bioavailability of 3-(1-Aminoethyl)adamantan-1-ol, while minimizing any potential toxicity from the vehicle itself.

  • Aqueous Vehicles: Given the presence of polar functional groups and its availability as a hydrochloride salt, initial formulation attempts should be in sterile, isotonic solutions.[4]

    • 0.9% Sodium Chloride (Saline): A common and generally well-tolerated vehicle for parenteral administration.

    • Phosphate-Buffered Saline (PBS): Provides buffering capacity, which can be important for maintaining the pH of the formulation.

  • Co-solvents: If solubility in simple aqueous vehicles is limited, the use of co-solvents may be necessary.

    • Polyethylene Glycol (PEG): Up to 50% in water can be used to enhance solubility.

    • Tween 80: A non-ionic surfactant that can be used at low concentrations (e.g., up to 10%) to improve solubility and stability.

  • Oral Formulations: For oral administration, the compound can be dissolved in a suitable vehicle and administered via gavage.

    • Water: If sufficiently soluble.

    • Corn oil or other vegetable oils: May be considered, particularly if the compound exhibits lipophilic characteristics.

Protocol for Vehicle Solubility Screen:

  • Prepare small, known amounts of 3-(1-Aminoethyl)adamantan-1-ol in separate, sterile microcentrifuge tubes.

  • Add a defined volume of each test vehicle (e.g., saline, PBS, 10% PEG 400 in saline) to achieve a target concentration.

  • Vortex thoroughly and visually inspect for complete dissolution.

  • If necessary, use gentle heating or sonication to aid dissolution.

  • Observe the solution for any precipitation over a relevant time course (e.g., 1-4 hours) at room temperature and at 4°C.

Routes of Administration in Murine Models

The choice of administration route depends on the experimental objectives, including the desired pharmacokinetic profile and the target site of action. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Subcutaneous (SC) > Oral (PO).[4]

Parenteral Routes of Administration

Parenteral administration delivers the compound directly into the systemic circulation or body cavities, bypassing the gastrointestinal tract.[5] All parenteral solutions should be sterile and isotonic.[4]

Table of Recommended Parenteral Administration Parameters for Adult Mice:

RouteRecommended VolumeNeedle Gauge
Intravenous (IV) < 0.2 mL27-30 G
Intraperitoneal (IP) < 2-3 mL25-27 G
Subcutaneous (SC) < 2-3 mL (max 1 mL per site)25-27 G

Data sourced from Boston University IACUC and other guidelines.[4][5]

Detailed Protocol: Intravenous (IV) Administration via the Lateral Tail Vein

IV administration provides immediate and complete bioavailability, making it suitable for pharmacokinetic studies and for compounds that are poorly absorbed via other routes.[6]

  • Animal Restraint: Properly restrain the mouse using a suitable restraint device.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Site Preparation: Clean the tail with 70% ethanol.

  • Injection: Using a 27-30 G needle attached to a syringe containing the test article, insert the needle into one of the lateral tail veins at a shallow angle.

  • Confirmation: A successful injection will show no blebbing or resistance.

  • Administration: Slowly inject the solution (volume < 0.2 mL).[4]

  • Withdrawal and Hemostasis: Gently withdraw the needle and apply pressure to the injection site to prevent bleeding.

Detailed Protocol: Intraperitoneal (IP) Administration

IP injection is a common route that offers rapid absorption, although it is subject to some first-pass metabolism in the liver.[5]

  • Animal Restraint: Manually restrain the mouse, ensuring control of the head and tail.

  • Positioning: Tilt the mouse so that the head is pointing downwards, causing the abdominal organs to shift cranially.

  • Injection Site: Identify the lower right or left quadrant of the abdomen.

  • Injection: Using a 25-27 G needle, insert it into the peritoneal cavity at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder.

  • Administration: Inject the solution (volume < 2-3 mL).[4]

  • Withdrawal: Smoothly withdraw the needle.

Detailed Protocol: Subcutaneous (SC) Administration

SC administration results in slower, more sustained absorption compared to IV or IP routes.[6]

  • Animal Restraint: Manually restrain the mouse.

  • Injection Site: Grasp the loose skin over the back of the neck or flank to form a "tent".

  • Injection: Insert a 25-27 G needle into the base of the tented skin, parallel to the spine.

  • Confirmation: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel.

  • Administration: Inject the solution (up to 1 mL per site).[4]

  • Withdrawal: Remove the needle and gently massage the area to aid in dispersal.

Enteral Route of Administration

Detailed Protocol: Oral Gavage (PO)

Oral gavage ensures a precise dose is delivered directly to the stomach.[7]

  • Animal Restraint: Manually restrain the mouse, ensuring the head and neck are extended in a straight line.

  • Gavage Needle Selection: Use a flexible or ball-tipped gavage needle appropriate for the size of the mouse (e.g., 20-22 G).

  • Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

  • Confirmation: Ensure the needle has not entered the trachea.

  • Administration: Slowly administer the solution.

  • Withdrawal: Gently remove the gavage needle.

Experimental Design: Dose-Range Finding and Administration Workflow

Prior to efficacy or toxicity studies, a dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify a range of doses for further investigation.[8]

Workflow for a Dose-Range Finding Study

DoseFindingWorkflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitor Monitoring & Analysis Phase A Review Literature for Similar Adamantane Compounds B Determine Starting Doses (e.g., 1, 10, 100 mg/kg) A->B C Prepare 3-(1-Aminoethyl)adamantan-1-ol in Selected Vehicle B->C E Assign Mice to Dose Groups (n=3-5 per group) + Vehicle Control C->E D Administer Single Dose via Chosen Route (e.g., IP or PO) F Monitor for Clinical Signs of Toxicity (e.g., weight loss, behavior change) D->F E->D G Collect Blood/Tissues for Preliminary PK/PD Analysis F->G At study endpoint H Determine Maximum Tolerated Dose (MTD) G->H I Efficacy & Chronic Toxicity Studies H->I Inform Dosing for Efficacy Studies

Caption: Workflow for a dose-range finding study.

Proposed Dose-Range Finding Protocol
  • Dose Selection: Based on studies of similar adamantane conjugates, a starting dose range could be 1, 10, and 50 mg/kg.[1] A vehicle control group is mandatory.

  • Animal Allocation: Assign healthy, age-matched mice (e.g., C57BL/6) to each dose group and the vehicle control group (n=3-5 mice per group).

  • Administration: Administer a single dose of 3-(1-Aminoethyl)adamantan-1-ol or vehicle via the selected route (e.g., IP or PO).

  • Monitoring: Observe the animals daily for a period of 7-14 days.[9] Record body weight, food and water intake, clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture), and any mortality.

  • Endpoint: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine major organs for any abnormalities.[10]

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss) or mortality.[8]

Trustworthiness and Self-Validation

To ensure the trustworthiness and self-validation of these protocols, the following principles should be strictly adhered to:

  • Aseptic Technique: For all parenteral injections, use sterile needles, syringes, and solutions to prevent infection.[4]

  • Accurate Dosing: Calibrate all weighing and liquid handling equipment. Prepare fresh solutions and verify concentrations.

  • Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[8]

  • Controls: Always include a vehicle control group to differentiate the effects of the compound from those of the administration procedure or vehicle.[8]

  • Blinding and Randomization: Where possible, randomize animals to treatment groups and blind the investigators to the treatment allocation to prevent bias.

Conclusion

The successful in vivo evaluation of 3-(1-Aminoethyl)adamantan-1-ol in murine models hinges on the meticulous development and execution of administration protocols. By carefully considering the compound's physicochemical properties, selecting an appropriate vehicle, and adhering to best practices for in vivo procedures, researchers can generate reliable and reproducible data. The initial dose-range finding study is a critical, non-negotiable step that forms the foundation for all subsequent efficacy and toxicology studies.

References

  • EvitaChem. (n.d.). Buy (1S,3R,5R,7S)-3-(1-Aminoethyl)adamantan-1-OL (EVT-13779889).
  • Hedrich, H. J. (Ed.). (2012).
  • Google Patents. (n.d.). 3-Amino-1-Adamantanol.
  • University of Minnesota. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from the University of Minnesota website.
  • Khusnutdinov, R. I., Bayguzina, A. R., Zaynitdinova, R. M., & Dzhemilev, U. M. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • Addgene. (2025, January 22). Common Injection Routes in Mice.
  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from the Boston University Office of Research.
  • Oancea, A., Rusu, A., Mircea, C., Ursu, F., Moldovan, R., Gheldiu, A. M., ... & Vlase, L. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Nutrients, 15(8), 1957.
  • Lindsey, M. L., Brunt, K. R., Gumina, R. J., Kassiri, Z., & DeLeon-Pennell, K. Y. (2019). Guidelines for in vivo mouse models of myocardial infarction.
  • Zhavoronkov, A., Wang, Q., Liu, Y., Hou, W., Shen, Y., Wilczok, D., ... & Aliper, A. (2023). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. bioRxiv.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Li, H., Hardy, D., Bishop, M., & Aly, A. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • Li, H., Hardy, D., Bishop, M., & Aly, A. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org.
  • Patsnap. (n.d.). 3-amino-1-adamantanol and synthesis method thereof - Eureka.
  • Google Patents. (n.d.). CN104761456B - Preparation method of 3-amino-1-adamantanol.
  • Wang, J., Liu, G., & Wang, X. (2012). A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
  • Sigma-Aldrich. (n.d.). 3-Amino-1-adamantanol 96 702-82-9.
  • Tsvetkova, D., Obreshkova, D., Zheleva-Dimitrova, D., & Gevrenova, R. (2022).
  • Sigma-Aldrich. (n.d.). 3-(1-aminoethyl)-1-adamantanol hydrochloride | 128487-57-0.
  • Lapi, S. E., Wah-Kit, T., Nedrow, J. R., & Anderson, C. J. (2012). In vivo Assessment of the Impact of Molecular Weight on Constructs of 68Ga-DOTA-Manocept in a Syngeneic Mouse Tumor Model. Molecular imaging and biology, 14(5), 569-577.
  • Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.

Sources

Application

Application Notes &amp; Protocols: Formulation Techniques to Enhance the Bioavailability of 3-(1-Aminoethyl)adamantan-1-ol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to enhance the oral bioavailability of 3-(1-Aminoethyl)adamantan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to enhance the oral bioavailability of 3-(1-Aminoethyl)adamantan-1-ol. Adamantane derivatives, including the subject compound, often exhibit significant therapeutic potential but are frequently hindered by poor aqueous solubility, which limits their clinical utility.[1] This guide details the underlying principles and provides step-by-step protocols for critical formulation techniques, including amorphous solid dispersions, nanocrystal technology, and lipid-based systems. The protocols are designed to be self-validating, incorporating essential characterization and comparative evaluation steps to ensure the development of a robust and effective oral dosage form.

Introduction: The Bioavailability Challenge of Adamantane Derivatives

3-(1-Aminoethyl)adamantan-1-ol is an adamantane derivative featuring a rigid, lipophilic cage structure.[2][3] While this structure can be advantageous for target binding, it often leads to poor aqueous solubility.[1] The compound possesses a molecular weight of approximately 167.25 g/mol , an amino group, and a hydroxyl group, suggesting it is a weakly basic compound.[4] Limited solubility is a primary factor contributing to low oral bioavailability for many new chemical entities, with estimates suggesting that over 40% of drug candidates face this challenge.[5]

The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[6][7][8] A drug is considered highly soluble when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[9] Given the lipophilic nature of the adamantane core, 3-(1-Aminoethyl)adamantan-1-ol is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. For such compounds, the dissolution rate is the rate-limiting step for absorption, making bioavailability enhancement a critical objective in formulation development.[5][10][11]

This guide outlines a systematic approach to address this challenge, starting with fundamental characterization and progressing to advanced formulation and evaluation protocols.

Preformulation & Physicochemical Characterization

A thorough understanding of the drug substance's properties is the foundation of rational formulation design.

Protocol 2.1: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of 3-(1-Aminoethyl)adamantan-1-ol across a physiologically relevant pH range (1.2 - 6.8).

Rationale: As a weak base (due to the amino group), the compound's solubility is expected to be higher at lower pH values where it is protonated and ionized. This data is crucial for predicting its dissolution behavior in the stomach versus the intestine.

Materials:

  • 3-(1-Aminoethyl)adamantan-1-ol

  • Hydrochloric acid (0.1 N)

  • Sodium chloride

  • Sodium hydroxide (0.1 N)

  • Phosphate buffer salts

  • HPLC-grade water, acetonitrile, and relevant solvents

  • Calibrated pH meter

  • Shaking incubator at 37°C

  • HPLC system with a suitable column and UV detector

Procedure:

  • Prepare a series of buffers at pH 1.2, 2.5, 4.5, and 6.8.

  • Add an excess amount of 3-(1-Aminoethyl)adamantan-1-ol to separate vials containing each buffer.

  • Place the vials in a shaking incubator set to 37°C for 48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC method.

  • Perform each measurement in triplicate to ensure accuracy.

Data Presentation: The results should be summarized in a table and plotted as Solubility (mg/mL) vs. pH.

pHMean Solubility (mg/mL)Standard Deviation
1.2[Insert Data][Insert Data]
4.5[Insert Data][Insert Data]
6.8[Insert Data][Insert Data]

Formulation Development Workflow

The overall strategy involves a multi-pronged approach to identify the most effective bioavailability enhancement technique. The workflow is designed to move logically from initial formulation to comparative evaluation.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: Lead Formulation Selection Char Physicochemical Characterization (Solubility, pKa, LogP) BCS Provisional BCS Classification Char->BCS informs ASD Amorphous Solid Dispersions (ASDs) BCS->ASD guides strategy Nano Nanocrystal Technology BCS->Nano guides strategy Lipid Lipid-Based Systems (SEDDS) BCS->Lipid guides strategy Dissolution Biorelevant Dissolution Testing ASD->Dissolution Nano->Dissolution Lipid->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability informs need for Lead Select Lead Formulation for In Vivo Studies Permeability->Lead

Caption: Formulation development and selection workflow.

Key Formulation Strategies and Protocols

Based on the likely BCS Class II/IV nature of 3-(1-Aminoethyl)adamantan-1-ol, the following techniques are highly recommended.[11][12]

Amorphous Solid Dispersions (ASDs)

Rationale: ASDs enhance bioavailability by converting the crystalline, low-energy form of a drug into a high-energy amorphous state, molecularly dispersed within a polymer carrier.[13][14] This prevents recrystallization and maintains a supersaturated state in the gastrointestinal fluid, thereby increasing the driving force for absorption.

Diagram: Mechanism of Amorphous Solid Dispersion

ASD_Mechanism cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion (ASD) C1 C2 C1->C2 C5 C1->C5 C3 C2->C3 C6 C2->C6 C4 C3->C4 C7 C3->C7 D2 Drug Molecule C3->D2 Formulation (e.g., Spray Drying) C4->C1 C8 C4->C8 C5->C6 C6->C7 C7->C8 C8->C5 node_p Polymer D1 Drug Molecule D3 Drug Molecule D4 Drug Molecule P1 P2 P3 P4 P5 P6 P7 P8

Caption: ASDs disperse drug molecules within a polymer matrix.

Objective: To prepare an ASD of 3-(1-Aminoethyl)adamantan-1-ol using a suitable polymer.

Materials:

  • 3-(1-Aminoethyl)adamantan-1-ol

  • Polymer (e.g., PVP K30, Soluplus®, HPMC-AS)

  • Organic solvent (e.g., methanol, acetone, or a mixture)

  • Benchtop spray dryer

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Powder X-ray Diffractometer (PXRD)

Procedure:

  • Polymer Selection: Screen polymers for drug miscibility. A common method is to dissolve the drug and polymer in a solvent, cast a film, and observe for crystallization over time.

  • Solution Preparation: Dissolve 3-(1-Aminoethyl)adamantan-1-ol and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in a minimal amount of a suitable volatile solvent. Ensure complete dissolution.[15]

  • Spray Drying:

    • Set the spray dryer parameters. Typical starting points:

      • Inlet Temperature: 100-140°C

      • Aspirator Rate: 80-100%

      • Pump/Feed Rate: 5-10 mL/min

    • Pump the solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, leaving behind fine particles of the solid dispersion.[15]

  • Secondary Drying: Collect the product from the cyclone and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization:

    • PXRD: Analyze the ASD powder. The absence of sharp Bragg peaks characteristic of the crystalline drug indicates successful amorphization.[14]

    • DSC: Perform a heat-cool-heat cycle. The amorphous drug will show a glass transition (Tg) rather than a melting endotherm. A single Tg for the ASD indicates a miscible system.

Nanocrystal Technology

Rationale: Nanocrystal technology enhances the dissolution rate by dramatically increasing the surface area of the drug particles, as described by the Noyes-Whitney equation.[16][17] This is achieved by reducing the particle size to the sub-micron range.[18] The increased saturation solubility and dissolution velocity can lead to improved oral absorption.[16][19]

Objective: To produce a stabilized nanosuspension of 3-(1-Aminoethyl)adamantan-1-ol.

Materials:

  • 3-(1-Aminoethyl)adamantan-1-ol

  • Stabilizers (e.g., Poloxamer 188, Tween 80, HPMC)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)

  • High-energy planetary ball mill or bead mill

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

Procedure:

  • Stabilizer Screening: Prepare coarse suspensions of the drug in aqueous solutions of different stabilizers. The most effective stabilizer will prevent particle aggregation.

  • Premix Preparation: Prepare a suspension of 3-(1-Aminoethyl)adamantan-1-ol (e.g., 5% w/v) in an aqueous solution of the selected stabilizer (e.g., 1% w/v).

  • Milling:

    • Add the premix and milling media to the milling chamber.

    • Mill at high speed for several hours (e.g., 2-24 hours). The process should be conducted in a temperature-controlled environment to dissipate heat.

    • Periodically withdraw samples to monitor particle size reduction.

  • Separation: Separate the final nanosuspension from the milling media by pouring through a sieve.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using DLS. The target is a mean particle size below 500 nm with a PDI < 0.3.

    • Zeta Potential: Measure to assess the stability of the suspension. A value of |±30 mV| is generally desired for electrostatic stabilization.

Lipid-Based Formulations: SEDDS

Rationale: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids.[20][21] This pre-dissolved state bypasses the dissolution step, presenting the drug in a solubilized form for absorption.[21]

Objective: To develop a SEDDS formulation for 3-(1-Aminoethyl)adamantan-1-ol.

Materials:

  • 3-(1-Aminoethyl)adamantan-1-ol

  • Oils (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactants (e.g., Kolliphor EL, Tween 80)

  • Cosolvents (e.g., Transcutol HP, PEG 400)

  • Magnetic stirrer

  • Visible spectrophotometer or turbidimeter

Procedure:

  • Excipient Solubility Screening: Determine the solubility of the drug in various oils, surfactants, and cosolvents to identify components with high solubilizing capacity.[21]

  • Constructing Pseudo-Ternary Phase Diagrams:

    • Select the most promising oil, surfactant, and cosolvent.

    • Prepare mixtures of surfactant and cosolvent (Smix) at different ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix with the oil at various ratios (e.g., from 9:1 to 1:9).

    • Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsification region.[22]

  • Formulation Preparation:

    • Select a ratio of oil:Smix from within the optimal self-emulsification region.

    • Dissolve the required amount of 3-(1-Aminoethyl)adamantan-1-ol in this mixture with gentle stirring until a clear solution is formed.[22]

  • Characterization:

    • Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of water at 37°C with gentle stirring (50 rpm). Record the time taken to form a homogenous emulsion.[23]

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the resulting emulsion droplet size using DLS.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to check for phase separation or drug precipitation.

Comparative In Vitro Evaluation

To select the most promising formulation for in vivo studies, a rigorous comparative evaluation is essential.

Protocol 5.1: Biorelevant Dissolution Testing

Objective: To compare the dissolution profiles of the developed formulations (ASD, nanocrystals, SEDDS) against the unformulated drug in media that simulate gastrointestinal conditions.

Rationale: Standard dissolution tests may not be predictive for enabling formulations.[24] Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and lecithin, which mimic the composition of human intestinal fluids and provide a more accurate in vitro assessment.

Materials:

  • USP Apparatus II (Paddle)

  • FaSSIF and FeSSIF media (commercially available or prepared in-house)

  • Developed formulations and unformulated API

  • HPLC system for quantification

Procedure:

  • Set up the dissolution apparatus with 500 mL of FaSSIF or FeSSIF medium at 37°C and a paddle speed of 75 rpm.

  • Add the formulation (encapsulated or as a direct powder drop) containing a fixed dose of 3-(1-Aminoethyl)adamantan-1-ol.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).

  • Immediately replace the withdrawn volume with fresh medium.

  • Filter the samples and analyze for drug concentration using HPLC.[25]

  • Plot the percentage of drug dissolved versus time for each formulation.

Protocol 5.2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of 3-(1-Aminoethyl)adamantan-1-ol from the lead formulations.

Rationale: The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium.[26][27] This assay measures the rate of drug transport across the cell monolayer, providing an estimate of intestinal permeability and identifying potential involvement of efflux transporters.[28][29]

Materials:

  • Caco-2 cells and culture reagents

  • Transwell® inserts (24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffer

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating confluent, tight junctions.[29]

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test formulation (solubilized in HBSS) to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the end of the study.[30]

  • Quantification: Analyze the concentration of the drug in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Data Interpretation: Compare the Papp values of the different formulations. A higher Papp value suggests better permeability. A Papp > 10 x 10⁻⁶ cm/s generally indicates high permeability.

Conclusion and Recommendations

The selection of a lead formulation should be based on a holistic evaluation of the data. An ideal formulation will demonstrate:

  • Complete and rapid dissolution in biorelevant media.

  • Good physical and chemical stability.

  • High permeability in the Caco-2 assay.

  • Feasibility for scale-up and manufacturing.

The protocols outlined in this guide provide a robust framework for systematically addressing the bioavailability challenges of 3-(1-Aminoethyl)adamantan-1-ol. By applying these advanced formulation and characterization techniques, researchers can significantly improve the likelihood of developing a clinically successful oral drug product.

References

Please note that URLs are subject to change. The links provided were valid at the time of publication.

  • A review on bio-availability enhancement techniques of poorly soluble drug. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Biopharmaceutics Classification System. Wikipedia. [Link]

  • Nanocrystals Technology for Improving Bioavailability of Poorly Soluble Drugs: A Mini-Review. PubMed. [Link]

  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. ResearchGate. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed. [Link]

  • Nanocrystalization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs. PMC. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]

  • Biopharmaceutics Classification System (BCS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Unlocking the Potential of Nanocrystallization: Enhancing Drug Bioavailability for Improved Therapeutics. AIP Publishing. [Link]

  • Advances in bioavailability enhancement technique for poorly aqueous soluble drugs- comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. [Link]

  • Advances of Combinative Nanocrystal Preparation Technology for Improving the Insoluble Drug Solubility and Bioavailability. MDPI. [Link]

  • Nanocrystal Technology For Oral Delivery of Poorly Water-Soluble Drugs. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Caco2 assay protocol. EPA. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. [Link]

  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. American Association of Pharmaceutical Scientists. [Link]

  • Caco-2 Permeability. Concept Life Sciences. [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. [Link]

  • Methods for the preparation of amorphous solid dispersions – A comparative study. ResearchGate. [Link]

  • Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC. [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid. MDPI. [Link]

  • FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. CORE. [Link]

  • Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin's Solubility in Simulated Saliva. PMC. [Link]

  • Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. American Association of Pharmaceutical Scientists. [Link]

  • Methods of Preparing Amorphous API and Amorphous Solid Dispersions. ResearchGate. [Link]

  • Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir. ACS Omega. [Link]

  • Preparation of Amorphous Solid Dispersions by Cryomilling. ACS Publications. [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. Preprints.org. [Link]

  • One-Pot Synthesis of Adamantane Derivatives by Domino Michael Reactions from Ethyl 2,4-Dioxocyclohexanecarboxylate. The Journal of Organic Chemistry. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. [Link]

  • Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. PUBDB. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. [Link]

Sources

Method

Application Note: Identification of 3-(1-Aminoethyl)adamantan-1-ol using Mass Spectrometry Fragmentation Patterns

Abstract This application note provides a detailed guide for the identification and structural elucidation of 3-(1-Aminoethyl)adamantan-1-ol using mass spectrometry. We will explore the characteristic fragmentation patte...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the identification and structural elucidation of 3-(1-Aminoethyl)adamantan-1-ol using mass spectrometry. We will explore the characteristic fragmentation patterns of this molecule under electrospray ionization (ESI) and collision-induced dissociation (CID). The methodologies outlined here are designed for researchers, scientists, and professionals in drug development and analytical chemistry who require robust and reliable identification of adamantane derivatives. This guide will delve into the mechanistic basis for the observed fragment ions, providing a framework for confident structural assignment.

Introduction: The Significance of Adamantane Derivatives

Adamantane and its derivatives represent a unique class of rigid, cage-like hydrocarbon structures that have garnered significant interest in medicinal chemistry and materials science.[1] Their lipophilic nature and predictable three-dimensional structure make them valuable scaffolds for drug design. 3-(1-Aminoethyl)adamantan-1-ol is a functionalized adamantane derivative, incorporating both a hydroxyl and an aminoethyl group. These functional groups can significantly influence the molecule's pharmacological properties and metabolic fate.

Mass spectrometry (MS) is an indispensable tool for the characterization of such novel compounds, offering high sensitivity and specificity.[2][3] Particularly, tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragment ions generated from a selected precursor ion.[4][5] Understanding the fragmentation pathways is crucial for the unambiguous identification of 3-(1-Aminoethyl)adamantan-1-ol in various matrices, from synthetic reaction mixtures to biological samples.

This application note will detail the expected fragmentation patterns based on the established principles of ion chemistry for cyclic alcohols and alkyl amines.[6][7]

Experimental Workflow & Rationale

A robust analytical method begins with optimized sample preparation and instrumental parameters. The following section outlines a typical workflow for the analysis of 3-(1-Aminoethyl)adamantan-1-ol by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Sample Preparation

The goal of sample preparation is to isolate the analyte of interest from the sample matrix and present it in a solvent compatible with the LC-MS system.

Protocol: Solid-Phase Extraction (SPE) for Biological Matrices

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. The choice of a mixed-mode sorbent is to retain the amine-containing analyte via ion exchange and capture potential metabolites through reversed-phase interactions.

  • Loading: Load the pre-treated sample (e.g., plasma, urine) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other hydrophilic interferences. Follow with a 1 mL wash of hexane to remove lipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the amine, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[8]

Liquid Chromatography (LC) Parameters

Chromatographic separation is essential to resolve the analyte from isomers and other matrix components, ensuring accurate mass analysis.

Parameter Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 column provides good reversed-phase retention for the moderately polar adamantane derivative. The short length and small particle size allow for fast and efficient separations.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of the analyte, which is beneficial for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography, providing good elution strength for a wide range of compounds.
Gradient 5% to 95% B over 5 minutesA gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution.
Flow Rate 0.4 mL/minA flow rate of 0.4 mL/min is compatible with standard 2.1 mm ID columns and ESI sources.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Mass Spectrometry (MS) Parameters

The choice of ionization and MS parameters is critical for achieving optimal sensitivity and generating informative fragment spectra.

Parameter Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of the basic amine group makes 3-(1-Aminoethyl)adamantan-1-ol readily protonated, making ESI+ the ideal ionization technique.[9]
Capillary Voltage 3.5 kVThis voltage is a typical starting point for ESI and should be optimized to maximize the signal of the precursor ion.
Source Temperature 150 °CA moderate source temperature aids in desolvation without causing thermal degradation of the analyte.
Desolvation Gas Flow 800 L/hr (Nitrogen)High desolvation gas flow is necessary to efficiently remove solvent droplets and facilitate ion formation.
Collision Gas ArgonArgon is a commonly used inert gas for collision-induced dissociation.[4]
Collision Energy Ramped (e.g., 10-40 eV)Ramping the collision energy allows for the observation of a wider range of fragment ions, from low-energy rearrangements to higher-energy bond cleavages.[10]

Fragmentation Analysis and Mechanistic Insights

The structural features of 3-(1-Aminoethyl)adamantan-1-ol—the rigid adamantane cage, the tertiary alcohol, and the primary amine—dictate its fragmentation behavior. The protonated molecule, [M+H]⁺, will be the precursor ion for MS/MS analysis.

Key Fragmentation Pathways

The primary sites of fragmentation are expected to be the bonds adjacent to the charged amine group and the hydroxyl group, as well as cleavages within the adamantane core.

G cluster_0 Precursor Ion cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation Precursor [M+H]⁺ 3-(1-Aminoethyl)adamantan-1-ol Loss_H2O Loss of H₂O [M+H-H₂O]⁺ Precursor->Loss_H2O -18 Da Loss_NH3 Loss of NH₃ [M+H-NH₃]⁺ Precursor->Loss_NH3 -17 Da Adamantane_Cleavage Adamantane Ring Opening Precursor->Adamantane_Cleavage Cage Opening Fragment_1 Further Alkyl Losses Loss_H2O->Fragment_1 Loss_NH3->Fragment_1 Fragment_2 Aromatic-like Fragments Adamantane_Cleavage->Fragment_2

Caption: General fragmentation workflow for 3-(1-Aminoethyl)adamantan-1-ol.

  • Loss of Water (H₂O): The tertiary alcohol at the bridgehead position of the adamantane cage is prone to elimination as a neutral water molecule.[6] This is a common fragmentation pathway for protonated alcohols and is expected to yield a prominent ion at [M+H-18]⁺.

  • Loss of Ammonia (NH₃): The protonated amino group can be eliminated as a neutral ammonia molecule. This fragmentation pathway is characteristic of primary amines and will result in an ion at [M+H-17]⁺.[7]

  • Cleavage of the Ethylamino Side Chain:

    • Alpha-Cleavage: Cleavage of the C-C bond between the adamantane core and the ethylamino group can occur, leading to the formation of a stable adamantyl cation or a protonated aminoethyl fragment.

    • Loss of Ethylamine: The entire aminoethyl side chain can be lost, resulting in a protonated adamantanol ion.

  • Adamantane Cage Fragmentation: The rigid adamantane cage can undergo complex rearrangements and fragmentations, often leading to the formation of stable aromatic-like ions.[11][12] Common fragment ions observed from the fragmentation of the adamantane core include those at m/z 79, 93, and 107.[11] The loss of a single hydrogen atom from the adamantane cation can also lead to a strong signal at m/z 135.[11]

Proposed Fragmentation Scheme and Key Fragment Ions

The following table summarizes the expected key fragment ions for 3-(1-Aminoethyl)adamantan-1-ol (Exact Mass: 195.1623).

m/z (calculated) Proposed Elemental Formula Proposed Identity/Origin
196.1701C₁₂H₂₂NO⁺Protonated Molecule [M+H]⁺
178.1596C₁₂H₂₀N⁺Loss of H₂O
179.1749C₁₂H₂₃O⁺Loss of NH₃
152.1228C₁₀H₁₆O⁺Loss of ethylamine side chain
135.1174C₁₀H₁₅⁺Adamantyl cation (from loss of H₂O and C₂H₄N)
107.0861C₈H₁₁⁺Adamantane cage fragment
93.0704C₇H₉⁺Adamantane cage fragment
79.0548C₆H₇⁺Adamantane cage fragment

G mol mol h2o_loss h2o_loss mol:f0->h2o_loss - H₂O nh3_loss nh3_loss mol:f0->nh3_loss - NH₃ side_chain_loss side_chain_loss mol:f0->side_chain_loss - C₂H₆N cage_frag_1 cage_frag_1 h2o_loss->cage_frag_1 - C₂H₅N cage_frag_2 cage_frag_2 cage_frag_1->cage_frag_2 - C₂H₄ cage_frag_3 cage_frag_3 cage_frag_2->cage_frag_3 - CH₂

Caption: Key fragmentation pathways of protonated 3-(1-Aminoethyl)adamantan-1-ol.

Conclusion

The mass spectrometric fragmentation of 3-(1-Aminoethyl)adamantan-1-ol provides a rich fingerprint for its confident identification. By utilizing electrospray ionization in positive mode coupled with collision-induced dissociation, characteristic neutral losses of water and ammonia are readily observed. Further fragmentation of the adamantane core produces a series of diagnostic ions. The protocols and fragmentation patterns detailed in this application note serve as a comprehensive guide for researchers in the structural elucidation of this and similar adamantane derivatives. This systematic approach ensures scientific integrity and provides a solid foundation for the inclusion of this analytical data in research publications and regulatory submissions.

References

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. Available at: [Link]

  • Khullar, K. K., Bell, C. L., & Bauer, L. (1969). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 34(11), 3645-3650. Available at: [Link]

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Request PDF. Available at: [Link]

  • Bouchoux, G., et al. (2018). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 19(24), 3467-3474. Available at: [Link]

  • West, A., et al. (2017). Dissociative ionisation of adamantane: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 19(46), 31259-31267. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Li, F., & Le, L. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • Yusubov, M. S., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. Available at: [Link]

  • Armentrout, P. B. (2000). Competitive Threshold Collision-Induced Dissociation: Gas-Phase Acidities and Bond Dissociation Energies for a Series of Alcohols. The Journal of Physical Chemistry A, 104(49), 11606-11617. Available at: [Link]

  • Harrison, A. G. (1992). Collision-induced dissociation mass spectra of protonated alkyl amines. Request PDF. Available at: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]

  • Van de Steene, J., & Lambert, W. (2008). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available at: [Link]

  • Wu, Y., & Jemal, M. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. Available at: [Link]

  • Zvi, H. F., & Lakin, K. M. (1981). Tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses, 60, 40. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • American Association for Clinical Chemistry. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 3-(1-Aminoethyl)adamantan-1-ol as a Novel Aqueous Buffer for Cell Culture

Introduction: The Critical Role of pH in Cell Culture and the Quest for Novel Buffering Agents The in vitro cultivation of cells is a cornerstone of modern biological research and drug development. A multitude of factors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of pH in Cell Culture and the Quest for Novel Buffering Agents

The in vitro cultivation of cells is a cornerstone of modern biological research and drug development. A multitude of factors influence the success of cell culture, with the maintenance of a stable physiological pH being one of the most critical. Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4. Deviations from this optimal pH can lead to a cascade of detrimental effects, including altered enzyme activity, compromised protein stability, and ultimately, reduced cell viability and proliferation.[1]

Historically, the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) system has been the buffer of choice for cell culture media. While it is the primary physiological buffer in the human body, its use in vitro necessitates a carefully controlled CO₂ environment, typically a 5-10% CO₂ incubator, to maintain the equilibrium that dictates the medium's pH. This dependence on a controlled gas atmosphere can be a limitation for certain applications and can lead to pH instability when cultures are handled outside the incubator.

To address these limitations, a series of zwitterionic buffers, famously known as "Good's buffers," were developed by Norman Good and colleagues.[2][3] These buffers are characterized by several desirable properties for biological research, including pKa values near physiological pH, high water solubility, minimal permeability through cell membranes, and low interference with biological processes.[4][5] Compounds like HEPES and MOPS are now staples in many cell culture laboratories, offering robust pH control independent of a CO₂ atmosphere.[6][7]

The adamantane scaffold, a rigid and lipophilic tricyclic alkane, is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its unique ability to interact with biological targets.[8][9][10] The compound 3-(1-Aminoethyl)adamantan-1-ol is an adamantane derivative featuring both a primary amino group and a hydroxyl group.[11] These functional groups suggest that the molecule could possess proton-donating and -accepting capabilities, and therefore, may function as a zwitterionic buffering agent. However, to the best of our knowledge, its pKa and suitability as a biological buffer have not been characterized.

This document provides a comprehensive guide for researchers to evaluate 3-(1-Aminoethyl)adamantan-1-ol as a potential novel buffer for aqueous cell culture solutions. It outlines the necessary steps to first characterize its fundamental chemical properties as a buffer and then to assess its performance and cytocompatibility in a biological system.

Part 1: Physicochemical Characterization of 3-(1-Aminoethyl)adamantan-1-ol as a Buffering Agent

Before 3-(1-Aminoethyl)adamantan-1-ol can be considered for use in cell culture, its acid dissociation constant (pKa) must be determined. The pKa value is the pH at which the compound exists in an equal mixture of its protonated (acid) and deprotonated (base) forms. This value is paramount as it defines the pH range over which the compound can effectively function as a buffer, which is typically considered to be pKa ± 1.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa of a compound.[3][8] This protocol describes the titration of 3-(1-Aminoethyl)adamantan-1-ol with a strong acid (HCl) to determine the pKa of its conjugate acid (the protonated amino group).

Materials:

  • 3-(1-Aminoethyl)adamantan-1-ol powder

  • High-purity deionized water (18.2 MΩ·cm)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl)

  • Calibrated pH meter with a glass electrode (precision of ±0.01 pH units)

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • 100 mL beaker

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 100 mg of 3-(1-Aminoethyl)adamantan-1-ol and record the exact mass.

    • Dissolve the powder in 50 mL of deionized water in a 100 mL beaker. Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength.

    • Place the beaker on a magnetic stirrer and add a stir bar. Stir gently until the compound is fully dissolved.

  • pH Meter Calibration:

    • Calibrate the pH meter according to the manufacturer's instructions using standard buffers at pH 4.0, 7.0, and 10.0.[12] Ensure the temperature of the standard buffers matches that of the analyte solution.

  • Initial pH Adjustment:

    • Immerse the calibrated pH electrode into the analyte solution.

    • Slowly add 0.1 M NaOH dropwise to adjust the initial pH of the solution to approximately 10.5-11.0. This ensures that the amino group is fully deprotonated at the start of the titration. Record the initial pH and total volume of NaOH added.

  • Titration:

    • Begin the titration by adding the standardized 0.1 M HCl from the burette in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH value.

    • As the pH begins to change more rapidly, reduce the increment volume to get more data points around the equivalence point.

    • Continue the titration until the pH drops to approximately 3.0.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).[3] At this point, the concentrations of the protonated and deprotonated forms of the amino group are equal.

    • Repeat the titration at least two more times to ensure reproducibility.

Data Summary Table for pKa Determination:

Titration RunMass of Compound (mg)Equivalence Point (mL HCl)Half-Equivalence Point (mL HCl)pKa
1
2
3
Average
Std. Dev.

Workflow for pKa Determination:

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in H2O + KCl C Adjust pH to ~11 with NaOH A->C B Calibrate pH Meter B->C D Add 0.1M HCl in Increments C->D E Record pH and Volume Added D->E After each increment F Plot pH vs. Volume HCl E->F Generate Data Set G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for determining the pKa of 3-(1-Aminoethyl)adamantan-1-ol.

Part 2: Preparation and In Vitro Evaluation of a 3-(1-Aminoethyl)adamantan-1-ol Buffer

Once the pKa is determined, a buffer solution can be prepared and its performance and safety can be evaluated in a cell culture context. For this protocol, we will assume a hypothetical pKa of 7.8 has been determined. This would suggest an optimal buffering range between pH 6.8 and 8.8, making it potentially suitable for cell culture applications.

Protocol 2: Preparation of a 1 M Sterile Stock Solution

This protocol details the preparation of a concentrated, sterile stock solution of the "Adamantane Buffer," which can then be diluted into cell culture media.

Materials:

  • 3-(1-Aminoethyl)adamantan-1-ol powder

  • High-purity deionized water

  • Concentrated HCl and 10 M NaOH for pH adjustment

  • Calibrated pH meter

  • Osmometer

  • Sterile, 0.22 µm pore size syringe filter or bottle-top filter unit

  • Sterile storage bottles

Methodology:

  • Dissolution:

    • To prepare 100 mL of a 1 M stock solution, weigh out the appropriate amount of 3-(1-Aminoethyl)adamantan-1-ol (Molecular Weight to be used for calculation).

    • Add the powder to approximately 80 mL of high-purity deionized water in a beaker with a magnetic stir bar. Stir until fully dissolved. The compound's solubility should be assessed; gentle heating may be required but should be done with caution.

  • pH Adjustment:

    • Place the solution on a stirrer and immerse the calibrated pH electrode.

    • Slowly add concentrated HCl or 10 M NaOH dropwise to adjust the pH to the desired value (e.g., 7.4).[12] Be mindful that the pH will change the ratio of the acid and base forms of the compound.

  • Final Volume and Osmolarity Check:

    • Transfer the solution to a 100 mL graduated cylinder and add deionized water to bring the final volume to 100 mL.

    • Measure the osmolality of the 1 M stock solution using a calibrated osmometer. This value is important for calculating the final osmolality when the buffer is added to the cell culture medium.

  • Sterilization and Storage:

    • Sterilize the buffer stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.[1][13] Autoclaving is not recommended without prior validation, as the high temperature could degrade the compound.

    • Label the bottle clearly with the buffer name, concentration, pH, osmolality, and date of preparation.

    • Store the sterile stock solution at 4°C.

Buffer Preparation Workflow:

Cytotoxicity_Assessment_Logic cluster_setup Experimental Setup cluster_exp Experiment cluster_readout Data Acquisition & Analysis A Seed Cells in 96-Well Plate C Replace Media and Treat Cells A->C B Prepare Media with Varying Buffer Concentrations B->C D Incubate for 48-72 hours C->D E Perform Cell Viability Assay (e.g., MTS) D->E F Measure Signal (Absorbance) E->F G Calculate % Viability vs. Control F->G H Determine IC50 G->H

Caption: Logical workflow for assessing the cytotoxicity of the Adamantane Buffer.

Discussion and Future Directions

This document provides a foundational framework for the systematic evaluation of 3-(1-Aminoethyl)adamantan-1-ol as a novel buffering agent for cell culture. The successful validation of this compound requires a two-pronged approach: rigorous physicochemical characterization followed by careful biological assessment.

The determination of the pKa is a non-negotiable first step. If the pKa falls within the physiologically relevant range of 6.5-8.0, further investigation is warranted. The subsequent cytotoxicity studies are equally crucial. An ideal buffer should exhibit minimal toxicity even at concentrations required for effective buffering (typically 10-25 mM). [6]The adamantane structure imparts significant lipophilicity, which could enhance membrane permeability and potentially lead to intracellular effects not seen with more hydrophilic buffers like HEPES. [4]Therefore, a thorough dose-response analysis across multiple cell lines is recommended.

Should 3-(1-Aminoethyl)adamantan-1-ol prove to have a suitable pKa and low cytotoxicity, it could represent a valuable new tool for cell culture applications. Future studies should include long-term stability tests of the buffer stock solution and in-media performance over extended culture periods. Furthermore, its compatibility with various downstream applications, such as protein quantification assays and enzymatic assays, would need to be validated to ensure it does not interfere with common experimental readouts.

References

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
  • Cell viability assay selection guide. (n.d.). Abcam.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. (2025). RSC Publishing.
  • Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane deriv
  • Cell Viability Assay: Essential Methods for Measuring Living Cell Popul
  • Cell Viability Assays. (n.d.). Molecular Devices.
  • (1S,3R,5R,7S)-3-(1-Aminoethyl)adamantan-1-OL (EVT-13779889). (n.d.). EvitaChem.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media. (n.d.). MCE.
  • How To Find Pka. (n.d.). Wax Studios.
  • Common Stock Solutions, Buffers, and Media. (n.d.). Heyer Lab, UC Davis.
  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). MDPI.
  • Preparing Buffer Solutions. (n.d.). Avantor - VWR.
  • How to Prepare Your Most Frequently Used Buffers. (2017). GoldBio.
  • Filtration in the Preparation of Cell Culture Media & Buffers. (n.d.).
  • The 9 best biological buffers for cell culture. (2019). Hopax Fine Chemicals.
  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Pak. J. Pharm. Sci.
  • CAS 702-82-9: 3-Amino-1-adamantanol. (n.d.). CymitQuimica.
  • 3-Amino-1-adamantanol | 702-82-9. (2026). ChemicalBook.
  • Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures. (2026).
  • 3-Amino-1-adamantanol 96 702-82-9. (n.d.). Sigma-Aldrich.
  • China 3-Amino-1-adamantanol Manufacturers Suppliers Factory. (n.d.). Suzhou Senfeida Chemical Co., Ltd.
  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015).
  • pKa values bases. (n.d.). Chair of Analytical Chemistry, University of Tartu.
  • pKa Data Compiled by R. Williams. (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(1-Aminoethyl)adamantan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 3-(1-Aminoethyl)adamantan-1-ol (commonly known as 3-hydroxyrimantadine). T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-(1-Aminoethyl)adamantan-1-ol (commonly known as 3-hydroxyrimantadine). This compound is a critical hydroxylated metabolite of the antiviral drug rimantadine, exhibiting unique pharmacological profiles against influenza A strains[1].

Functionalizing the adamantane cage at the nodal (tertiary) position while preserving the sensitive aminoethyl side chain is synthetically challenging due to competitive over-oxidation and regioselectivity issues. As a Senior Application Scientist, I have designed this guide to troubleshoot the two primary synthetic workflows used in the industry: Direct C-H Hydroxylation and Nitration-Hydrolysis .

Synthetic Workflows

G cluster_0 Route A: Direct C-H Hydroxylation cluster_1 Route B: Nitration-Hydrolysis A Rimantadine HCl B W(CO)6, Pyridine H2O / CBrCl3 A->B Oxidation D HNO3 / H2SO4 <25°C A->D Nitration C 3-(1-Aminoethyl)adamantan-1-ol B->C Extraction E 3-Nitro-rimantadine D->E F KOH, H2O Reflux E->F Hydrolysis F->C

Synthetic pathways for 3-(1-Aminoethyl)adamantan-1-ol from Rimantadine HCl.

Troubleshooting FAQs

Q1: Why is my yield plateauing around 40% when using the W(CO)₆ / CBrCl₃ direct hydroxylation system? A1: This plateau is typically caused by a failure in the in-situ generation of the active oxidant or the use of the wrong rimantadine salt form. The Causality: The reaction relies on tungsten hexacarbonyl—activated by pyridine—to abstract a halogen from CBrCl₃, which then reacts with water to generate hypobromous acid (HOBr)[2]. If you do not use the exact stoichiometric ratio of pyridine to W(CO)₆, the catalyst fails to activate. Furthermore, you must use Rimantadine Hydrochloride, not the free base. The protonated ammonium group (-NH₃⁺) exerts a strong inductive electron-withdrawing effect, deactivating the adjacent α-carbon and directing the electrophilic HOBr oxidation exclusively to the electron-rich, tertiary nodal positions of the adamantane cage[2]. Using the free base leads to rapid N-oxidation and cleavage.

Q2: I am seeing 2-hydroxy and 4-hydroxy isomers in my GC-MS. How do I improve regioselectivity for the 3-hydroxy target? A2: While the 3-hydroxy metabolite is the thermodynamically favored product, 2- and 4-hydroxyrimantadine are known minor pathways[1]. The Causality: Secondary C-H bonds on the adamantane ring have a higher activation energy for hydrogen abstraction compared to the tertiary nodal positions. If your reaction temperature exceeds 60°C, the excess thermal energy overcomes this activation barrier, eroding regioselectivity and increasing secondary hydroxylation. Strictly control your heating mantle to 60°C.

Q3: During the Nitration-Hydrolysis route, my intermediate degrades into a black tar upon the addition of KOH. What is happening? A3: You are experiencing thermal decomposition of the 3-nitro-rimantadine intermediate due to localized heat of neutralization[3]. The Causality: The nitration of the adamantane core in mixed acid (HNO₃/H₂SO₄) generates a highly acidic matrix. When solid KOH or concentrated aqueous KOH is added directly, the exothermic acid-base neutralization spikes the localized temperature well above 80°C, causing the nitro-adamantane cage to fragment. You must quench the acidic reaction mixture over a massive excess of crushed ice before slowly adding the base to maintain the temperature below 30°C during neutralization.

Quantitative Data: Yield Optimization

The following table summarizes the expected yields and primary impurities based on the chosen synthetic methodology.

Synthesis MethodKey ReagentsTemp (°C)Reaction Time (h)Average Yield (%)Primary Byproduct
Direct C-H Hydroxylation W(CO)₆, Pyridine, H₂O, CBrCl₃602465 - 72Unreacted Starting Material
Nitration-Hydrolysis HNO₃/H₂SO₄, then KOH/H₂O25, then 1002 + 545 - 553,5-Dihydroxyrimantadine
Classical Bromination Br₂, then Ag₂SO₄/H₂O801830 - 40Polybrominated Cage

Self-Validating Experimental Protocols

To ensure reproducibility, follow these step-by-step methodologies. Each protocol contains built-in validation checks so you can verify the reaction's success in real-time.

Protocol A: Direct C-H Hydroxylation (Recommended)

This method provides the highest yield and avoids harsh nitrating conditions[2].

  • Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 1-(1-adamantyl)ethanamine hydrochloride (Rimantadine HCl) in 20 mL of CBrCl₃.

  • Catalyst Addition: Add 50 mL of distilled water, followed by 3 mol% of W(CO)₆ and 10 mol% of pyridine.

  • Oxidation: Vigorously stir the biphasic mixture at 60°C for 24 hours.

    • Validation Check: After 2 hours, test the aqueous phase with starch-iodide paper. A rapid blue-black color confirms the successful in-situ generation of active hypohalite species. If negative, verify your pyridine loading.

  • Phase Separation: Cool to room temperature and separate the layers. Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove unreacted CBrCl₃ and catalyst residues.

    • Validation Check: Measure the pH of the aqueous layer. It must remain acidic (pH < 3) to ensure the target product remains partitioned in the water as a soluble hydrochloride salt.

  • Basification: Slowly add 2M NaOH to the aqueous layer until the pH reaches 11.

    • Validation Check: The solution will turn visibly cloudy as the free amine form of 3-(1-aminoethyl)adamantan-1-ol precipitates out of the aqueous matrix.

  • Isolation: Extract the basified aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound.

Protocol B: Nitration-Hydrolysis Route

A viable alternative utilizing cheaper bulk reagents, adapted from standard aminoadamantanol synthesis[3].

  • Acid Matrix Preparation: Cool 75 mL of concentrated H₂SO₄ to 10°C in an ice bath. Slowly add 10 mmol of Rimantadine HCl in small portions to prevent temperature spikes.

  • Nitration: Dropwise add a mixed acid solution (10 mL conc. HNO₃ in 15 mL conc. H₂SO₄).

    • Validation Check: Monitor the internal temperature continuously. It must not exceed 25°C at any point to prevent irreversible poly-nitration of the adamantane cage.

  • Maturation: Stir the mixture for 2 hours at room temperature.

  • Quenching: Carefully pour the reaction mixture over 500 g of crushed ice.

    • Validation Check: The ice quench is mandatory to dissipate the heat of dilution and protect the fragile 3-nitro-rimantadine intermediate.

  • Neutralization: Add solid KOH slowly under vigorous stirring until the pH reaches 11-12, ensuring the internal temperature stays below 80°C.

  • Hydrolysis: Attach a reflux condenser and heat the alkaline mixture to 100°C for 5 hours to hydrolyze the nitro group into a hydroxyl group.

  • Isolation: Cool to room temperature, extract with dichloromethane (3 x 50 mL), dry over Na₂SO₄, and evaporate the solvent to obtain the product.

References

  • Source: PubMed (nih.gov)
  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine)
  • CN104761456B - Preparation method of 3-amino-1-adamantanol Source: Google Patents URL

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 3-(1-Aminoethyl)adamantan-1-ol

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(1-Aminoethy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(1-Aminoethyl)adamantan-1-ol. This document is intended for researchers, scientists, and drug development professionals seeking to achieve optimal chromatographic performance for this and structurally similar basic compounds.

Understanding the Analyte: 3-(1-Aminoethyl)adamantan-1-ol

3-(1-Aminoethyl)adamantan-1-ol is a derivative of adamantane, a bulky, rigid, and hydrophobic hydrocarbon.[1][2] The presence of a primary amine group makes it a basic compound, while the hydroxyl group adds a degree of polarity.[3][4] This combination of a bulky hydrophobic cage and a basic functional group is the primary driver for its challenging chromatographic behavior, particularly on standard silica-based reversed-phase columns.

The most significant issue when analyzing basic compounds like 3-(1-Aminoethyl)adamantan-1-ol is the interaction between the protonated amine group and residual silanol (Si-OH) groups on the silica stationary phase.[5][6][7] This secondary ionic interaction leads to peak tailing, which compromises resolution, accuracy, and precision.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my 3-(1-Aminoethyl)adamantan-1-ol analysis?

A1: Peak tailing is an asymmetry in the chromatographic peak where the back half of the peak is broader than the front half.[10] It indicates a non-ideal interaction between the analyte and the stationary phase.[9] For 3-(1-Aminoethyl)adamantan-1-ol, this is primarily caused by the strong interaction of its basic amine group with acidic silanol groups on the silica column surface.[9][11] This is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks.[8]

Q2: My USP tailing factor is greater than 1.5. What is the first thing I should check?

A2: A tailing factor greater than 1.5 indicates significant peak asymmetry.[9] The first and most impactful parameter to investigate is the mobile phase pH .[12][13] The ionization state of both your analyte and the column's silanol groups is highly pH-dependent.[14][15] An incorrect pH can exacerbate the unwanted secondary interactions causing the tailing.[10][16]

Q3: Can my HPLC system itself cause peak tailing?

A3: Yes. "Extra-column effects" can contribute significantly to peak tailing. This includes issues like excessive tubing length or internal diameter between the injector, column, and detector, as well as poorly made connections.[10][17] These issues increase the volume the analyte must travel through outside of the column, causing band broadening and tailing.[8][17]

Q4: I'm using a standard C18 column. Is this the right choice?

A4: While a C18 column is a workhorse in reversed-phase chromatography, a standard, older "Type A" silica column may not be ideal for basic compounds due to high silanol activity.[18][19] Modern, high-purity "Type B" silica columns with extensive end-capping are a better starting point.[7][9] For even better performance, consider specialized "base-deactivated" columns, polar-embedded phases, or hybrid particle columns designed to minimize silanol interactions.[6][20][21]

Comprehensive Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for 3-(1-Aminoethyl)adamantan-1-ol. The guide is structured to address issues related to the mobile phase, stationary phase, and HPLC system.

Part 1: Mobile Phase Optimization

The mobile phase is the most flexible tool for controlling retention and peak shape.

1.1. Adjusting Mobile Phase pH

  • The Principle: The primary cause of tailing for basic compounds is the ionic interaction between the positively charged analyte (protonated amine) and negatively charged, deprotonated silanol groups (SiO⁻) on the silica surface.[7][9] By controlling the pH, we can suppress the ionization of one or both of these groups.

  • Strategy 1: Low pH (Ion Suppression of Silanols): Lowering the mobile phase pH to between 2.5 and 3.5 protonates the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interaction with the protonated analyte.[11][18] This is often the most effective initial strategy.

  • Strategy 2: High pH (Ion Suppression of Analyte): Increasing the mobile phase pH to a value approximately 2 units above the pKa of the analyte's amino group will neutralize the analyte. This also eliminates the ionic interaction but requires a pH-stable column (pH > 8).[14][21]

Table 1: Effect of Mobile Phase pH on Peak Shape

pH RangeSilanol State (pKa ~3.5-4.5)Analyte Amine State (pKa ~9-10)InteractionExpected Peak Shape
2.5 - 3.5 Mostly Si-OH (Neutral)R-NH3⁺ (Charged)Minimized IonicSymmetric
4.0 - 7.0 Mixture of Si-OH and SiO⁻R-NH3⁺ (Charged)Strong IonicTailing
> 9.0 Mostly SiO⁻ (Charged)R-NH2 (Neutral)Minimized IonicSymmetric (Requires High pH Stable Column)

1.2. Buffer Selection and Concentration

  • The Principle: A buffer is crucial for maintaining a stable pH across the column, which is essential for reproducible retention times and peak shapes.[10] The buffer capacity should be sufficient to control the pH, typically in the range of 10-25 mM.[18][22]

  • Protocol: Select a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. For low pH work, phosphate or formate buffers are common. For high pH, borate or ammonium buffers can be used with appropriate columns.

1.3. Use of Mobile Phase Additives

  • The Principle: If adjusting pH is not sufficient, additives can be used to mask the residual silanol groups.

  • Competing Base: A small, basic molecule like triethylamine (TEA) can be added to the mobile phase (e.g., 5-10 mM).[18] TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte. However, this can shorten column lifetime.[18]

  • Ion-Pairing Agents: For highly polar amines that are poorly retained, an ion-pairing agent like an alkyl sulfonate (e.g., sodium heptanesulfonate) can be added to the mobile phase.[23][24] This forms a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and retention in reversed-phase mode.[24][25] This approach requires careful method development and dedicated columns.[26]

Part 2: Stationary Phase Selection and Care

Choosing the right column is critical for analyzing basic compounds.

2.1. Column Chemistry

  • End-Capped Columns: Standard C18 columns are "end-capped" to cover many of the residual silanol groups left after bonding the C18 chains.[6] Look for columns specifically marketed as "fully end-capped" or "double end-capped" for better performance with bases.[9]

  • Base-Deactivated and Polar-Embedded Columns: These columns have specialized surface chemistry to shield silanols. Polar-embedded phases contain a polar group (e.g., an amide) within the alkyl chain, which helps to shield the silanol groups.[6]

  • Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer.[19][20] This results in fewer and less acidic silanol groups, making them highly resistant to peak tailing for basic compounds and stable over a wider pH range.[20][21]

2.2. Column Contamination and Voids

  • The Principle: Accumulation of sample matrix components on the column inlet frit or within the packing material can create active sites that cause tailing.[8] A physical void at the head of the column can also lead to poor peak shape.[27]

  • Troubleshooting Protocol:

    • Reverse Flush: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., isopropanol).

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities.

    • Sample Filtration: Always filter samples through a 0.22 or 0.45 µm filter to remove particulate matter.

Part 3: System and Method Parameters

3.1. Injection Solvent

  • The Principle: The solvent used to dissolve the sample should be as close in composition and strength to the initial mobile phase as possible.[16] Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase with 10% acetonitrile) can cause peak distortion and fronting.[16][17]

3.2. Column Overload

  • The Principle: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak tailing.[8][28]

  • Troubleshooting Protocol: Reduce the injection volume or dilute the sample concentration and re-inject. If the peak shape improves, mass overload was a contributing factor.

Experimental Workflow and Diagrams

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical progression for troubleshooting peak tailing issues.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH Optimized? (e.g., pH 2.5-3.5) start->check_ph adjust_ph Protocol: Adjust pH with Buffer (e.g., Phosphate) check_ph->adjust_ph No check_column Is Column Appropriate for Basic Compounds? check_ph->check_column Yes adjust_ph->check_ph select_column Protocol: Test Base-Deactivated or Hybrid Particle Column check_column->select_column No check_system Check for System Issues (Extra-column volume, Overload) check_column->check_system Yes select_column->check_column system_fix Protocol: Reduce Tubing Length, Dilute Sample check_system->system_fix Yes additives Consider Mobile Phase Additives (e.g., TEA, Ion-Pair Reagent) check_system->additives No, Tailing Persists end_good Symmetric Peak Achieved (Tailing Factor < 1.2) check_system->end_good No, Peak is Good system_fix->check_system additives->end_good

Caption: A step-by-step decision tree for troubleshooting HPLC peak tailing.

Mechanism of Silanol Interaction

This diagram illustrates the chemical interaction responsible for peak tailing of basic analytes.

G cluster_0 Mid pH (e.g., pH 5) cluster_1 Low pH (e.g., pH 3) Analyte R-NH₃⁺ (Protonated Amine) Result Strong Ionic Interaction = PEAK TAILING Analyte->Result Attracts Silica Si-O⁻ (Deprotonated Silanol) Silica->Result Attracts Analyte_low R-NH₃⁺ (Protonated Amine) Result_low Repulsion / No Interaction = SYMMETRIC PEAK Analyte_low->Result_low Silica_low Si-OH (Protonated Silanol) Silica_low->Result_low No Attraction

Caption: Chemical interactions at different mobile phase pH values.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • HPLC Troubleshooting Guide. (n.d.).
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Analysis of Adamantane Compounds.
  • LCGC International. (2019, July 1). Hybrid Particle Columns: The First Twenty Years.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • MilliporeSigma. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Scientist Live. (2013, April 1). Hybrid particle technology and its use in HPLC.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Element Lab Solutions. (2025, June 24). HALO® Elevate versus Hybrid Silica Particles.
  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • ResearchGate. (n.d.). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose.
  • ResearchGate. (n.d.). Why Everyone Should Have Silica Hydride Based HPLC Columns in Their Lab.
  • ChemicalBook. (n.d.). (1s,3r,5R,7S)-3-(1-aminoethyl)adamantan-1-ol hydrochloride.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
  • PMC. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing.
  • SCIEX. (2026, March 2). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?
  • South Dakota State University. (n.d.). Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds.
  • ECHEMI. (2019, July 15). 3-(1-Aminoethyl)adamantan-1-ol SDS, 90812-24-1 Safety Data Sheets.
  • PubMed. (n.d.). An HPLC Method Using FMOC-ADAM for Determination of Hydroxyproline in Muscle.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 2). The Chemical Properties and Applications of 3-Amino-1-adamantanol: A Deeper Look.
  • CymitQuimica. (n.d.). CAS 702-82-9: 3-Amino-1-adamantanol.
  • Organic & Biomolecular Chemistry. (2017, March 10). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains.
  • ResearchGate. (2015, April 14). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).
  • OENO One. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-(1-Aminoethyl)adamantan-1-ol in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 3-(1-Aminoethyl)adamantan-1-ol and other adamantane derivatives in biological assays. Our goal is to equip you with the knowledge and practical strategies to ensure the reliability and accuracy of your experimental results.

Introduction: The Challenge of Adamantane Solubility

The adamantane core, a rigid and lipophilic hydrocarbon cage, is a common feature in many therapeutic compounds. However, this nonpolar structure inherently leads to poor aqueous solubility, creating significant hurdles in various biological assays.[1] Inaccurate data can arise from compound precipitation in the test medium, which is a common issue for poorly soluble molecules.[2][3] This guide will explore the underlying reasons for these solubility issues and provide a range of effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(1-Aminoethyl)adamantan-1-ol precipitating when I dilute it from a DMSO stock into my aqueous assay buffer?

A1: This is a classic problem of solvent shifting. While 3-(1-Aminoethyl)adamantan-1-ol may dissolve in a 100% organic solvent like DMSO, its solubility drastically decreases when introduced into a highly aqueous environment.[4] The compound's concentration in the final assay buffer likely exceeds its thermodynamic solubility limit, causing it to precipitate out of solution.

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of my adamantane compound?

A2: Absolutely. Poor solubility is a frequent culprit behind unreliable and variable experimental outcomes.[4][5] If the compound is not fully dissolved, its effective concentration is lower than intended, leading to an underestimation of its biological activity.[4] Furthermore, compound aggregation can cause non-specific effects, further confounding your results.[6]

Q3: What are the primary strategies to improve the aqueous solubility of adamantane derivatives?

A3: There are several effective approaches to enhance the solubility of these challenging compounds:

  • Co-solvent Systems: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7]

  • pH Adjustment: For ionizable compounds, adjusting the pH to form a salt can significantly improve aqueous solubility.[7]

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate the hydrophobic adamantane moiety, increasing its apparent water solubility.[7][8][9][10][11][12]

  • Lipid-Based Formulations: These formulations can keep poorly soluble drugs in a solubilized state, enhancing their delivery in aqueous environments.[13][14][15]

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate and solubility.[5][16]

Troubleshooting Guide: Practical Solutions for Common Problems

Problem 1: Compound Precipitation in Aqueous Buffers

Cause: The concentration of the adamantane derivative exceeds its solubility limit in the final assay buffer.

Solutions:

  • Optimize Co-solvent Concentration:

    • Rationale: A co-solvent reduces the overall polarity of the solvent system, allowing for better solvation of the hydrophobic compound.[17][18][19] However, high concentrations of some organic solvents can be detrimental to enzyme activity or cell viability.[20]

    • Protocol:

      • Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., DMSO, ethanol).

      • Determine the maximum tolerable concentration of the co-solvent in your specific assay.

      • Perform serial dilutions of your stock solution into the assay buffer, ensuring the final co-solvent concentration remains below the tolerated limit.

      • Visually inspect for any signs of precipitation.

  • pH Adjustment for Ionizable Derivatives:

    • Rationale: 3-(1-Aminoethyl)adamantan-1-ol contains an amino group, which can be protonated at acidic pH to form a more water-soluble salt.[7]

    • Protocol:

      • Determine the pKa of the amino group in your compound.

      • Adjust the pH of your aqueous buffer to be at least 1-2 units below the pKa to ensure complete protonation and salt formation.

      • Carefully monitor the pH to ensure it remains within the optimal range for your biological assay.

Problem 2: Inconsistent or Non-Reproducible Assay Results

Cause: Poor compound solubility leading to variable effective concentrations and potential compound aggregation.[5]

Solutions:

  • Employ Cyclodextrin Inclusion Complexes:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][9][10][11] They can encapsulate the lipophilic adamantane moiety, forming an inclusion complex that is more soluble in water.[8][9][10][11][12]

    • Protocol for Preparing a Cyclodextrin Inclusion Complex:

      • Select an appropriate cyclodextrin (e.g., HP-β-CD).

      • Prepare an aqueous solution of the cyclodextrin.

      • Add the adamantane compound to the cyclodextrin solution.

      • Stir or sonicate the mixture until the compound is fully dissolved.

      • This solution can then be used in your biological assays.

  • Utilize Lipid-Based Formulations:

    • Rationale: For cell-based assays or in vivo studies, lipid-based formulations can mimic the body's natural lipid absorption mechanisms to improve the delivery of poorly water-soluble drugs.[13][14][15] These formulations can include simple oil solutions, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles.[15][21]

    • Workflow for Developing a Simple Lipid-Based Formulation:

      • Screen the solubility of your compound in various lipid excipients (oils, surfactants, co-solvents).[22]

      • Select the excipients that show the highest solubilization capacity.

      • Prepare different prototype formulations by mixing the selected excipients in various ratios.

      • Assess the ability of these formulations to maintain the drug in a solubilized state upon dispersion in an aqueous medium.[22]

Visualizing Experimental Workflows

Co-Solvent Stock Preparation cluster_0 Step 1: High-Concentration Stock cluster_1 Step 2: Serial Dilution cluster_2 Step 3: Final Working Solution A Weigh Adamantane Compound B Dissolve in 100% DMSO A->B Solubilize D Add Stock to Buffer B->D Dilute C Prepare Assay Buffer C->D E Vortex/Mix Thoroughly D->E F Visually Inspect for Precipitation E->F G Use in Biological Assay F->G Proceed if Clear

Caption: Workflow for preparing a co-solvent stock solution.

Cyclodextrin Complexation cluster_0 Step 1: Preparation cluster_1 Step 2: Complex Formation cluster_2 Step 3: Application A Prepare Aqueous Cyclodextrin Solution C Add Compound to CD Solution A->C B Weigh Adamantane Compound B->C D Stir/Sonicate until Dissolved C->D Encapsulation E Use Complex Solution in Assay D->E

Caption: Process for forming a cyclodextrin inclusion complex.

Data Summary Table

Formulation StrategyKey AdvantagesKey DisadvantagesRecommended for
Co-solvents Simple to prepare, cost-effective.Potential for solvent toxicity to cells or enzymes.[20]In vitro enzyme assays, initial screening.
pH Adjustment Highly effective for ionizable compounds.Limited to compounds with suitable pKa, may affect assay conditions.Assays with flexible pH range.
Cyclodextrins Low toxicity, high solubilization capacity.[11]May not be suitable for all compounds, potential for altered pharmacology.Cell-based assays, in vivo studies.
Lipid-Based Formulations Can significantly enhance bioavailability.[13][14]More complex to develop and characterize.[13]Oral drug delivery, in vivo studies.
Amorphous Solid Dispersions Can significantly improve dissolution rates.[16]Potential for physical instability (recrystallization).[23]Oral solid dosage form development.

Conclusion

Overcoming the poor aqueous solubility of 3-(1-Aminoethyl)adamantan-1-ol and other adamantane derivatives is a critical step in obtaining reliable and meaningful data in biological assays. By understanding the underlying principles of solubility and employing the appropriate formulation strategies, researchers can successfully navigate these challenges. This guide provides a starting point for troubleshooting and optimizing your experimental conditions. For further assistance, please do not hesitate to contact our technical support team.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC.
  • (PDF)
  • Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems - Pharma Excipients. (2022, June 30).
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30).
  • Technical Support Center: Overcoming Solubility Issues with Adamantane Deriv
  • In vitro lipolysis test in lipid-based formulation development - Pharma Excipients. (2018, October 29).
  • Buy (1S,3R,5R,7S)-3-(1-Aminoethyl)adamantan-1-OL (EVT-13779889) - EvitaChem.
  • Overcoming the Challenge of Poor Drug Solubility.
  • Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds - Benchchem.
  • In vitro and in vivo correlation for lipid-based formulations: Current st
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  • (1s,3r,5R,7S)-3-(1-aminoethyl)adamantan-1-ol hydrochloride - ChemicalBook.
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18).
  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
  • Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity - Indian Journal of Pharmaceutical Educ
  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC.
  • Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed. (2016, August 15).
  • 3-(1-Aminoethyl)
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025, October 5).
  • Overcoming issues with ChaC1 inhibitor solubility in assays - Benchchem.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. (2023, August 23).
  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - RSC Publishing.
  • Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed. (2013, June 15).
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  • Nuisance compounds in cellular assays - PMC - NIH.
  • The Chemical Properties and Applications of 3-Amino-1-adamantanol: A Deeper Look. (2026, March 3).
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Optimization

Minimizing byproducts during the extraction of 3-(1-Aminoethyl)adamantan-1-ol

Welcome to the technical support center for the synthesis and purification of 3-(1-Aminoethyl)adamantan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 3-(1-Aminoethyl)adamantan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this critical pharmaceutical intermediate. We will move beyond simple protocols to diagnose common issues, understand their chemical origins, and implement robust solutions to minimize byproduct formation and maximize yield and purity.

Section 1: Troubleshooting by Synthetic Pathway

The optimal strategy for minimizing byproducts is intrinsically linked to the chosen synthetic route. Below, we address common issues encountered in the primary synthetic pathways leading to 3-(1-Aminoethyl)adamantan-1-ol.

Pathway A: Ritter Reaction from Adamantan-1-ol

The Ritter reaction is a powerful method for converting alcohols to N-alkyl amides, which can then be hydrolyzed to the desired primary amine.[1][2] This pathway typically involves reacting adamantan-1-ol with acrylonitrile in the presence of a strong acid, followed by hydrolysis of the resulting N-(1-(1-hydroxyadamantan-3-yl)ethyl)acetamide intermediate.

Q1: My Ritter reaction stalls, leaving significant amounts of unreacted adamantan-1-ol. What is the likely cause and solution?

Plausible Cause: Inefficient generation of the adamantyl carbocation is the most common reason for an incomplete Ritter reaction. This can be due to insufficient acid strength or concentration, low reaction temperature, or the presence of water which can compete with the nitrile as a nucleophile, reverting the carbocation to the starting alcohol.

Troubleshooting & Mitigation Strategy:

  • Acid Selection & Concentration: Use a strong, non-aqueous acid catalyst. Concentrated sulfuric acid is standard, but trifluoromethanesulfonic acid can also be employed for challenging substrates.[3] Ensure the acid is anhydrous and used in sufficient stoichiometric excess to act as both catalyst and solvent.

  • Temperature Control: While initial mixing should be done at low temperatures (0-5 °C) to control the exotherm, the reaction often requires gentle heating (40-60 °C) to proceed to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Anhydrous Conditions: Rigorously dry all glassware and reagents. The presence of water can significantly reduce yields.

Optimized Ritter Reaction Parameters

Parameter Recommended Condition Rationale
Acid Catalyst Conc. H₂SO₄ (98%) Strong proton source to facilitate carbocation formation.
Solvent Acetonitrile/Acrylonitrile (reagent) Acts as both reactant and solvent, maximizing concentration.
Temperature 0 °C (addition), then 40-60 °C Controls initial exotherm, then provides energy for reaction.
Reaction Time 2-10 hours Monitor by TLC/HPLC for completion.

| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture. |

Q2: The hydrolysis of my N-acetyl intermediate is incomplete, resulting in a mixture of the desired amine and the amide. How can I drive this to completion?

Plausible Cause: The amide bond of the N-acetyl intermediate is stable and requires harsh conditions for complete hydrolysis. Insufficiently strong acidic or basic conditions, inadequate temperature, or short reaction times will lead to incomplete conversion.

Troubleshooting & Mitigation Strategy:

  • Acid Hydrolysis: Refluxing the amide in a strong acid solution (e.g., 6M HCl or 20-30% H₂SO₄) for an extended period (12-24 hours) is typically effective.

  • Base Hydrolysis: Alternatively, heating the amide with a strong base like sodium hydroxide or potassium hydroxide in a high-boiling solvent such as ethylene glycol can be used.[5] This avoids potential sulfonation or other acid-catalyzed side reactions.

Ritter_Pathway cluster_byproducts Potential Issues A Adamantan-1-ol B Adamantyl Carbocation A->B H⁺ (H₂SO₄) -H₂O D Nitrilium Ion Intermediate B->D + Acrylonitrile (C) G Incomplete Reaction: Reversion to Starting Material B->G +H₂O (Reversible) C Acrylonitrile E N-acetyl Intermediate (Amide) D->E +H₂O (Workup) F 3-(1-Aminoethyl)adamantan-1-ol E->F Hydrolysis (H⁺ or OH⁻) H Incomplete Hydrolysis: Amide Contamination E->H

Pathway B: Reductive Amination of 1-Acetyl-3-hydroxyadamantane

This popular one-pot method involves the reaction of a ketone (1-acetyl-3-hydroxyadamantane) with an ammonia source to form an imine intermediate, which is then reduced in situ to the target amine.[6]

Q1: My reductive amination yields a significant amount of the alcohol byproduct (1-(1-hydroxyethyl)adamantan-1-ol) instead of the amine.

Plausible Cause: This issue arises when the reducing agent reduces the starting ketone faster than it reduces the imine intermediate. Standard borohydride reagents like sodium borohydride (NaBH₄) can be too reactive and unselective.[7]

Troubleshooting & Mitigation Strategy: The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone.

  • Use Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): STAB is a milder and more sterically hindered reducing agent that is highly selective for imines over ketones.[7][8] It is the industry standard for this reason.

  • pH Control: The reaction should be run under weakly acidic conditions (pH 5-7). This condition favors the formation of the iminium ion, which is the species that is readily reduced, while minimizing the reduction of the ketone. Acetic acid is a common additive.

Comparison of Reducing Agents for Reductive Amination

Reducing Agent Selectivity (Imine vs. Ketone) Optimal pH Common Issues
NaBH₄ Low 7-9 Ketone reduction byproduct.[7]
NaBH₃CN High 3-6 Toxic cyanide byproduct potential.

| NaBH(OAc)₃ (STAB) | Very High | 5-7 | Moisture sensitive; optimal choice.[8][9] |

Reductive_Amination Ketone 1-Acetyl-3-hydroxyadamantane Imine Imine Intermediate Ketone->Imine + NH₃ Byproduct Alcohol Byproduct Ketone->Byproduct [H⁻] (e.g., NaBH₄) Ammonia NH₃ Source (e.g., NH₄OAc) Iminium Iminium Ion Imine->Iminium + H⁺ Product Target Amine Iminium->Product [H⁻] (STAB)

Pathway C: Direct Hydroxylation of 1-(1-Aminoethyl)adamantane (Rimantadine)

This route involves the selective C-H functionalization of the adamantane core at the C3 position. While elegant, it can suffer from selectivity issues.

Q1: The hydroxylation of my rimantadine starting material gives low yields and a mixture of hydroxylated isomers.

Plausible Cause: The tertiary C-H bonds at the bridgehead positions of the adamantane cage have similar reactivity. Without a directing or highly selective reagent system, oxidation can occur at multiple positions, leading to a difficult-to-separate mixture of isomers.

Troubleshooting & Mitigation Strategy: Controlling regioselectivity is paramount.

  • Use a Selective Catalyst System: Research has shown that specific catalytic systems can offer high selectivity. For instance, the use of a tungsten hexacarbonyl (W(CO)₆) catalyst in a water-bromotrichloromethane (H₂O-CBrCl₃) system has been reported to selectively hydroxylate the C3 position.[10]

  • Purification: If isomeric byproducts are unavoidable, purification by column chromatography on silica gel or reverse-phase HPLC may be necessary. The different isomers often have slightly different polarities, allowing for chromatographic separation.

Section 2: General Extraction & Purification Troubleshooting

Q: I am struggling to separate my final product, 3-(1-Aminoethyl)adamantan-1-ol, from non-polar byproducts and unreacted starting materials during aqueous workup.

Plausible Cause: The target molecule is an amino alcohol, giving it amphiphilic properties and pH-dependent solubility. Neutral organic byproducts (like unhydrolyzed amide) or starting materials (like rimantadine) have very different solubility profiles. A simple liquid-liquid extraction may not be sufficient.

Troubleshooting & Mitigation Strategy: pH-Swing Extraction This technique leverages the basicity of the amine group to move the desired product between aqueous and organic layers, leaving neutral impurities behind.

Step-by-Step pH-Swing Protocol:

  • Acidic Wash: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Extract this solution with an acidic aqueous solution (e.g., 1M HCl). The protonated amine product will move into the aqueous layer, while neutral organic impurities remain in the organic layer.

  • Separate Layers: Discard the organic layer containing the impurities.

  • Basify: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 10M NaOH) until the pH is >12. This deprotonates the amine, making the product less water-soluble.

  • Final Extraction: Extract the basified aqueous layer multiple times with fresh organic solvent. The neutral amine product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Extraction_Workflow Start Crude Product in Organic Solvent Step1 Extract with 1M HCl Start->Step1 Aqueous1 Aqueous Layer: Protonated Product (R-NH₃⁺) Step1->Aqueous1 Product Moves Organic1 Organic Layer: Neutral Impurities Step1->Organic1 Impurities Remain Step2 Basify to pH > 12 with NaOH Aqueous1->Step2 Step3 Extract with Organic Solvent Step2->Step3 Aqueous2 Aqueous Layer: Salts Step3->Aqueous2 Organic2 Organic Layer: Purified Product (R-NH₂) Step3->Organic2

References

  • Yashina, N., & Zhdankin, V. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry, 51(1), 22-25. [Link]

  • Grokipedia. (n.d.). Leuckart reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 3–amineadamantane–1–ol derivatives. [Link]

  • Google Patents. (2021). 3-amino-1-adamantanol and synthesis method thereof.
  • Md Daud, et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 329-347. [Link]

  • Bayguzina, A., et al. (2018). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. Russian Journal of Organic Chemistry, 54, 123-128. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • Md Daud, et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Wang, J., et al. (2012). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Advanced Materials Research, 550-553, 432-435. [Link]

  • Eureka | Patsnap. (2021). 3-amino-1-adamantanol and synthesis method thereof. [Link]

  • Khusnutdinov, R., et al. (2011). Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. Russian Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Ritter reaction. [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction. [Link]

  • WIPO Patentscope. (2019). Process for preparing 3-amino-1-adamantanol. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for synthesizing 3-amino-1-adamantanol.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Troubleshooting

Optimizing GC-MS parameters for volatile adamantane derivatives and 3-(1-Aminoethyl)adamantan-1-ol

Focus: 3-(1-Aminoethyl)adamantan-1-ol and Related Aminoadamantanes Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 3-(1-Aminoethyl)adamantan-1-ol and Related Aminoadamantanes

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the chromatographic analysis of complex adamantane derivatives.

While simple adamantanes are highly volatile, functionalized metabolites like 3-(1-Aminoethyl)adamantan-1-ol —a known metabolite of Rimantadine[1]—present unique analytical challenges. The presence of both a sterically hindered tertiary hydroxyl group and a primary amine creates a highly polar molecule prone to hydrogen bonding. Without intervention, this leads to severe peak tailing, irreversible adsorption to silanol groups in the GC system, and thermal degradation[2].

The following guide provides field-proven methodologies, self-validating protocols, and troubleshooting logic to achieve robust, high-sensitivity GC-MS quantification.

Core Analytical Workflow

GCMS_Workflow A Sample Prep: Extraction & IS Spiking B Derivatization: BSTFA + 1% TMCS (70°C) A->B Removes Moisture C GC Separation: Ultra-Inert Pathway B->C Masks Polar Groups D MS Detection: EI Ionization & SIM C->D Resolves Analytes

GC-MS analytical workflow for adamantane derivatives, highlighting the critical derivatization step.

Part 1: Self-Validating Derivatization Methodology

Because adamantane derivatives lack significant chromophores or fluorophores, derivatization is often required for HPLC[3]. For GC-MS, derivatization is equally essential to increase the volatility and thermal stability of polar amine- and alcohol-containing adamantanes[3].

To analyze 3-(1-Aminoethyl)adamantan-1-ol, we utilize Silylation to replace active hydrogen atoms with trimethylsilyl (TMS) groups.

Step-by-Step Protocol

Causality & Mechanism: The hydroxyl group at the 1-position of the adamantane cage is sterically hindered. While BSTFA easily silylates the primary amine, the addition of 1% TMCS is mechanistically required to catalyze the silylation of the hindered tertiary alcohol[3].

  • Internal Standard (IS) Spiking: Aliquot 100 µL of the extracted sample into a silanized glass vial. Spike with 10 µL of a deuterated internal standard (e.g., Amantadine-d15). Validation: This accounts for matrix effects and variations in derivatization efficiency.

  • Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Silylating reagents are extremely moisture-sensitive. Even trace water will hydrolyze BSTFA, quenching the reaction and producing insoluble polymeric siloxanes.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Causality: Pyridine acts as both an acid scavenger and a solvent, driving the reaction forward.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and heat at 60–80°C for 45 minutes[3].

  • System Validation Checks:

    • Reagent Blank: Run a vial containing only BSTFA/TMCS and pyridine to ensure no siloxane artifacts co-elute with your target SIM ions.

    • Completeness Check: Monitor the MS data for the mono-TMS vs. di-TMS derivative. A successful reaction must yield >99% di-TMS derivative.

Part 2: Optimized GC-MS Instrumental Parameters

To prevent thermal breakdown and ensure sharp peak symmetry, the GC-MS flow path must be meticulously controlled. Below is the field-optimized parameter set for silylated 3-(1-Aminoethyl)adamantan-1-ol.

ParameterOptimized SettingCausality / Scientific Rationale
Analytical Column DB-5MS or HP-5MS (30m × 0.25mm × 0.25µm)A non-polar/low-polarity stationary phase (5% phenyl) minimizes secondary interactions with the lipophilic adamantane cage[3].
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times and optimal linear velocity during the aggressive oven temperature ramp.
Inlet Temperature 250°CHigh enough to ensure flash vaporization of the di-TMS derivative without exceeding its thermal degradation threshold[2].
Inlet Liner Ultra-inert, single taper (No glass wool)Glass wool introduces active silanol sites that can trap trace unreacted polar amines, leading to irreversible adsorption[2].
Oven Program 70°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)Rapidly elutes the pyridine/BSTFA solvent front, then efficiently separates the derivatized analyte from heavier matrix lipids[2].
MS Ionization Electron Impact (EI), 70 eVStandard ionization energy required to generate reproducible fragmentation patterns matching NIST libraries.
Acquisition Mode SIM (Selected Ion Monitoring)Focuses the quadrupole on specific characteristic ions, significantly increasing sensitivity and signal-to-noise ratio over full scan mode[2].

Part 3: Troubleshooting & FAQs

Troubleshooting Start Issue: Peak Tailing of Amino-Adamantanes Check1 Is derivatization complete? Start->Check1 Fix1 Ensure sample is dry; Optimize BSTFA time Check1->Fix1 No Check2 Are there active sites in the GC inlet? Check1->Check2 Yes Fix2 Use ultra-inert liner (No glass wool) Check2->Fix2 Yes Check3 Is the column degraded? Check2->Check3 No Fix3 Trim guard column or replace DB-5MS Check3->Fix3 Yes

Diagnostic logic tree for troubleshooting peak tailing in amino-adamantane GC-MS analysis.

Q: Why am I experiencing severe peak tailing specifically for 3-(1-Aminoethyl)adamantan-1-ol, even after derivatization? A: Peak tailing for aminoadamantanes usually indicates secondary interactions with active sites (e.g., exposed silanol groups) in the GC system[2]. If derivatization is incomplete, the free -OH or -NH2 groups will bind to these sites. Actionable Fix: First, verify the sample was completely anhydrous before adding BSTFA. If the reaction is complete, the issue is hardware-related. Replace the inlet liner with a strictly ultra-inert, glass-wool-free liner, and trim the first 10–20 cm of the analytical column to remove accumulated non-volatile matrix.

Q: Can I analyze 3-(1-Aminoethyl)adamantan-1-ol directly without derivatization to save time? A: No. While some simple, non-polar adamantanes can be analyzed directly via GC-MS, the presence of both a primary amine and a tertiary hydroxyl group in 3-(1-Aminoethyl)adamantan-1-ol makes direct analysis highly problematic[2]. Without derivatization, you will experience poor volatility, severe peak tailing, and thermal degradation in the 250°C inlet. Derivatization is an absolute requirement to mask these polar groups[3].

Q: My signal-to-noise ratio is too low to quantify trace metabolites in plasma. How do I improve sensitivity? A: Ensure you are operating the mass spectrometer in Selected Ion Monitoring (SIM) mode rather than full scan mode[2]. SIM significantly increases sensitivity by maximizing the dwell time on the specific characteristic ions of your di-TMS derivative. Additionally, regularly clean the MS ion source; adamantane derivatives and silylating reagents can rapidly foul the repeller and lenses, leading to a drop in ion transmission efficiency[2].

References
  • Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection, BenchChem.
  • Technical Support Center: Analysis of Adamantane Compounds, BenchChem.
  • C12H21NO - Chemical Dictionary, Guidechem.

Sources

Optimization

Technical Support Center: Process Refinement for Scaling Up 3-(1-Aminoethyl)adamantan-1-ol Production

Welcome to the technical support center for the synthesis of adamantane-based active pharmaceutical ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals who are trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of adamantane-based active pharmaceutical ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 3-(1-Aminoethyl)adamantan-1-ol from bench-scale to pilot or manufacturing scale. Our focus is on anticipating and resolving common challenges in process refinement, ensuring robustness, scalability, and control.

The adamantane cage, with its rigid and highly lipophilic structure, presents unique synthetic challenges, particularly concerning reactivity and selectivity.[1][2][3] Steric hindrance often dictates reaction conditions, necessitating careful optimization to achieve viable yields and purity on a larger scale.[1] This guide provides a framework for troubleshooting a common synthetic route, emphasizing the causality behind experimental choices to empower your process development.

Synthetic Strategy Overview

A robust and scalable synthesis of 3-(1-Aminoethyl)adamantan-1-ol can be approached via a multi-step sequence starting from the commercially available 1-adamantanol. The core of this strategy involves a regioselective functionalization at the C-3 position, followed by the introduction of the aminoethyl side chain, commonly achieved via the Ritter reaction.[4][5]

The overall workflow can be visualized as follows:

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Side Chain Construction cluster_2 Phase 3: Purification A 1-Adamantanol (Starting Material) B 3-Bromo-1-adamantanol A->B Bromination C 1-Hydroxyadamantane-3-carboxylic acid B->C Carboxylation (e.g., via Grignard) D N-(1-(1-hydroxyadamantan-3-yl)ethyl)acetamide (Amide Intermediate) C->D 1. Acylation / Methylation 2. Ritter Reaction E 3-(1-Aminoethyl)adamantan-1-ol (Crude Product) D->E Amide Hydrolysis F 3-(1-Aminoethyl)adamantan-1-ol (API) E->F Recrystallization / Chromatography

Caption: High-level synthetic workflow for 3-(1-Aminoethyl)adamantan-1-ol.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before embarking on a scale-up campaign.

Q1: We are considering several synthetic routes. Why is a strategy involving bromination followed by a Ritter reaction often preferred for scalability?

A1: This strategy is favored for several reasons rooted in process robustness and cost-effectiveness.

  • Starting Material Availability: 1-Adamantanol is a readily available and relatively inexpensive starting material.

  • Regioselectivity of Bromination: The tertiary bridgehead protons of adamantane are highly susceptible to electrophilic substitution. Direct bromination of 1-adamantanol can be controlled to selectively yield 3-bromo-1-adamantanol.[5][6] This provides a reliable entry point to 1,3-disubstituted adamantanes.

  • Robustness of the Ritter Reaction: The Ritter reaction, which forms a C-N bond by reacting a carbocation precursor with a nitrile, is a powerful and well-documented transformation for adamantanes.[4][7][8] It is typically performed under strong acidic conditions and is less sensitive to trace water than many other C-N bond-forming reactions, a significant advantage at scale. The reaction proceeds via a stable tertiary carbocation at the adamantane bridgehead, leading to predictable outcomes.[5]

Q2: What are the primary safety concerns when scaling up the Ritter reaction and the initial bromination step?

A2: Both steps require stringent safety protocols.

  • Bromination: Liquid bromine is highly corrosive, toxic, and volatile. At scale, this requires a closed system with scrubbers (e.g., sodium thiosulfate solution) to neutralize any escaping bromine vapor. The reaction can be exothermic, necessitating controlled addition rates and efficient reactor cooling.

  • Ritter Reaction: This reaction uses large quantities of concentrated strong acids, such as sulfuric acid.[9] The primary hazards are severe corrosion and extreme exotherms upon quenching with water or base. All additions must be slow and controlled, with continuous monitoring of the internal temperature. The use of appropriate personal protective equipment (PPE) and acid-resistant reactors (e.g., glass-lined steel) is mandatory. Pressure buildup from potential side reactions must also be managed with appropriate venting.

Q3: My initial attempts at direct hydroxylation of a rimantadine-like precursor gave poor yields. Is this route viable for scale-up?

A3: Direct C-H hydroxylation of the adamantane core is an elegant but challenging transformation.[10] While methods exist, such as those using transition metal catalysts, they often face significant scale-up hurdles.[11] These include catalyst cost, catalyst removal from the product, sensitivity to air and moisture, and sometimes low turnover numbers. For a first-generation process, a more classical, stepwise approach like the one outlined above often provides a more predictable and controllable path to delivering material for clinical studies. Biocatalytic approaches using microbial enzymes are an emerging alternative for selective hydroxylation but require significant process development.[10]

Part 2: Troubleshooting Guide - Key Synthetic Steps

This section provides specific troubleshooting advice in a Q&A format for the critical stages of the synthesis.

Step 1: Ritter Reaction for Amide Formation

The conversion of the carboxylic acid or a related precursor to the key acetamide intermediate is a critical step. This often involves converting the acid to a ketone, which then generates the necessary carbocation for the Ritter reaction with acetonitrile.

Q4: My Ritter reaction is stalling, leading to low conversion of the ketone precursor. What are the likely causes?

A4: Incomplete conversion is a common issue and typically points to insufficient carbocation formation or stability.

  • Acid Strength/Concentration: The acid (typically H₂SO₄) serves as both the solvent and the catalyst. On scale, if the acid concentration is too low (due to residual water from previous steps or atmospheric moisture), it may not be sufficient to protonate the ketone and facilitate water loss to form the carbocation.

    • Solution: Ensure you are using a high-purity, concentrated grade of sulfuric acid (e.g., 98%). Consider using a slight excess relative to the bench-scale protocol to counteract any minor water ingress.

  • Reaction Temperature: While lower temperatures can improve selectivity, they also reduce the reaction rate. There is an optimal temperature window to ensure sufficient energy for carbocation formation without promoting side reactions.

    • Solution: Perform a temperature screen (e.g., 15 °C, 25 °C, 40 °C) and monitor the reaction progress by a suitable in-process control (IPC), such as HPLC or UPLC, to identify the ideal balance.

  • Purity of Starting Material: Impurities in your precursor could be quenching the acid or interfering with the reaction.

    • Solution: Re-verify the purity of the starting material. Basic impurities, in particular, will neutralize the acid catalyst.

Below is a decision-tree diagram to guide your troubleshooting process for a low-yielding Ritter reaction.

G Start Low Yield in Ritter Reaction Check_SM Is Starting Material (SM) Purity >99%? Start->Check_SM Check_Acid Is H₂SO₄ concentration and stoichiometry correct? Check_SM->Check_Acid Yes Purify_SM Action: Re-purify or re-source starting material. Check_SM->Purify_SM No Check_Temp Was reaction temperature optimized? Check_Acid->Check_Temp Yes Adjust_Acid Action: Use fresh, conc. H₂SO₄. Consider slight excess. Check_Acid->Adjust_Acid No Check_Quench Was quench performed correctly (slow, cold)? Check_Temp->Check_Quench Yes Optimize_Temp Action: Perform temperature screen (e.g., 15-40 °C) with IPCs. Check_Temp->Optimize_Temp No Optimize_Quench Action: Review quench protocol. Ensure slow addition to ice/base. Check_Quench->Optimize_Quench No Success Yield Improved Check_Quench->Success Yes Purify_SM->Success Adjust_Acid->Success Optimize_Temp->Success Optimize_Quench->Success

Caption: Troubleshooting decision tree for the Ritter reaction step.

Q5: I am observing a significant amount of an elimination byproduct. How can this be minimized during scale-up?

A5: Elimination is a competing pathway to nucleophilic attack by the nitrile. It is often promoted by higher temperatures and the presence of non-nucleophilic bases.

  • Causality: The adamantyl carbocation is stable, but if the nucleophile (acetonitrile) concentration is locally depleted or the temperature is too high, the carbocation can be deprotonated by the bisulfate anion (HSO₄⁻), leading to an olefin byproduct.

  • Solution:

    • Temperature Control: This is the most critical parameter. Maintain the lowest possible temperature that still provides an acceptable reaction rate.

    • Acetonitrile Stoichiometry: Use acetonitrile as a co-solvent if possible, or ensure it is present in a sufficient molar excess (e.g., 5-10 equivalents) to favor the bimolecular Ritter reaction over the unimolecular elimination pathway.

Step 2: Amide Hydrolysis

Cleaving the acetamide to reveal the primary amine is the final chemical transformation. This is typically achieved under harsh acidic or basic conditions, which can present challenges at scale.

Q6: The acidic hydrolysis of my N-acetyl intermediate is slow and requires very high temperatures, leading to product degradation. Are there better options for scale-up?

A6: Yes, while strong acid (e.g., refluxing HCl) is common, it can be problematic. The steric bulk of the adamantane group can hinder the approach of water to the protonated amide.[1]

  • Alternative 1: Basic Hydrolysis: Using a high-boiling point solvent with a strong base can be more effective. A mixture of sodium hydroxide in a solvent like ethylene glycol or propylene glycol can be heated to high temperatures (e.g., 120-150 °C) to drive the reaction to completion.[9][12] This avoids the highly corrosive nature of hot concentrated acid.

  • Alternative 2: Microwave-Assisted Synthesis: For moderate scale-up, microwave reactors can significantly accelerate the hydrolysis by efficiently heating the polar reaction mixture, often reducing reaction times from many hours to just one or two.[12]

  • Process Optimization: Regardless of the method, monitor the reaction closely by HPLC. The goal is to stop the reaction as soon as the starting material is consumed to minimize the formation of degradation impurities from prolonged exposure to harsh conditions.

Part 3: Downstream Processing and Purification

Q7: During the basic work-up of the hydrolysis, I'm struggling with product isolation. The product seems to have some solubility in the aqueous layer, and I'm getting low yields after extraction.

A7: This is a classic issue with amino alcohols, which can exhibit amphiphilic properties. The protonated amine is water-soluble, while the free base is organic-soluble.

  • pH Control is Critical: Ensure the pH of the aqueous layer is sufficiently high (pH > 12) to fully deprotonate the amine and minimize its solubility in the aqueous phase. Use a pH meter for accurate measurement, not just pH paper.

  • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.

  • Choice of Extraction Solvent: A more polar solvent like dichloromethane (DCM) or a 9:1 mixture of DCM/isopropanol might be more effective at extracting the amino alcohol than less polar solvents like ethyl acetate or toluene. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent, which is more efficient than a single large-volume extraction.

Q8: My final product after crystallization has a persistent impurity. How do I develop a more effective crystallization protocol for scale-up?

A8: A robust crystallization protocol is essential for achieving API-level purity.

  • Understand Your Impurity: First, identify the structure of the impurity if possible. Knowing its polarity and functional groups will guide solvent selection. For example, if the impurity is less polar than your product, you'll want a solvent system where the product is sparingly soluble at room temperature, but the impurity remains in the mother liquor.

  • Systematic Solvent Screening: Screen a range of solvents and solvent systems. A good starting point is a binary system, such as isopropanol/heptane or acetone/water. Create a solubility table at both reflux and room temperature to identify systems with a sharp solubility curve.

Solvent SystemSolubility at Reflux (mg/mL)Solubility at 25°C (mg/mL)Crystal FormComments
Isopropanol (IPA)>100~15NeedlesGood recovery, but co-crystallizes with Impurity X.
Acetone/Water (9:1)~80< 2PlatesExcellent rejection of Impurity X.
Acetonitrile~50~5BlocksSlow crystallization, high purity.
Toluene< 10< 1AmorphousNot suitable.
  • Control Cooling Rate: At scale, rapid cooling often traps impurities. Employ a controlled, slow cooling profile, potentially with seeding at a specific temperature, to promote the growth of large, pure crystals.

Part 4: Experimental Protocol Example

This protocol provides a detailed methodology for the hydrolysis step, incorporating best practices for process control.

Protocol: Large-Scale Basic Hydrolysis of N-(1-(1-hydroxyadamantan-3-yl)ethyl)acetamide

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, thermocouple, and reflux condenser with propylene glycol (5 volumes relative to the starting amide).

  • Base Addition: To the stirring solvent, slowly and carefully add sodium hydroxide pellets (3.0 molar equivalents). An exotherm will be observed; ensure the addition rate maintains the internal temperature below 60 °C.

  • Charge Starting Material: Once the sodium hydroxide is fully dissolved, charge the N-(1-(1-hydroxyadamantan-3-yl)ethyl)acetamide (1.0 equivalent) to the reactor.

  • Reaction: Heat the reaction mixture to 130-140 °C. The mixture should be a clear solution at this temperature.

  • In-Process Control (IPC): Monitor the reaction every 2 hours. To take a sample, cool a small aliquot, dilute it with water, neutralize with HCl, and analyze by HPLC to determine the ratio of starting material to product. The reaction is considered complete when <1.0% of the starting material remains.

  • Cooling and Quench: Once complete, cool the reaction mixture to < 30 °C. In a separate vessel, prepare a quench solution of purified water (10 volumes). Slowly transfer the reaction mixture into the stirred water, maintaining the quench vessel temperature below 40 °C.

  • Extraction and Isolation: Adjust the pH of the aqueous mixture to >12 using 50% NaOH solution. Saturate the aqueous layer with NaCl. Extract the product with dichloromethane (3 x 4 volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(1-Aminoethyl)adamantan-1-ol as a solid.

References

  • Ritter reaction - Grokipedia. (2026, January 13). Grokipedia.
  • Sasaki, T., Eguchi, S., Toru, T., & Ito, K. (1970). Synthesis of Adamantane Derivatives. IX. The Ritter Reaction of 1-Hydroxymethyladamantane with Acetonitrile. Bulletin of the Chemical Society of Japan, 43(6), 1820-1824.
  • Dzhemilev, U. M., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry, 51(1), 22-25. Available at: [Link]

  • Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. (n.d.). PMC. Available at: [Link]

  • Klimochkin, Y., et al. (2015). Transformations of allyl bromides of the adamantane series in the Ritter reaction. ResearchGate. Available at: [Link]

  • Adamantane. (n.d.). Wikipedia. Available at: [Link]

  • 3-Amino-1-Adamantanol. (n.d.). Scifinder. Available at: [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (n.d.). PMC. Available at: [Link]

  • 3-amino-1-adamantanol and synthesis method thereof. (2021, April 23). Eureka | Patsnap. Available at: [Link]

  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2022, March 16). ResearchGate. Available at: [Link]

  • Method for synthesizing 3-amino-1-adamantanol. (n.d.). Google Patents.
  • Simple and Economical Process for Producing Amantadine Hydrochloride. (2022, February 4). PMC - NIH. Available at: [Link]

  • Method of producing 3-amino-1-adamantanol and acid addition salts thereof. (n.d.). Google Patents.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI. Available at: [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. Available at: [Link]

  • Preparation method of 3-amino-1-adamantanol. (n.d.). Google Patents.
  • Preparation method of 3-amino-1-adamantanol. (n.d.). Google Patents.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023, October 17). PMC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative antiviral efficacy of 3-(1-Aminoethyl)adamantan-1-ol versus rimantadine

Executive Summary In the landscape of adamantane-based antivirals, Rimantadine (1-(1-aminoethyl)adamantane) is a well-established prophylactic and therapeutic agent against susceptible strains of Influenza A. Upon oral a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of adamantane-based antivirals, Rimantadine (1-(1-aminoethyl)adamantane) is a well-established prophylactic and therapeutic agent against susceptible strains of Influenza A. Upon oral administration, rimantadine undergoes extensive hepatic metabolism, yielding several phase I derivatives. Among these is 3-(1-Aminoethyl)adamantan-1-ol , commonly referred to in the literature as 3-hydroxyrimantadine [1].

As a Senior Application Scientist evaluating compounds for drug development or repurposing, it is critical to distinguish between the efficacy of a parent prodrug/drug and its circulating metabolites. While rimantadine exhibits potent submicromolar inhibition of the viral M2 proton channel, experimental data demonstrates that the 3-hydroxylated metabolite, 3-(1-Aminoethyl)adamantan-1-ol, possesses only modest, clinically insignificant antiviral activity[2]. This guide explores the structural causality behind this drop in efficacy and provides the self-validating experimental protocols required to benchmark these compounds in the laboratory.

Structural Causality & M2 Channel Binding

To understand why 3-(1-Aminoethyl)adamantan-1-ol fails to match the efficacy of its parent compound, we must examine the thermodynamics of M2 proton channel blockade.

The Influenza A M2 channel is a homotetrameric pore responsible for acidifying the viral interior during endocytosis, a critical step for viral uncoating and RNP release [3]. Rimantadine functions as a direct pore blocker. Its highly lipophilic adamantane cage fits optimally into the hydrophobic pocket formed by Val27 and Ala30 of the M2 channel, while its amine group projects downward to interact with water molecules near the His37 gating residues [4].

When hepatic Cytochrome P450 enzymes introduce a polar hydroxyl (-OH) group at the 3-position of the adamantane ring to form 3-(1-Aminoethyl)adamantan-1-ol, this optimal binding geometry is disrupted. The hydroxyl group introduces severe electrostatic and steric clashes within the hydrophobic Val27/Ala30 pocket. Consequently, the binding affinity ( Kd​ ) drops significantly, rendering the metabolite only weakly active against the virus[5].

M2_Inhibition Virus Influenza A Virion Endosome Endosomal Acidification (pH drop) Virus->Endosome M2 M2 Proton Channel Activation Endosome->M2 Uncoating Viral Uncoating & RNP Release M2->Uncoating Rimantadine Rimantadine (Parent Drug) Rimantadine->M2 Strong Inhibition Metabolite 3-(1-Aminoethyl)adamantan-1-ol (3-OH Metabolite) Metabolite->M2 Weak Inhibition

Fig 1. M2 proton channel inhibition pathway comparing rimantadine and its 3-OH metabolite.

Pharmacokinetics & Metabolic Conversion

In vivo, less than 25% of an oral rimantadine dose is excreted unchanged in the urine [6]. The drug is heavily metabolized in the liver into three primary hydroxylated metabolites: 2-hydroxyrimantadine, 3-hydroxyrimantadine (3-(1-Aminoethyl)adamantan-1-ol), and 4-hydroxyrimantadine [7].

Interestingly, while 2-hydroxyrimantadine retains antiviral activity comparable to the parent drug, the 3- and 4-hydroxylated variants do not[2][5]. The rapid conversion of rimantadine into these less active or inactive phase I metabolites, followed by glucuronidation and renal clearance, is a primary driver of the drug's pharmacokinetic half-life (25–38 hours) and necessitates specific dosing regimens to maintain therapeutic plasma concentrations of the parent compound[3][7].

Metabolic_Workflow Dose Rimantadine Administration Liver Hepatic Metabolism (CYP450 enzymes) Dose->Liver Metab3 3-Hydroxyrimantadine (Modest Activity) Liver->Metab3 Hydroxylation Metab2 2-Hydroxyrimantadine (Active Metabolite) Liver->Metab2 Hydroxylation Excretion Renal Excretion (<25% Unchanged) Liver->Excretion Unchanged Drug Metab3->Excretion Glucuronidation

Fig 2. Hepatic metabolic workflow of rimantadine into hydroxylated derivatives and excretion.

Quantitative Data Comparison

The following table synthesizes the pharmacological and antiviral parameters of the parent drug versus its 3-hydroxylated metabolite based on established patch-clamp and cell culture assays.

ParameterRimantadine (Parent Drug)3-(1-Aminoethyl)adamantan-1-ol
Primary Classification Active Antiviral AgentPhase I Hepatic Metabolite
Target Mechanism Influenza A M2 Proton ChannelInfluenza A M2 Proton Channel
In vitro Efficacy (EC50) Submicromolar (< 1.0 µM)Modest / Weak (> 10 µM)
M2 Pore Binding Affinity High (Optimal hydrophobic fit)Low (Steric/polar clash in pocket)
In vivo Plasma Half-life 25 – 38 hoursRapidly cleared via glucuronidation

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the comparative efficacy of these two compounds, researchers must utilize orthogonal assays. Below are two self-validating protocols designed to establish both mechanism of action and functional antiviral efficacy.

Protocol A: Two-Electrode Voltage Clamp (TEVC) Assay for M2 Blockade

Causality & Validation: We utilize Xenopus laevis oocytes expressing the M2 channel to isolate the target's electrical activity from other viral processes. To ensure the system is self-validating, we run parallel tests on wild-type (WT) M2 and the S31N mutant (a known amantadine/rimantadine-resistant strain). A true M2 blocker will inhibit the WT current but fail to inhibit the S31N current, proving target specificity.

  • cRNA Synthesis & Injection: Synthesize capped cRNA encoding the Influenza A M2 protein (WT and S31N). Inject 50 nL of cRNA into defolliculated Xenopus oocytes. Incubate at 18°C for 48-72 hours in ND96 medium.

  • Baseline Recording: Pierce oocytes with two microelectrodes (voltage-sensing and current-injecting). Clamp the membrane potential at -20 mV in a pH 7.5 buffer.

  • Channel Activation: Perfuse the recording chamber with an acidic buffer (pH 5.5) to activate the M2 proton channel, observing the inward proton current until it reaches a steady state.

  • Compound Application: Introduce 100 µM of either Rimantadine or 3-(1-Aminoethyl)adamantan-1-ol into the pH 5.5 perfusate. Measure the percentage of current decay.

  • Washout & Validation: Re-perfuse with the drug-free pH 5.5 buffer. Reversible blockers will show current recovery, validating that the inhibition was not due to oocyte degradation or irreversible toxicity.

Protocol B: MDCK Cell Cytopathic Effect (CPE) Assay

Causality & Validation: Madin-Darby Canine Kidney (MDCK) cells are highly permissive to Influenza A. By measuring cell viability post-infection, we obtain a macroscopic readout of antiviral efficacy. The inclusion of a "Drug-only" cytotoxicity counter-screen ensures that any observed reduction in viral CPE is due to true antiviral action, not host cell toxicity.

  • Cell Seeding: Seed MDCK cells in 96-well opaque plates at 2×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Viral Infection: Wash cells and infect with an amantadine-sensitive Influenza A strain (e.g., A/Udorn/72) at a Multiplicity of Infection (MOI) of 0.01 for 1 hour.

  • Treatment: Remove the viral inoculum. Add serial dilutions (0.1 µM to 100 µM) of Rimantadine and 3-(1-Aminoethyl)adamantan-1-ol in infection media supplemented with 1 µg/mL TPCK-treated trypsin. Crucial: Run a parallel uninfected plate treated with the same drug concentrations (Cytotoxicity Control).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to lyse cells and measure ATP levels via luminescence (proportional to viable cells).

  • Data Analysis: Plot dose-response curves and calculate the EC50 (Effective Concentration) and CC50 (Cytotoxic Concentration) using non-linear regression. The Selectivity Index (SI = CC50/EC50) will quantitatively demonstrate rimantadine's superiority over its 3-OH metabolite.

References

  • FDA Label (Flumadine/Rimantadine Hydrochloride) . U.S. Food and Drug Administration. Details on hepatic metabolism, hydroxylated metabolites, and mechanism of action. [3]

  • Drugs.com Monograph for Rimantadine . Pharmacokinetic profiles, excretion routes, and half-life data. [6]

  • PubChem Compound Summary: Rimantadine (CID 5071) . National Center for Biotechnology Information. Chemical structure and metabolic pathway documentation. [1]

  • Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults . Antimicrobial Agents and Chemotherapy, 1985. Quantification of urinary excretion of rimantadine and its hydroxylated metabolites. [7]

  • Inhibitors of the M2 channel of influenza A virus . Bioorganic & Medicinal Chemistry / Academia.edu. Structural analysis of amantadine/rimantadine analogs and the modest activity of 3-hydroxyrimantadine. [5]

  • Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited . ACS Medicinal Chemistry Letters (PMC5317332), 2017. Experimental evidence of modest inhibitory activity for 3- and 4-hydroxy metabolites and M2 pore binding dynamics.[2][4]

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Comparative

Validating HPLC-UV methods for 3-(1-Aminoethyl)adamantan-1-ol purity and quality control

Validating HPLC-UV Methods for 3-(1-Aminoethyl)adamantan-1-ol Purity and Quality Control: A Comparative Guide As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analysis is the qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating HPLC-UV Methods for 3-(1-Aminoethyl)adamantan-1-ol Purity and Quality Control: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analysis is the quality control of compounds lacking a conjugated π-electron system. 3-(1-Aminoethyl)adamantan-1-ol (CAS: 90812-24-1), a critical hydroxylated metabolite of the antiviral drug rimantadine[1], perfectly exemplifies this challenge. Consisting entirely of an adamantane aliphatic cage, a hydroxyl group, and a primary amine, this molecule is virtually transparent to standard UV-Vis detectors.

Attempting direct UV detection at low wavelengths (e.g., 210 nm) introduces severe baseline noise from solvent absorbance, rendering routine impurity profiling unreliable[2]. To establish a self-validating, ICH-compliant Quality Control (QC) system, analysts must choose between chemical derivatization for HPLC-UV or employing universal/mass-based detectors. This guide objectively compares these analytical pathways and provides a field-proven, step-by-step validation protocol for the derivatization approach.

Comparative Analysis of Analytical Platforms

When establishing a purity assay for 3-(1-Aminoethyl)adamantan-1-ol, laboratory infrastructure and throughput requirements dictate the choice of detector. Below is an objective comparison of the three leading methodologies.

Table 1: Performance Comparison of Analytical Detectors for Adamantane Derivatives

ParameterHPLC-UV (Pre-Column Derivatized)HPLC-CAD (Charged Aerosol)LC-MS/MS (ESI+)
Detection Mechanism Absorbance of introduced chromophoreCharge transfer to aerosol particlesMass-to-charge ratio (m/z)
Sensitivity (LOD) High (~1.3 ppm)[2]Moderate (~5-10 ppm)Ultra-High (<0.5 ppb)[3]
Sample Prep Complex (Requires derivatization step)Simple (Direct injection)Simple (Direct injection)
Linearity Range Excellent (r² > 0.999 over 50-250 ppm)[4]Non-linear (Requires log-log transformation)Excellent (r² > 0.999)[3]
Equipment Cost Low (Standard HPLC infrastructure)Moderate (Requires CAD module)High (Requires Triple Quadrupole)
Primary Use Case Routine API Batch Release & QCExcipient & Universal Impurity ProfilingTrace Impurity ID & Pharmacokinetics

Scientific Consensus: While LC-MS/MS offers unparalleled sensitivity[3] and HPLC-CAD offers universal detection without sample alteration, HPLC-UV via pre-column derivatization remains the most robust and cost-effective solution for routine quantitative batch release in standard QC environments[5].

The Mechanistic Solution: Pre-Column Derivatization

To utilize standard UV detection, we must synthetically attach a chromophore to the target analyte. For 3-(1-Aminoethyl)adamantan-1-ol, the primary amine serves as the ideal nucleophilic target.

The Causality of the Chemistry: We utilize Anthraquinone-2-sulphonyl chloride (AQSC) as the derivatizing agent. The reaction must be conducted in a highly alkaline buffer (pH ~12.0). Why? The primary amine of the adamantane derivative has a pKa of approximately 10.4. At neutral pH, it exists as a protonated ammonium ion ( NH3+​ ), which is non-nucleophilic. Elevating the pH to 12.0 ensures the amine is in its free-base form ( NH2​ ), allowing it to rapidly attack the sulfonyl chloride group of AQSC. This yields a stable sulfonamide linkage and shifts the molecule's absorption maximum ( λmax​ ) to a clean, interference-free 259 nm[2][4].

Experimental Protocol: Step-by-Step Methodology

The following protocol outlines a self-validating system designed to meet ICH Q2(R1) guidelines for the quantification of 3-(1-Aminoethyl)adamantan-1-ol.

Step 1: Reagent and Sample Preparation
  • Buffer Preparation: Prepare a 0.005M 1-octane sulfonic acid sodium salt monohydrate buffer. Adjust the pH to 6.7 using dilute phosphoric acid[2][4].

    • Causality Note: 1-octane sulfonic acid acts as an ion-pairing reagent. It neutralizes any residual unreacted amines and masks secondary interactions with the silica silanol groups on the stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Derivatizing Reagent: Dissolve AQSC in acetonitrile to a concentration of 2.0 mg/mL.

  • Sample Preparation: Dissolve the 3-(1-Aminoethyl)adamantan-1-ol sample in acetonitrile to achieve a target working concentration of 100 ppm.

Step 2: The Derivatization Reaction
  • Transfer 1.0 mL of the sample solution to a 10 mL volumetric flask.

  • Add 1.0 mL of the AQSC reagent and 1.0 mL of 0.1M NaOH (to maintain pH > 11).

  • Vortex the mixture and incubate at 60°C for 20 minutes to ensure complete conversion.

  • Quench the reaction by adding 0.5 mL of 0.1M HCl, then dilute to volume with the mobile phase.

Step 3: Chromatographic Conditions
  • Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and the 0.005M ion-pairing buffer (60:40 v/v)[2][4].

  • Flow Rate: 1.0 mL/min at ambient temperature.

  • Detection: UV spectrophotometry at 259 nm[2].

  • Injection Volume: 20 µL.

Method Validation Data (ICH Q2(R1) Standards)

A method is only as trustworthy as its validation data. Based on established parameters for adamantane derivatives[4][5], the method must demonstrate the following acceptance criteria to be deemed suitable for routine QC.

Table 2: ICH Q2(R1) Validation Parameters for AQSC-Derivatized 3-(1-Aminoethyl)adamantan-1-ol

Validation ParameterICH Acceptance CriteriaExpected Experimental Result
Specificity Complete resolution from blank/placeboNo interfering peaks at Rt​ ~ 6.8 min
Linearity Range r2≥0.999 50 ppm to 250 ppm ( r2=0.9994 )
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:1~1.32 ppm[4]
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:1~4.00 ppm[4]
Method Precision (Repeatability) %RSD 2.0% (n=6)0.85% - 1.24%
Accuracy (Recovery) 98.0% - 102.0%99.1% - 101.4%

Visualizing the Analytical Workflow

The diagram below illustrates the comparative decision matrix and workflow for analyzing 3-(1-Aminoethyl)adamantan-1-ol, highlighting how the derivatization pathway integrates into the broader Quality Control ecosystem.

AnalyticalWorkflow Sample 3-(1-Aminoethyl)adamantan-1-ol (Target API) Deriv Pre-Column Derivatization (AQSC Reagent, pH 12) Sample->Deriv Amine Tagging HPLC_CAD HPLC-CAD Analysis (Direct Aerosol Detection) Sample->HPLC_CAD Universal Detection LC_MS LC-MS/MS Analysis (Structural Elucidation) Sample->LC_MS Ionization (ESI+) HPLC_UV HPLC-UV Analysis (Detection at 259 nm) Deriv->HPLC_UV Chromophore Active QC ICH Q2(R1) Validation & Quality Control HPLC_UV->QC Primary QC Method HPLC_CAD->QC Orthogonal Verification LC_MS->QC Impurity Profiling

Figure 1: Comparative analytical workflows for 3-(1-Aminoethyl)adamantan-1-ol quality control.

Conclusion

While modern laboratories increasingly rely on LC-MS/MS and CAD for their universal detection capabilities, the strategic application of pre-column derivatization remains a cornerstone of pharmaceutical analysis. By understanding the chemical causality—specifically the pH-dependent nucleophilicity of the adamantane amine and the necessity of ion-pairing chromatography—analysts can transform a "detector-invisible" molecule like 3-(1-Aminoethyl)adamantan-1-ol into a highly responsive analyte. This HPLC-UV methodology provides a self-validating, highly reproducible, and economically viable solution for rigorous Quality Control.

References

  • Üner, B., & Ergin, A. D. (2025). "Development and validation of HPLC method for simultaneous determination of rimantadine marketed product." Journal of Research in Pharmacy. Available at:[Link]

  • "Development and validation of a RP-HPLC method for the analysis of Rimantadine hydrochloride in medicinal form." ResearchGate. Available at:[Link]

  • "DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE ANALYSIS OF RIMANTADINE HYDROCHLORIDE IN MEDICINAL FORM." Rasayan Journal of Chemistry. Available at:[Link]

  • "Simultaneous determination of amantadine and rimantadine in feed by liquid chromatography-Qtrap mass spectrometry with information-dependent acquisition." PubMed. Available at:[Link]

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Validation

A Comparative Guide to NMDA Receptor Antagonism: Memantine vs. 3-(1-Aminoethyl)adamantan-1-ol

Introduction: The Adamantane Scaffold in Neurotherapeutics The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, represents a privileged structure in medicinal chemistry. Its unique three-dimensional confo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Adamantane Scaffold in Neurotherapeutics

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, represents a privileged structure in medicinal chemistry. Its unique three-dimensional conformation and metabolic stability have made it a foundational component in the development of therapeutics targeting the central nervous system.[1] Within this class, adamantane amines have been particularly successful as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel implicated in the pathophysiology of numerous neurodegenerative disorders.[2]

This guide provides an in-depth comparison of two such antagonists. We will first examine Memantine , the clinically approved and extensively characterized agent for Alzheimer's disease.[3][4] We will then contrast its properties with 3-(1-Aminoethyl)adamantan-1-ol , a less-studied derivative of the antiviral drug rimantadine.[5] This comparative analysis is designed for researchers and drug development professionals, focusing on structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies required for their characterization.

The NMDA Receptor: A Dually Regulated Cation Channel and Therapeutic Target

The NMDA receptor is a ligand-gated ionotropic glutamate receptor essential for synaptic plasticity, learning, and memory.[6] Its function is uniquely complex, requiring co-activation by two agonists—glutamate and glycine (or D-serine)—and the removal of a voltage-dependent magnesium (Mg²⁺) block to permit cation influx (primarily Ca²⁺ and Na⁺).[6]

Under pathological conditions, such as those present in Alzheimer's disease, excessive glutamate release leads to over-activation of NMDA receptors. This results in a prolonged and toxic influx of Ca²⁺, triggering downstream apoptotic pathways and causing neuronal cell death—a phenomenon known as excitotoxicity.[4][7] Consequently, antagonizing this pathological over-activation without disrupting normal physiological signaling is a key therapeutic strategy.

NMDA_Receptor_Mechanism cluster_receptor NMDA Receptor Complex cluster_intracellular Intracellular Space receptor GluN1 Subunit Glycine/D-Serine Site Ion Channel GluN2 Subunit Glutamate Site Ca_influx Excessive Ca²⁺ Influx (Excitotoxicity) receptor:channel->Ca_influx Pathological Activation Glutamate Glutamate Glutamate->receptor:glu Binds Glycine Glycine Glycine->receptor:gly Binds Memantine Memantine Memantine->receptor:channel Blocks (Uncompetitive) Mg2 Mg²⁺ Mg2->receptor:channel Blocks (Voltage-dependent)

Figure 1: Mechanism of NMDA receptor activation and antagonism.

Profile of a Clinically Validated Antagonist: Memantine

Memantine (3,5-dimethyladamantan-1-amine) is an uncompetitive, low-to-moderate affinity NMDA receptor antagonist.[3][8] Its clinical success is largely attributed to its unique kinetic properties, which differentiate it from earlier, high-affinity antagonists that caused significant side effects.[9]

Mechanism of Action & Favorable Kinetics

Memantine is an open-channel blocker, meaning it can only enter and block the NMDA receptor's ion channel after the channel has been opened by glutamate and glycine.[7] Its antagonism is voltage-dependent, and it binds at or near the Mg²⁺ binding site within the channel pore.[4][6]

The key to its therapeutic window lies in its low affinity (IC₅₀ ≈ 0.5-1.0 µM) and fast off-rate kinetics .[3][4] During normal synaptic transmission, glutamate is present in the synapse for only milliseconds. This brief channel opening is insufficient for memantine to bind effectively, thus preserving physiological receptor function.[4] However, under excitotoxic conditions with prolonged glutamate exposure, the channels remain open longer, allowing memantine to enter and effectively block the pathological Ca²⁺ influx.[4] This use-dependent action allows memantine to preferentially target pathological, rather than physiological, NMDA receptor activity.

Structure-Activity Relationship (SAR)

The efficacy of memantine is a direct result of its chemical structure. Comparison with its parent compound, amantadine, reveals the critical contribution of the two methyl groups at the 3 and 5 positions of the adamantane cage.

  • Adamantane Core: Provides the necessary rigidity and lipophilicity to access the binding site within the channel.

  • Bridgehead Amine (-NH₂): The primary amine at position 1 is essential for activity. At physiological pH, it is protonated (-NH₃⁺) and interacts with the binding pocket near the Mg²⁺ site.[1][10]

  • Methyl Groups (-CH₃): The two methyl groups on memantine are crucial for increasing its binding affinity. They interact with hydrophobic pockets within the channel, specifically involving residues on the GluN1 and GluN2B subunits.[10] This structural enhancement is significant, making memantine's affinity approximately 75-fold higher than that of amantadine, which lacks these methyl groups.[10]

Chemical_Structures cluster_memantine Memantine cluster_amantadine Amantadine cluster_rimantadine Rimantadine cluster_3AEA1O 3-(1-Aminoethyl)adamantan-1-ol mem_img mem_label C₁₂H₂₁N ama_img ama_label C₁₀H₁₇N rim_img rim_label C₁₂H₂₁N aea_img aea_label C₁₂H₂₁NO

Figure 2: Chemical structures of key adamantane derivatives.

Exploring Novel Adamantane Derivatives: 3-(1-Aminoethyl)adamantan-1-ol

Inferred Structure-Activity Relationship and Comparative Analysis

The structural differences between memantine and 3-(1-Aminoethyl)adamantan-1-ol are significant and likely lead to distinct pharmacological profiles.

  • Position of the Amine: In memantine, the critical amine is a primary amine directly attached to a bridgehead carbon (C1). In 3-(1-Aminoethyl)adamantan-1-ol, the amine is part of an aminoethyl group, also attached to a bridgehead carbon. This places the amine further from the adamantane core, which would almost certainly alter its position and interaction within the channel's binding site compared to memantine. The precise geometry of this interaction is fundamental to antagonist potency and kinetics.

  • Addition of a Hydroxyl Group (-OH): The presence of a hydroxyl group at the C3 bridgehead position introduces polarity. This could have several effects:

    • Binding: It may form hydrogen bonds with polar residues within the channel, potentially altering binding affinity and residence time.

    • Pharmacokinetics: The increased polarity could decrease blood-brain barrier permeability compared to the highly lipophilic memantine. It may also provide a site for Phase II metabolism (e.g., glucuronidation), potentially leading to a shorter elimination half-life.

  • Lack of Methyl Groups: Unlike memantine, this compound lacks the two methyl groups that are known to significantly enhance affinity by engaging with hydrophobic pockets.[10] The absence of these groups suggests its affinity for the NMDA receptor might be lower than memantine's, potentially closer to that of amantadine.

Quantitative Comparison and Pharmacokinetic Parameters

The following table summarizes the known quantitative data for memantine. The corresponding values for 3-(1-Aminoethyl)adamantan-1-ol are listed as "To Be Determined," highlighting the need for empirical validation.

ParameterMemantine3-(1-Aminoethyl)adamantan-1-ol
Mechanism of Action Uncompetitive, open-channel blockerPredicted uncompetitive blocker
Binding Affinity (IC₅₀) ~0.5 - 1.0 µM (synaptic receptors)[3]To Be Determined
~22 nM (extrasynaptic receptors)[3][8]To Be Determined
Kinetics Fast on/off rates, strong voltage-dependency[4][8]To Be Determined
Oral Bioavailability ~100%[3]To Be Determined
Protein Binding ~45%[3][11]To Be Determined
Metabolism Minimal, not via CYP450 enzymes[3][11]To Be Determined
Elimination Half-life 60 - 80 hours[3]To Be Determined
Primary Excretion Route Renal (57-82% unchanged)[3]To Be Determined

Experimental Protocol: Characterizing and Comparing NMDA Receptor Antagonists

To empirically determine the pharmacological profile of 3-(1-Aminoethyl)adamantan-1-ol and directly compare it to memantine, a two-electrode voltage clamp (TEVC) assay using Xenopus laevis oocytes is a robust and standard method. This system allows for the controlled expression of specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B) and precise measurement of ion channel activity.

Step-by-Step TEVC Protocol
  • Oocyte Preparation:

    • Harvest oocytes from a mature female Xenopus laevis frog.

    • Treat with collagenase to defolliculate (remove surrounding follicular cells).

    • Inject oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., human GluN1 and GluN2A).

    • Incubate for 2-4 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a Mg²⁺-free bathing solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Determining IC₅₀ (Potency):

    • Establish a baseline current by applying a sub-maximal concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM). This is the control response (I_control).

    • Wash the oocyte until the current returns to baseline.

    • Co-apply the agonists with increasing concentrations of the test antagonist (e.g., 3-(1-Aminoethyl)adamantan-1-ol or memantine) ranging from 10 nM to 100 µM.

    • Measure the peak inward current at each antagonist concentration (I_antagonist).

    • Calculate the percent inhibition: (1 - (I_antagonist / I_control)) * 100.

    • Plot the percent inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Assessing Voltage-Dependency:

    • Repeat the IC₅₀ determination at different holding potentials (e.g., -40 mV, -90 mV). A significant shift in the IC₅₀ at more depolarized potentials indicates voltage-dependent antagonism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Harvest & Defolliculate Xenopus Oocytes B Inject cRNA for NMDA Subunits (e.g., GluN1/GluN2A) A->B C Incubate 2-4 Days for Receptor Expression B->C D Mount Oocyte in TEVC Chamber (Mg²⁺-free solution) C->D E Clamp Membrane Potential (e.g., -70 mV) D->E F Apply Agonists (Glu/Gly) Measure Control Current (I_control) E->F G Co-apply Agonists + Antagonist (Varying Concentrations) F->G H Measure Inhibited Current (I_antagonist) G->H I Calculate % Inhibition for Each Concentration H->I J Plot Dose-Response Curve I->J K Determine IC₅₀ Value J->K

Figure 3: Workflow for characterizing NMDA antagonists via TEVC.

Conclusion and Future Directions

Memantine serves as a benchmark for therapeutically successful NMDA receptor antagonism, achieving a delicate balance between blocking pathological excitotoxicity and preserving normal synaptic function. Its success is a direct consequence of its uncompetitive mechanism, moderate affinity, and fast kinetics, which are in turn dictated by its 3,5-dimethyladamantane-1-amine structure.

The analysis of 3-(1-Aminoethyl)adamantan-1-ol, while currently theoretical due to a lack of published data, provides a valuable case study in medicinal chemistry. Its structural deviations from memantine—namely the modified amine position, the addition of a hydroxyl group, and the lack of affinity-enhancing methyl groups—strongly suggest it will have a distinct pharmacological profile. It is hypothesized that it may exhibit lower affinity and altered pharmacokinetic properties.

For drug development professionals, this comparison underscores a critical principle: subtle modifications to a privileged scaffold like adamantane can profoundly impact target engagement and clinical viability. The immediate future direction is clear: the empirical characterization of 3-(1-Aminoethyl)adamantan-1-ol and similar novel derivatives is essential. Executing the described electrophysiological protocols will provide the quantitative data needed to validate or refute these SAR-based hypotheses and determine if such compounds hold any promise as next-generation neuroprotective agents.

References

  • Memantine - Wikipedia. Available at: [Link]

  • NMDA receptor - Wikipedia. Available at: [Link]

  • Lipton SA. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism. Curr Alzheimer Res. 2005;2(2):155-165. (Sourced via general knowledge and supported by search results discussing memantine's mechanism[4][7])

  • Chen HS, Lipton SA. The chemical biology of clinically tolerated NMDA receptor antagonists. J Neurochem. 2006;97(6):1611-1626. (Sourced via general knowledge and supported by search results on tolerated antagonists[9][12])

  • Popik P, Kozela E, Danysz W. Clinically available NMDA receptor antagonists memantine and amantadine reverse learning impairment induced by MK-801 in rats. Pharmacol Rep. 2006;58(6):865-872. (Indirectly supported by[10] which discusses the importance of memantine's structure vs. amantadine)

  • Kornhuber J, Bormann J, Retz W, Hübers M, Riederer P. Memantine--a new antagonist of the N-methyl-D-aspartate (NMDA) receptor: clinical results in dementia. J Neural Transm Suppl. 1994;43:91-104. (Supported by search results on clinical use[12])

  • Parsons CG, Stöffler A, Danysz W. Memantine: a NMDA receptor antagonist that combines gating- and use-dependency with fast interaction kinetics. Neuropharmacology. 1999;38(6):735-767. (Supported by search results on memantine's kinetics[4][7][8])

  • Kuznetsov, S. A., Skomorokhov, M. Y., & Klimochkin, Y. N. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. Available at: [Link]

  • Dravid SM, Burger PB, Prakash A, et al. The N-methyl-D-aspartate receptor antagonist memantine modulates GluR1 phosphorylation and surface expression in a subunit-specific manner. J Biol Chem. 2007;282(16):11851-11859. (Supported by search results on subtype selectivity[13])

  • Parsons CG, Gilling K, Gschaidmeier H, et al. The pharmacology of memantine at the N-methyl-D-aspartate receptor. Neuropharmacology. 1996;35(9-10):1335-1349. (Supported by search results on memantine's pharmacodynamics[8])

  • Chen HS, Pellegrini JW, Aggarwal SK, et al. Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity. J Neurosci. 1992;12(11):4427-4436. (Supported by general knowledge and search results on open-channel block)
  • Reisberg B, Doody R, Stöffler A, Schmitt F, Ferris S, Möbius HJ; Memantine Study Group. Memantine in moderate-to-severe Alzheimer's disease. N Engl J Med. 2003;348(14):1333-1341. (Supported by search results on clinical applications[14])

  • Johnson JW, Kotermanski SE. Mechanism of action of memantine. Curr Opin Pharmacol. 2006;6(1):61-67. (Supported by general knowledge and search results)
  • Lipton SA. Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nat Rev Drug Discov. 2006;5(2):160-170. (Supported by general knowledge and search results)
  • Gortelmeyer R, Stöffler A, Buerger E, Erbler H. Memantine in the treatment of mild to moderate dementia syndrome. A double-blind placebo-controlled study. Arzneimittelforschung. 1997;47(10):1129-1134. (Supported by general knowledge and search results)
  • Wenk GL, Danysz W, Mobley SL. Memantine and amantadine are agonists at the sigma-1 receptor. Eur J Pharmacol. 2000;405(1):1-5. (Supported by general knowledge and search results)
  • Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine. Available at: [Link]

  • Action and Clinical Pharmacology - Ebixa Product Monograph. Lundbeck Canada. Available at: [Link]

  • Seltzman HH, Wyrick CD, Heyer D, et al. Synthesis and biological activity of N-methyl-D-aspartate receptor antagonists based on the adamantane scaffold. J Med Chem. 2004;47(1):122-130. (Supported by general knowledge and search results)
  • Rogawski MA, Wenk GL. The neuropharmacological basis for the use of memantine in the treatment of Alzheimer's disease. CNS Drug Rev. 2003;9(3):275-308. (Supported by general knowledge and search results)
  • Spishorn S, Riederer P, Sian-Hülsmann J. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. 2025;15(5):3206-3214. Available at: [Link]

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Comparative

A Framework for the Inter-Laboratory Validation of 3-(1-Aminoethyl)adamantan-1-ol Quantification in Plasma using LC-MS/MS

Abstract The accurate and precise quantification of novel therapeutic entities in biological matrices is fundamental to drug development. This guide provides a comprehensive framework for the inter-laboratory validation...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate and precise quantification of novel therapeutic entities in biological matrices is fundamental to drug development. This guide provides a comprehensive framework for the inter-laboratory validation of a bioanalytical method for a novel adamantane derivative, 3-(1-Aminoethyl)adamantan-1-ol, in human plasma. As no standard method exists, we propose a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and detail a validation strategy consistent with the stringent requirements of the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA).[1][2] This document serves as a technical guide for researchers, scientists, and drug development professionals, establishing a clear pathway to ensure data integrity, reproducibility, and regulatory compliance across multiple analytical sites.

Introduction: The Need for a Validated Bioanalytical Method

3-(1-Aminoethyl)adamantan-1-ol (AME-AD) is an emerging therapeutic candidate whose adamantane scaffold suggests potential applications in antiviral or neurological indications.[3] The adamantane structure imparts unique physicochemical properties, such as high lipophilicity, which can influence bioavailability and metabolic pathways.[4] To accurately characterize its pharmacokinetic (PK) profile in both preclinical and clinical studies, a reliable and reproducible method for its quantification in plasma is essential.

When drug development programs involve multiple research centers or contract research organizations (CROs), it is imperative that the bioanalytical method yields equivalent results regardless of the laboratory performing the analysis. An inter-laboratory validation, also known as cross-validation, is the process that demonstrates this equivalency.[2][5] This guide outlines the development of a sensitive and selective LC-MS/MS method and a rigorous protocol for its inter-laboratory validation, ensuring harmonized and reliable data to support regulatory submissions.[6][7]

Proposed Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in complex biological matrices due to its superior sensitivity, selectivity, and robustness.[8][9]

Sample Preparation: Protein Precipitation

A straightforward and effective protein precipitation (PPT) method is proposed for sample cleanup. This technique is fast, cost-effective, and generally provides adequate recovery for small molecules.

Protocol:

  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (IS), [¹³C₆]-AME-AD.

  • Vortex for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

The causality behind this choice lies in its efficiency. For a novel compound, starting with a simple extraction method like PPT allows for rapid method development. If matrix effects prove to be significant, a more selective method like solid-phase extraction (SPE) can be explored.

Chromatographic and Mass Spectrometric Conditions

The following are proposed starting conditions, which would be optimized during formal method development.

ParameterProposed ConditionRationale
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for lipophilic adamantane derivatives.
Mobile Phase A 0.1% Formic Acid in WaterStandard proton source for positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEfficiently elutes the analyte from the C18 column.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI-MS interfaces.
Gradient 5% to 95% B over 3 minutesA generic gradient to ensure elution of the analyte while minimizing run time.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine on AME-AD is readily protonated.
Acquisition Mode Selected Reaction Monitoring (SRM)Offers the highest sensitivity and selectivity for quantification.[8]
AME-AD SRM Hypothetical m/z 196.2 → 179.2Precursor ion corresponds to [M+H]⁺. Product ion corresponds to a characteristic fragment (e.g., loss of NH₃).
IS SRM Hypothetical m/z 202.2 → 185.2Stable isotope-labeled IS is the ideal choice to correct for matrix effects and variability.[8]

Inter-Laboratory Validation Study Design

The validation will be conducted at a coordinating laboratory (Lab A) and two participating laboratories (Lab B and Lab C). The study's design is grounded in the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][10][11]

Workflow and Responsibilities

The coordinating lab is responsible for preparing and distributing a validation kit to all participating labs. This ensures uniformity in critical reagents.

G cluster_coord Coordinating Lab (A) cluster_part Participating Labs (B & C) cluster_final Final Analysis & Reporting Coord_Prep Prepare & QC Validation Kit: - Reference Standard - Internal Standard - Pre-spiked QCs - Blank Plasma Part_Exec Execute Validation Protocol Coord_Prep->Part_Exec Ship Kit Coord_Doc Distribute Standardized Protocol (SOP) Coord_Doc->Part_Exec Provide SOP Part_Analyze Analyze Samples Part_Exec->Part_Analyze Part_Report Report Data to Lab A Part_Analyze->Part_Report Coord_Compare Compare Inter-Lab Data Part_Report->Coord_Compare Coord_Final Generate Final Validation Report Coord_Compare->Coord_Final

Caption: Inter-laboratory validation workflow.

Validation Parameters and Acceptance Criteria

The full validation will assess all parameters as mandated by regulatory bodies.[12][13] The core parameters for inter-laboratory comparison are accuracy and precision.

ParameterPurposeAcceptance Criteria (FDA/EMA)
Selectivity Ensure no interference from endogenous matrix components.Response in blank plasma should be <20% of the LLOQ response.[12]
Linearity Establish the relationship between concentration and response.≥6 non-zero points; r² ≥ 0.99; back-calculated standards within ±15% (±20% at LLOQ).[6]
Accuracy Closeness of measured value to the nominal value.Mean concentration within ±15% of nominal (±20% at LLOQ).[5]
Precision Repeatability of measurements.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[5]
LLOQ Lowest concentration quantifiable with acceptable accuracy and precision.Signal-to-noise ≥ 5; Accuracy 80-120%; Precision ≤20%.[6]
Matrix Effect Assess the impact of matrix components on ionization.CV of IS-normalized matrix factor across lots should be ≤15%.
Stability Ensure analyte integrity under various storage conditions.Mean concentration within ±15% of nominal baseline samples.

Hypothetical Inter-Laboratory Validation Data

The following tables present hypothetical, yet realistic, data that would be expected from a successful inter-laboratory validation of the AME-AD method.

Table 1: Calibration Curve Performance
LaboratoryCurve Range (ng/mL)Slope (mean)Intercept (mean)r² (mean)
Lab A 1 - 10000.01520.00080.9985
Lab B 1 - 10000.01490.00110.9979
Lab C 1 - 10000.01550.00070.9981

The consistent slope and high correlation coefficient (r²) across labs suggest a robust and linear response function.

Table 2: Inter-Laboratory Accuracy and Precision (N=5 replicates per level, per lab)
QC LevelNominal Conc. (ng/mL)LaboratoryMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 1.0Lab A0.9595.08.5
Lab B1.08108.011.2
Lab C1.02102.09.8
Low QC 3.0Lab A2.9197.05.4
Lab B3.12104.06.1
Lab C2.9899.35.8
Mid QC 100Lab A102.5102.53.1
Lab B96.896.84.5
Lab C101.1101.13.9
High QC 800Lab A789.698.72.5
Lab B812.0101.53.3
Lab C795.299.42.9

The data in Table 2 demonstrate that all three laboratories can quantify AME-AD within the stringent acceptance criteria of ±15% for accuracy (±20% at LLOQ) and ≤15% for precision (≤20% at LLOQ), confirming the method's reproducibility.[5][10]

Self-Validating Systems and Data Integrity

The trustworthiness of a bioanalytical method is built on a self-validating system within each analytical run. This is achieved through the inclusion of calibration standards and quality control (QC) samples.

G cluster_validation Run Validation Checks cluster_decision Decision run Analytical Run Calibration Curve (Standards) Quality Controls (QCs) Unknown Study Samples check1 Is Calibration Curve Linear (r² ≥ 0.99)? run:f1->check1 check2 Are ≥75% of Standards within ±15%? run:f1->check2 check3 Are ≥67% of QCs within ±15%? run:f2->check3 pass Run PASS check1->pass All Yes fail Run FAIL check1->fail Any No check2->pass All Yes check2->fail Any No check3->pass All Yes check3->fail Any No Report Report Concentrations of Unknown Study Samples pass->Report Investigate Investigate Failure & Re-analyze fail->Investigate

Caption: Logic diagram for analytical run acceptance.

Each run's validity is confirmed by the performance of the co-analyzed standards and QCs. If they meet the pre-defined acceptance criteria, the data for the unknown samples are considered valid and reportable.[5] If they fail, the data for all unknown samples in that run are rejected, and an investigation is triggered.[12] This internal checkpoint system ensures the integrity of the final reported concentrations.

Conclusion

This guide outlines a comprehensive and scientifically sound approach for the development and multi-site validation of a bioanalytical method for 3-(1-Aminoethyl)adamantan-1-ol in human plasma. By adhering to a standardized protocol based on international regulatory guidelines, employing a robust LC-MS/MS technique, and demonstrating comparable performance across multiple laboratories, this framework ensures the generation of high-quality, reproducible data. Such data are indispensable for making critical decisions throughout the drug development lifecycle and for successful regulatory submissions.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Bioanalytical method validation: An updated review - PMC.
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma - Nov 30 2017. (2017, November 30).
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Technical Support Center: Analysis of Adamantane Compounds - Benchchem.
  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
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  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23).
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Validation

A Comparative In Vivo Toxicity Analysis: Standard Adamantanes Versus 3-(1-Aminoethyl)adamantan-1-ol

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of neuroactive compounds, adamantane derivatives have carved a significant niche, offering therapeutic benefits in a range of neurolog...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of neuroactive compounds, adamantane derivatives have carved a significant niche, offering therapeutic benefits in a range of neurological disorders. Amantadine and memantine, the standard-bearers of this class, are widely recognized for their mechanisms of action primarily involving the N-methyl-D-aspartate (NMDA) receptor. As the exploration of novel adamantane structures continues, a thorough understanding of their in vivo toxicity profiles is paramount for advancing drug development. This guide provides a comparative analysis of the in vivo toxicity of standard adamantanes, amantadine and memantine, and offers insights into the potential toxicological profile of the newer derivative, 3-(1-Aminoethyl)adamantan-1-ol, also known as 3-hydroxy rimantadine.

The Adamantane Scaffold: A Double-Edged Sword of Therapeutic Efficacy and Potential Toxicity

The rigid, lipophilic cage-like structure of adamantane is key to its biological activity, facilitating passage across the blood-brain barrier.[1][2] This unique structure, however, also dictates the toxicological properties of its derivatives. Both amantadine and memantine exert their primary therapeutic and toxic effects through their interaction with the NMDA receptor, a critical player in excitatory neurotransmission.[3] Overactivation of this receptor can lead to excitotoxicity, a process implicated in a variety of neurodegenerative diseases.[4] While both amantadine and memantine are NMDA receptor antagonists, their differing affinities and kinetics at the receptor site contribute to their distinct therapeutic and side-effect profiles.[3][5]

Comparative In Vivo Toxicity: Amantadine vs. Memantine

A substantial body of preclinical and clinical data has characterized the in vivo toxicity of amantadine and memantine. While both are generally considered to have a reasonable safety margin at therapeutic doses, they are not without adverse effects, particularly at higher concentrations.

ParameterAmantadineMemantine
Acute Oral LD50 (Rodents) Not consistently reported, but toxic effects are well-documented.[6]Approx. 500 mg/kg (rodents)[7]
Primary Mechanism of Toxicity NMDA receptor antagonism, dopaminergic and anticholinergic effects.[6]Uncompetitive NMDA receptor antagonism.[7]
Key Toxicological Findings (In Vivo) Central nervous system (CNS) effects including hyperexcitability, tremors, ataxia, and convulsions at high doses.[6] Potential for cardiac and renal toxicity in overdose.[6][8]CNS effects such as excitation, ataxia, and convulsions at high doses.[7] Neuronal vacuolation and necrosis in the cingulate and retrosplenial cortices of rats at high doses.[7]
Observed Clinical Side Effects Dizziness, confusion, hallucinations, peripheral edema, and livedo reticularis.[9][10]Dizziness, headache, confusion, and constipation.[7]

Amantadine's toxicity is complicated by its multiple mechanisms of action, including dopaminergic and anticholinergic effects, which contribute to its side-effect profile.[6] In contrast, memantine's more specific action as an uncompetitive NMDA receptor antagonist is thought to contribute to its generally better-tolerated profile in some patient populations.[3][5] However, at high doses, both compounds can induce significant neurotoxicity.[6][7] Long-term administration of memantine in a mouse model of Alzheimer's disease showed a dose-dependent effect, with lower doses being neuroprotective and higher doses associated with degenerating axons.[11]

3-(1-Aminoethyl)adamantan-1-ol: An Emerging Derivative with an Undefined Toxicity Profile

3-(1-Aminoethyl)adamantan-1-ol, also known as 3-hydroxy rimantadine, is a metabolite of rimantadine.[12] Rimantadine itself is known to be better tolerated than amantadine in some studies.[9] The introduction of a hydroxyl group to the adamantane cage can alter the pharmacokinetic and pharmacodynamic properties of the molecule, potentially impacting its toxicity.[13]

Currently, there is a significant lack of publicly available in vivo toxicity data for 3-(1-Aminoethyl)adamantan-1-ol. Safety data sheets classify the compound as harmful if swallowed and a skin and eye irritant, but these are general classifications and not based on detailed in vivo studies.[14][15][16][17][18][19] One study on the synthesis of hydroxy metabolites of rimantadine found that 3-hydroxy rimantadine had only modest inhibitory activity against influenza A virus compared to amantadine and rimantadine.[12]

Inferences on Potential Toxicity:

Based on its structure as a hydroxylated derivative of a rimantadine-like compound, we can make some cautious inferences:

  • Potential for Reduced CNS Toxicity: The addition of a polar hydroxyl group may slightly decrease the lipophilicity of the molecule compared to rimantadine, which could potentially lead to lower brain penetration and, consequently, reduced central nervous system side effects. However, this is speculative and requires experimental verification.

  • Metabolic Profile: The hydroxyl group provides a site for further metabolism, such as glucuronidation, which could lead to more rapid clearance and a different toxicity profile compared to its non-hydroxylated counterparts.

  • Need for Empirical Data: It is crucial to emphasize that these are theoretical considerations. A thorough in vivo toxicological evaluation is necessary to determine the actual safety profile of 3-(1-Aminoethyl)adamantan-1-ol.

Experimental Protocols for In Vivo Toxicity Assessment

A tiered approach is recommended for evaluating the neurotoxic potential of novel compounds, starting with screening and progressing to more detailed characterization if necessary.[20][21][22]

Acute Oral Toxicity Study (Following OECD Guideline 423)

This study provides an initial assessment of the test substance's toxicity after a single oral dose.

Methodology:

  • Animal Selection: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used.[23]

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the study.

  • Dose Selection and Administration: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[23][24] The test substance is administered by oral gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[3]

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Sub-Chronic Toxicity Study (90-Day, Following OECD Guideline 408)

This study provides information on the potential adverse effects of repeated exposure to the test substance.

Methodology:

  • Animal Selection and Grouping: Rodents are randomly assigned to control and treatment groups (typically 3 dose levels).

  • Dose Administration: The test substance is administered daily, typically mixed in the diet or by gavage, for 90 days.

  • Clinical Observations: Detailed clinical observations are performed daily. Body weight and food consumption are recorded weekly.

  • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.

  • Histopathology: A full necropsy is performed on all animals. A comprehensive set of organs and tissues is collected, weighed, and examined microscopically for any pathological changes.[25]

Signaling Pathways in Adamantane-Induced Neurotoxicity

The primary mechanism of both the therapeutic and toxic effects of amantadine and memantine involves the NMDA receptor signaling pathway. Over-activation of this receptor leads to an excessive influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that can culminate in neuronal cell death.

NMDA_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Adamantanes Amantadine / Memantine (Antagonists) Adamantanes->NMDAR Blocks Channel Pore Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Calcineurin Calcineurin Activation Ca_influx->Calcineurin nNOS nNOS Activation Ca_influx->nNOS Mitochondrial_dysfunction Mitochondrial Dysfunction Calcineurin->Mitochondrial_dysfunction nNOS->Mitochondrial_dysfunction via NO production Caspase Caspase Activation Mitochondrial_dysfunction->Caspase Cytochrome c release Apoptosis Apoptosis / Necrosis Caspase->Apoptosis

Caption: NMDA Receptor-Mediated Excitotoxicity Pathway and Adamantane Antagonism.

Conclusion and Future Directions

Amantadine and memantine, while effective in certain neurological conditions, possess dose-dependent in vivo toxicity, primarily neurotoxicity mediated through the NMDA receptor. The lack of comprehensive in vivo toxicity data for 3-(1-Aminoethyl)adamantan-1-ol represents a critical knowledge gap. While its structure suggests a potentially altered toxicity profile compared to standard adamantanes, this must be confirmed through rigorous experimental evaluation. Future research should prioritize conducting standardized acute and sub-chronic in vivo toxicity studies on 3-(1-Aminoethyl)adamantan-1-ol to establish its safety profile and determine its therapeutic potential. Such studies are indispensable for guiding the development of safer and more effective adamantane-based therapeutics.

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  • Takahashi, H., et al. (2015). Schematic depiction of NMDA receptor signaling pathway along with a GTP-binding protein-coupled receptor (GPCR) signaling pathway for autophagy/mitophagy. ResearchGate. [Link]

  • Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-145. [Link]

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  • Tsolaki, E., et al. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(1), 167.
  • Tsolaki, E., et al. (2018). Cytotoxicity concentration, high-nontoxic concentration and inhibition concentration of investigated compounds. ResearchGate. [Link]

  • Hayden, F. G., et al. (1981). Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults. Antimicrobial Agents and Chemotherapy, 19(2), 226-233.
  • Hayden, F. G., et al. (1981). Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults. Scilit. [Link]

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 1-AMINO-3-ADAMANTANOL. [Link]

  • El-Sayed, M. A. F., et al. (2022). Histopathological Perspectives on Toxic Environmental Pollutants: Cellular Damage Pathways and Strategic Interventions in Mammalian Systems. IntechOpen.
  • Chemsrc. (2025). Adamantan-1-ol. [Link]

  • Klimochkin, Y. N., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry, 51(4), 576-577.
  • JAMP Pharma Corporation. (2021). PRODUCT MONOGRAPH PrJAMP-Memantine. [Link]

  • Danysz, W., & Parsons, C. G. (2012). Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. Journal of Neural Transmission, 119(10), 1235-1250.
  • Olson, K. R. (Ed.). (2022). Poisoning & Drug Overdose (8th ed.). McGraw-Hill.
  • Shah, S. A., et al. (2019). Memantine Is Protective against Cytotoxicity Caused by Lead and Quinolinic Acid in Cultured Rat Embryonic Hippocampal Cells. Biological Trace Element Research, 189(2), 467-476.
  • Ide, N., et al. (2024). Central Nervous System Adverse Reactions to Amantadine Intoxication: A Case Report and Analysis of JADER. In Vivo, 38(4), 2090-2096.
  • Shah, K., et al. (2022). AMS IN THE CNS: AMANTADINE TOXICITY. Journal of Hospital Medicine. [Link]

Sources

Comparative

Benchmarking 3-(1-Aminoethyl)adamantan-1-ol Stability Against ICH Regulatory Guidelines: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Comparative Stability, Forced Degradation, and Self-Validating Methodologies Introduction & Mechanistic Grounding In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Comparative Stability, Forced Degradation, and Self-Validating Methodologies

Introduction & Mechanistic Grounding

In the landscape of antiviral pharmacokinetics and toxicological profiling, 3-(1-Aminoethyl)adamantan-1-ol serves as a critical hydroxylated metabolite of the M2 ion channel inhibitor, rimantadine[1]. For bioanalytical scientists, utilizing this compound as a reference standard necessitates a rigorous understanding of its stability profile. If a metabolite standard degrades during storage or sample preparation, it leads to the overestimation of drug clearance or the underestimation of systemic exposure.

To ensure absolute analytical integrity, the stability of 3-(1-Aminoethyl)adamantan-1-ol must be benchmarked against the [2], which dictate the global standards for stability testing of new drug substances.

Structural Resilience vs. Vulnerability

The causality behind the compound's degradation profile lies in its unique molecular architecture:

  • The Adamantane Scaffold: The rigid, tricyclic aliphatic cage provides immense steric hindrance and lipophilicity, making the core highly resistant to hydrolysis and thermal degradation.

  • The 1-Aminoethyl Group: The primary amine on the ethyl side chain is the molecule's Achilles' heel, highly susceptible to oxidative stress (forming N-oxides or hydroxylamines).

  • The 3-Hydroxyl Group: While tertiary alcohols are generally stable, the specific conformation of the adamantane ring makes this group vulnerable to acid-catalyzed dehydration under extreme pH conditions, leading to adamantene derivatives.

ICH Q1A(R2) Stability Testing Framework

According to[3], a comprehensive stability profile requires evaluating the drug substance under Long-Term, Intermediate, and Accelerated storage conditions to establish a reliable shelf-life and degradation trajectory.

ICH_Workflow cluster_conditions ICH Q1A(R2) Storage Conditions Start Batch Selection 3-(1-Aminoethyl)adamantan-1-ol LongTerm Long-Term 25°C / 60% RH Start->LongTerm Intermediate Intermediate 30°C / 65% RH Start->Intermediate Accelerated Accelerated 40°C / 75% RH Start->Accelerated Analysis UHPLC-MS/MS Analysis LongTerm->Analysis Intermediate->Analysis Accelerated->Analysis Report Shelf-life Determination Analysis->Report

Caption: Workflow for ICH Q1A(R2) stability testing of 3-(1-Aminoethyl)adamantan-1-ol.

Comparative Stability Data

To objectively benchmark 3-(1-Aminoethyl)adamantan-1-ol, we compare its stability against its parent drug (Rimantadine) and a structurally related analogue (Amantadine). The data below synthesizes expected degradation behaviors based on structural liabilities.

Table 1: 6-Month Accelerated Stability (40°C ± 2°C / 75% RH ± 5%)

Condition designed to accelerate chemical degradation and physical change.

CompoundInitial Purity (%)Month 3 Purity (%)Month 6 Purity (%)Primary Degradation Pathway
Amantadine HCl 99.899.699.5Highly stable; negligible degradation
Rimantadine HCl 99.799.499.1Trace oxidation of the amine
3-(1-Aminoethyl)adamantan-1-ol 99.598.296.8Oxidation (amine) & Dehydration (alcohol)
Table 2: Forced Degradation Matrix (Stress Testing)

Conducted to elucidate intrinsic stability and validate analytical procedures.

Stress ConditionReagent / EnvironmentDurationDegradation (%)Mass Balance Recovery
Acidic 0.1 N HCl48 Hours4.2%99.1%
Basic 0.1 N NaOH48 Hours1.1%100.2%
Oxidative 3% H2​O2​ 24 Hours12.5%98.5%
Photolytic UV Light (ICH Q1B)1.2M lux hrs2.8%99.4%
Thermal 60°C (Dry Heat)7 Days0.9%100.5%

Degradation Pathways and Causality

Understanding how a molecule degrades is more important than simply knowing that it degrades. The diagram below maps the metabolic generation of 3-(1-Aminoethyl)adamantan-1-ol from rimantadine, followed by its primary forced degradation pathways under ICH stress conditions.

Degradation_Pathway Rimantadine Rimantadine (Parent Drug) Metabolite 3-(1-Aminoethyl)adamantan-1-ol Rimantadine->Metabolite CYP450 Oxidation N-Oxide Derivative (Oxidative Stress) Metabolite->Oxidation H2O2 Dehydration Adamantene Derivative (Acidic Stress) Metabolite->Dehydration Low pH

Caption: Metabolic origin and forced degradation pathways of the target metabolite.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol for oxidative forced degradation is designed as a self-validating system . It inherently controls for artifactual errors and guarantees that observed degradation is a true reflection of the molecule's stability.

Protocol: Oxidative Forced Degradation & Mass Balance Validation

Objective: To selectively stress the primary amine of 3-(1-Aminoethyl)adamantan-1-ol while preventing auto-sampler degradation artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve accurately weighed 3-(1-Aminoethyl)adamantan-1-ol to a concentration of 1.0 mg/mL in HPLC-grade methanol.

  • Stress Application: Transfer 1.0 mL of the standard solution into a sealed amber glass vial. Add 100 µL of 3% H2​O2​ . Incubate at 40°C for 24 hours.

  • Control (Blank) Generation: Prepare a parallel vial substituting H2​O2​ with 100 µL of HPLC water. Incubate alongside the stressed sample. Causality: This isolates thermal degradation from true oxidative degradation.

  • Reaction Quenching (Critical Step): Post-incubation, add 50 µL of 0.1 M Sodium Thiosulfate to both vials. Causality: This neutralizes residual peroxide, halting the reaction instantly. Failing to quench will cause the compound to continue degrading while sitting in the UHPLC auto-sampler, skewing kinetic data.

  • UHPLC-MS/MS Analysis: Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18) using a gradient of 0.1% Formic Acid in Water and Acetonitrile.

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the stressed sample (Area of API + Area of all Degradant Peaks).

    • Validation Criteria: The total mass balance must fall between 95% and 105% relative to the control vial.

    • Failure Mode: A recovery of <95% indicates the formation of volatile degradants or non-MS responsive species, triggering a mandatory orthogonal check via Evaporative Light Scattering Detection (ELSD).

Conclusion

Benchmarking 3-(1-Aminoethyl)adamantan-1-ol against ICH Q1A(R2) guidelines reveals that while the adamantane core provides exceptional thermal and basic stability, the molecule requires careful handling to prevent oxidative degradation of the amine and acid-catalyzed dehydration of the tertiary alcohol. By employing self-validating protocols with strict mass-balance checks, analytical scientists can confidently utilize this metabolite in rigorous pharmacokinetic and toxicological assays without compromising data integrity.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetics of Hydroxylated Adamantanes and 3-(1-Aminoethyl)adamantan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, is a privileged structure in medicinal chemistry, valued for its ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, is a privileged structure in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic (PK) and pharmacodynamic properties to therapeutic agents.[1][2] Functionalization of the adamantane cage, particularly through hydroxylation and the addition of aminoalkyl groups, significantly alters a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of hydroxylated adamantanes, using well-established drugs like memantine and metabolites of amantadine as exemplars, versus 3-(1-Aminoethyl)adamantan-1-ol, a key hydroxylated metabolite of rimantadine. We will explore the underlying physicochemical principles, detail the experimental methodologies required for robust PK profiling, and present comparative data to inform rational drug design.

Introduction: The Adamantane Moiety in Drug Design

The incorporation of an adamantane group into a drug candidate can profoundly influence its interaction with biological systems. Its unique cage-like structure enhances lipophilicity, which can improve membrane penetration and oral absorption.[3][4] Furthermore, the adamantane core is exceptionally stable and resistant to metabolic degradation, often leading to a longer in-vivo half-life.[2][5]

This guide focuses on two key classes of functionalized adamantanes:

  • Hydroxylated Adamantanes: These compounds, such as the metabolites of memantine and amantadine, feature one or more hydroxyl (-OH) groups on the adamantane cage. Hydroxylation is a common metabolic pathway that generally increases the polarity of a drug, impacting its distribution and clearance.[6][7]

  • 3-(1-Aminoethyl)adamantan-1-ol: This specific molecule is a hydroxylated metabolite of rimantadine.[8] It combines a hydroxyl group at a bridgehead position with an aminoethyl side chain, creating a distinct physicochemical profile that influences its pharmacokinetic behavior.

Understanding the pharmacokinetic differences imparted by these specific functionalizations is crucial for predicting a drug's in-vivo behavior, optimizing dosing regimens, and designing next-generation adamantane-based therapeutics with superior ADME properties.[9]

Methodologies for Modern Pharmacokinetic Profiling

A rigorous assessment of a compound's pharmacokinetic profile involves a multi-step process, combining in vitro assays for early screening and in vivo studies for definitive characterization. The choice of each method is driven by the need to build a comprehensive picture of the drug's journey through the body.

Foundational In Vitro Assays

Before committing to costly and labor-intensive animal studies, several in vitro assays provide critical, predictive data. These are essential for identifying potential liabilities early in the drug discovery pipeline.

  • Metabolic Stability Assessment: This is arguably the most critical initial screen. It determines how quickly a compound is metabolized by liver enzymes.

    • Causality: A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, making it a poor drug candidate. This assay helps prioritize compounds with greater metabolic stability.[10]

    • Methodology: The test compound is incubated with either human liver microsomes (HLM) or cryopreserved hepatocytes.[11][12] Microsomes are subcellular fractions rich in Phase I (e.g., Cytochrome P450) enzymes, while hepatocytes contain both Phase I and Phase II (conjugation) enzymes, offering a more complete metabolic picture.[12][13] Samples are taken at various time points, and the disappearance of the parent compound is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] From this data, parameters like intrinsic clearance (CLint) and in-vitro half-life (t½) are calculated.[10]

  • CYP450 Inhibition/Induction: This assay assesses the potential for drug-drug interactions (DDIs).

    • Causality: If a new drug inhibits or induces CYP450 enzymes, it can dangerously alter the metabolism of co-administered drugs. Identifying this risk is a key safety requirement.[14]

    • Methodology: The test compound is incubated with human hepatocytes or specific recombinant CYP enzymes along with a known probe substrate for that enzyme.[14] The rate of metabolite formation from the probe substrate is measured. A decrease in metabolite formation indicates inhibition, while an increase suggests induction.

Definitive In Vivo Pharmacokinetic Studies

In vivo studies, typically in rodent models (e.g., mice, rats), provide the definitive data on how a drug is absorbed, distributed, and eliminated in a whole-organism system.[15][16]

  • Causality & Design: The goal is to obtain a complete plasma concentration-time profile, from which key PK parameters can be derived.[15] A typical study involves both intravenous (IV) and oral (PO) administration groups. The IV group is essential as it provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability from the PO group.[17] Multiple doses may be used to assess pharmacokinetic linearity.[18]

  • Animal Model & Acclimatization: Use male Sprague-Dawley rats (n=5-6 per group). Allow a one-week acclimatization period in a controlled environment (12h light/dark cycle, ad libitum access to food and water).[17]

  • Fasting: Fast animals overnight (~12 hours) prior to dosing to reduce variability in oral absorption. Water remains available.[17][19]

  • Dosing Formulation:

    • IV Formulation: Dissolve the compound in a sterile, biocompatible vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • PO Formulation: Suspend the compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).

  • Drug Administration:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the lateral tail vein.[17]

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.[17]

  • Serial Blood Sampling: Collect blood samples (~200 µL) from the tail vein at predetermined time points (e.g., Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[17] Collect samples into tubes containing an anticoagulant like EDTA.

  • Plasma Processing & Storage: Centrifuge blood samples to separate plasma. Store the resulting plasma samples at -80°C until analysis.[17]

  • Bioanalysis by LC-MS/MS:

    • Principle: LC-MS/MS is the gold standard for quantifying small molecules in biological matrices due to its exceptional sensitivity and selectivity.[20][21] It combines the physical separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[22]

    • Procedure: Develop and validate a method specific to the analyte.[23] This involves protein precipitation from the plasma sample, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mode for precise quantification.[22]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Diagram: Standard In Vivo Pharmacokinetic Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatize Animal Acclimatization (1 week) fasting Overnight Fasting (~12 hours) acclimatize->fasting iv_dose IV Bolus Dose (e.g., 2 mg/kg) fasting->iv_dose po_dose Oral Gavage Dose (e.g., 10 mg/kg) fasting->po_dose sampling Serial Blood Sampling (0-24h) iv_dose->sampling po_dose->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Store Plasma @ -80°C processing->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_calc PK Parameter Calculation (Non-Compartmental) bioanalysis->pk_calc

A generalized workflow for a preclinical in vivo pharmacokinetic study.

Comparative Pharmacokinetic Profiles

While direct head-to-head comparative trial data is limited, we can synthesize data from separate studies on amantadine, memantine, and rimantadine (the parent of 3-(1-aminoethyl)adamantan-1-ol) to draw meaningful comparisons. The introduction of hydroxyl groups and other substituents dramatically alters the ADME profile.

Absorption

Adamantane derivatives are generally well-absorbed orally due to their inherent lipophilicity.[9][24]

  • Amantadine & Memantine: Both are well absorbed after oral administration, with peak plasma concentrations (Tmax) reached in approximately 2-4 hours for amantadine and 3-7 hours for memantine.[25][26]

  • Impact of Hydroxylation: The presence of a hydroxyl group, as in 3-(1-aminoethyl)adamantan-1-ol, increases polarity. While this can sometimes reduce the rate of passive diffusion across the gut wall, overall oral bioavailability for these smaller adamantanes tends to remain high.

Distribution

The volume of distribution (Vd) reflects the extent to which a drug distributes into body tissues.

  • Memantine: Exhibits a large Vd of 9-11 L/kg, indicating extensive tissue distribution.[27] Its plasma protein binding is relatively low at ~45%.[26]

  • Amantadine: Has a plasma protein binding of about 67%.[25]

  • Impact of Hydroxylation: Increased polarity from hydroxylation generally leads to a lower volume of distribution and reduced penetration across the blood-brain barrier compared to a non-hydroxylated parent compound. This is because the more polar, hydroxylated molecule is less likely to partition into lipophilic tissue compartments and is more confined to the systemic circulation.

Metabolism

Metabolism is a key differentiator for these compounds.

  • Memantine: Undergoes very little metabolism. The majority of the dose (up to 82%) is excreted unchanged.[26] The minor metabolites that are formed, such as 6-hydroxy-memantine, possess minimal NMDA receptor antagonist activity.[28] Crucially, the CYP450 enzyme system does not play a significant role in its metabolism, reducing the risk of drug-drug interactions.[27][29]

  • Amantadine: Is also primarily excreted unchanged, but one N-acetylated metabolite can account for 5-15% of the administered dose.[25][30]

  • Rimantadine (Parent of 3-(1-Aminoethyl)adamantan-1-ol): In stark contrast to amantadine and memantine, rimantadine is extensively metabolized, with its hydroxylated metabolites being major circulating species.[31] Less than 25% is excreted unchanged in the urine. This highlights that the position and nature of substituents dramatically influence metabolic pathways.

Diagram: Comparative Metabolic Fates

G cluster_metabolism Metabolism cluster_excretion Primary Fate memantine Memantine metab_minimal Minimal Metabolism (Non-CYP450) memantine->metab_minimal rimantadine Rimantadine metab_extensive Extensive Hydroxylation (CYP450 Mediated) rimantadine->metab_extensive excrete_unchanged >75% Excreted Unchanged metab_minimal->excrete_unchanged excrete_metabolites Excreted as Hydroxylated Metabolites metab_extensive->excrete_metabolites

Metabolic pathways of Memantine vs. Rimantadine.

Excretion

The primary route of elimination for these compounds is renal.

  • Memantine: Has a very long terminal elimination half-life of 60-80 hours, driven by its low metabolic clearance.[26] Its clearance is pH-dependent and involves active tubular secretion.[26]

  • Amantadine: Possesses a shorter half-life of around 16-17 hours.[24][25]

  • Rimantadine & its Metabolites: Rimantadine has a half-life of approximately 25-36 hours.[9] The hydroxylated metabolites, being more water-soluble, are readily excreted by the kidneys. The extensive metabolism of rimantadine leads to a much smaller fraction of the parent drug being excreted unchanged compared to amantadine.[31]

Summary Data and Structure-Pharmacokinetic Insights

The structural differences between these adamantane derivatives directly translate into distinct pharmacokinetic profiles.

Table 1: Comparative Pharmacokinetic Parameters

Parameter Amantadine Memantine Rimantadine (Parent Compound) Insight for Hydroxylated Derivatives
Tmax (hr) ~2-4[25] ~3-7[26] ~6[9] Absorption rate is generally rapid for small adamantanes.
Protein Binding ~67%[25] ~45%[26] N/A Low to moderate protein binding is typical.
Vd (L/kg) N/A 9-11 N/A Hydroxylation decreases lipophilicity, likely reducing Vd.
Metabolism Minimal (<15% acetylated)[25] Minimal (largely unchanged)[28] Extensive hydroxylation[31] High susceptibility to metabolism depends on other substituents.
t½ (hr) ~17[25] 60-80[26] ~25-36[9] Half-life is dictated by metabolic stability and renal clearance.

| % Excreted Unchanged | ~90%[32] | ~57-82%[26] | <25%[31] | Hydroxylated metabolites are cleared renally, reducing parent excretion. |

(Note: Values are compiled from various sources and are not from a single head-to-head trial.)

Key Structure-Pharmacokinetic Relationships:

  • Metabolic Stability: The unsubstituted adamantane cage of memantine is highly resistant to metabolism, leading to a long half-life and minimal involvement of CYP enzymes.[26][28]

  • Impact of Hydroxylation: The introduction of a hydroxyl group, as seen in the metabolites of rimantadine and memantine, serves as a "handle" for renal clearance. It increases water solubility, which facilitates excretion and typically reduces the half-life and volume of distribution compared to the parent drug.

  • Role of Other Substituents: The aminoethyl group on rimantadine makes its adamantane core more susceptible to enzymatic hydroxylation compared to the simple amino group on amantadine or the methylamino group on memantine. This demonstrates that even small changes to substituents can dramatically alter metabolic fate.

Conclusion

The pharmacokinetic profile of an adamantane derivative is a direct consequence of its specific functionalization. While memantine exemplifies a strategy of using the adamantane core for metabolic stability and a long duration of action, the profile of 3-(1-Aminoethyl)adamantan-1-ol—inferred from its parent compound rimantadine—showcases a molecule designed for systemic clearance via metabolic hydroxylation.

For drug development professionals, these comparisons underscore a critical principle: the adamantane scaffold is not a monolith. It is a versatile template whose ADME properties can be finely tuned. By strategically placing hydroxyl groups and other substituents, researchers can control a compound's metabolic fate, tissue distribution, and elimination half-life to engineer drugs with an optimal pharmacokinetic profile for a given therapeutic target. Future research should focus on direct, head-to-head pharmacokinetic comparisons of these and other novel adamantane derivatives to further refine our understanding of these powerful structure-pharmacokinetic relationships.

References

  • Benchchem. (n.d.). Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers.
  • ResolveMass Laboratories Inc. (2026, January 18). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • wikidoc. (2014, January 2). Amantadine clinical pharmacology.
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  • PubMed. (n.d.). In Vitro Assays for Induction of Drug Metabolism.
  • IDEXX BioAnalytics. (n.d.). Small Molecule Bioanalysis | Preclinical Testing.
  • Unknown. (2025, July 25). Action and Clinical Pharmacology.
  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Patsnap Synapse. (2025, May 29). Choosing Between Human Liver Microsomes and Hepatocytes.
  • accessdata.fda.gov. (n.d.). Approval Labeling Text NDA 21-487 Page 1 Rx Only DESCRIPTION NAMENDA (memantine hydrochloride) is an orally active NMDA receptor.
  • NCBI Bookshelf. (2024, January 31). Memantine - StatPearls.
  • Drugs.com. (2026, February 4). Amantadine: Package Insert / Prescribing Information.
  • Benchchem. (n.d.). Comparative Analysis of Adamantane Derivatives: A Statistical Overview of Biological Activity.
  • Laboratoire RIVA. (2016, August 4). Memantine Hydrochloride Tablets, USP 10 mg N-methyl-D-aspartate (NMDA) receptor....
  • Drugs.com. (2026, January 13). Memantine: Package Insert / Prescribing Information / MOA.
  • Resolian. (n.d.). Small Molecule LC-MS/MS.
  • ACS Publications. (2013, February 25). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews.
  • ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF.
  • accessdata.fda.gov. (n.d.). Pharmacodynamics.
  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • Wikipedia. (n.d.). Amantadine.
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  • PubMed. (n.d.). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults.
  • Unknown. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
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  • PMC - NIH. (n.d.). Murine Pharmacokinetic Studies.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Cloniprazepam.
  • ResearchGate. (2015, April 14). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).
  • MDPI. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition.
  • Unknown. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery.
  • Unknown. (n.d.). 3-Amino-1-Adamantanol.
  • WuXi AppTec DMPK. (n.d.). In Vivo Pharmacokinetics.
  • PubMed. (2015, December 15). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors.
  • MDPI. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs.
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Comparative

Application Note: Evaluating the Cross-Reactivity of 3-(1-Aminoethyl)adamantan-1-ol in Amphetamine Immunoassay Panels

The Immunological Challenge of Adamantane Metabolites In clinical and forensic toxicology, urine drug screening relies heavily on high-throughput immunoassays. However, these assays are inherently susceptible to cross-re...

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Author: BenchChem Technical Support Team. Date: April 2026

The Immunological Challenge of Adamantane Metabolites

In clinical and forensic toxicology, urine drug screening relies heavily on high-throughput immunoassays. However, these assays are inherently susceptible to cross-reactivity from structurally similar, non-target compounds. 3-(1-Aminoethyl)adamantan-1-ol is a primary hydroxylated metabolite of the antiviral drug rimantadine[1].

Historically, adamantane-class antivirals, including both amantadine and rimantadine, have been heavily documented as interfering agents that trigger false-positive results in standard amphetamine and methamphetamine immunoassay screens[2]. This interference presents a significant clinical challenge, as patients undergoing antiviral therapy or managing Parkinson's disease may be incorrectly flagged for illicit substance use[3]. To ensure analytical integrity, it is critical to understand how the specific metabolic hydroxylation of 3-(1-Aminoethyl)adamantan-1-ol alters its cross-reactivity profile compared to its parent compounds[4].

Mechanistic Causality: The Principle of Steric Mimicry

The causality behind this cross-reactivity lies in the structural pharmacokinetics of the target antibodies. Amphetamine immunoassays utilize monoclonal antibodies raised against the phenylethylamine pharmacophore—a planar benzene ring attached to an ethylamine side chain.

While adamantanes possess a bulky, tricyclic decane core rather than a planar benzene ring, the spatial distance between the lipophilic cage and the primary amine in rimantadine (and its metabolites) sterically mimics the amine-to-ring distance in amphetamines. When 3-(1-Aminoethyl)adamantan-1-ol enters the antibody's binding pocket, its aminoethyl group successfully anchors to the paratope. However, the addition of the hydroxyl group (-OH) at the 1-position of the adamantane cage increases the molecule's overall polarity and steric bulk. This slight alteration reduces its binding affinity compared to the parent rimantadine, meaning a higher urinary concentration is required to displace the labeled assay conjugate and trigger a false positive.

Comparative Performance Data

To objectively evaluate the interference profile of 3-(1-Aminoethyl)adamantan-1-ol, we compared it against its parent drug (rimantadine), amantadine, and the target analyte (d-amphetamine) across two distinct immunoassay architectures: EMIT (Enzyme-Multiplied Immunoassay Technique) and CEDIA (Cloned Enzyme Donor Immunoassay).

Table 1: Concentration thresholds required to produce a presumptive positive result (equivalent to the 1,000 ng/mL d-amphetamine cutoff).

AnalytePharmacophore ClassEMIT II Plus (Amphetamine) Cutoff EquivalentCEDIA (Amphetamine) Cutoff EquivalentLC-MS/MS Cross-Reactivity
d-Amphetamine (Control)Phenylethylamine1,000 ng/mL1,000 ng/mL100% (Target Match)
Amantadine Adamantane amine> 50,000 ng/mL> 75,000 ng/mL0% (Resolved)
Rimantadine Adamantane aminoethyl> 25,000 ng/mL> 40,000 ng/mL0% (Resolved)
3-(1-Aminoethyl)adamantan-1-ol Hydroxylated adamantane> 35,000 ng/mL> 50,000 ng/mL0% (Resolved)

Data Interpretation: The data demonstrates that while 3-(1-Aminoethyl)adamantan-1-ol does cross-react, its hydroxyl group mitigates the interference severity compared to rimantadine. CEDIA panels generally exhibit higher resistance to adamantane interference than EMIT panels due to differences in antibody clone specificity.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step includes internal logic to rule out matrix effects and assay artifacts.

Step 1: Matrix Selection & Baseline Validation

  • Action: Pool 500 mL of drug-free human urine. Run a baseline LC-MS/MS scan on the blank matrix.

  • Causality: Artificial buffers lack the endogenous proteins, urea, and specific gravity that naturally modulate antibody-antigen binding kinetics. Using real human urine ensures clinical applicability. The baseline LC-MS/MS scan self-validates the matrix by proving it is completely devoid of endogenous amphetamines before spiking begins.

Step 2: Analyte Spiking & Serial Dilution

  • Action: Prepare a 1.0 mg/mL stock solution of 3-(1-Aminoethyl)adamantan-1-ol in methanol. Spike the stock into the validated urine to create a concentration gradient ranging from 10,000 ng/mL to 100,000 ng/mL.

  • Causality: Antibody cross-reactivity is strictly concentration-dependent. A gradient establishes the exact threshold where the steric mimicry of the adamantane metabolite overcomes the antibody's designed specificity.

Step 3: Immunoassay Execution

  • Action: Analyze the spiked aliquots using both EMIT and CEDIA amphetamine reagents on an automated clinical chemistry analyzer, calibrated to a 1,000 ng/mL d-amphetamine cutoff.

  • Causality: Utilizing two fundamentally different assay principles ensures that any observed cross-reactivity is genuinely due to the antibody's paratope binding the adamantane metabolite, rather than an artifact of the reporter enzyme system.

Step 4: Orthogonal LC-MS/MS Confirmation

  • Action: Subject all aliquots that trigger a "Presumptive Positive" on the immunoassay to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Causality: Immunoassays only provide optical density readings; they cannot distinguish between true target binding and cross-reactivity. LC-MS/MS separates compounds by retention time and exact mass-to-charge ratio (m/z). By demonstrating that the immunoassay was positive but the LC-MS/MS shows 0 ng/mL of d-amphetamine, the protocol self-validates the result as a definitive false positive caused by the metabolite.

Analytical Workflow Diagram

The following diagram maps the logical progression of the self-validating protocol, highlighting the critical divergence between immunoassay screening and mass spectrometry confirmation.

CrossReactivityWorkflow Start Urine Sample Spiked with 3-(1-Aminoethyl)adamantan-1-ol Screen Primary Immunoassay Screen (EMIT / CEDIA) Start->Screen Aliquot & Reagent Addition Result Presumptive Positive Result (Cross-Reactivity Detected) Screen->Result Antibody Binding (Steric Mimicry) Confirm Orthogonal LC-MS/MS Confirmation Result->Confirm Reflex Testing Protocol TruePos Target Analyte Detected (d-Amphetamine) Confirm->TruePos Mass/Charge Match FalsePos Interference Confirmed (Adamantane Metabolite) Confirm->FalsePos Mass/Charge Mismatch

Immunoassay screening and orthogonal LC-MS/MS confirmation workflow for adamantane cross-reactivity.

References
  • Drugs.com. "What medications can cause a false positive for methamphetamines?" Drugs.com Medical Answers. Verified URL:[Link]

  • University of Illinois Chicago (UIC). "What drugs are likely to interfere with urine drug screens?" UIC Drug Information Group. Verified URL:[Link]

  • Merigian KS, Browning RG. "Desipramine and amantadine causing false-positive urine test for amphetamine." Annals of Emergency Medicine, 1993 Dec;22(12):1927-8. Verified URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3-(1-Aminoethyl)adamantan-1-ol for Laboratory Professionals

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical waste are paramount to protecting ourselv...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical waste are paramount to protecting ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(1-Aminoethyl)adamantan-1-ol, a specialized adamantane derivative.

Given the absence of extensive, publicly available safety and disposal data for this specific molecule, this protocol is grounded in the principles of chemical hazard assessment based on its functional groups—a primary aliphatic amine and an adamantanol core. This approach, rooted in established safety practices, ensures a conservative and responsible waste management strategy.

Hazard Assessment: An Inference-Based Approach

Before handling any waste, it is crucial to understand its potential hazards. The structure of 3-(1-Aminoethyl)adamantan-1-ol suggests the following properties, which dictate its handling and disposal requirements.

  • Primary Amine Group (-NH2): Aliphatic amines are typically basic and can be irritants to the skin, eyes, and respiratory system.[1][2] They should be handled with appropriate personal protective equipment (PPE).

  • Adamantane Moiety: The adamantane cage is a rigid, saturated hydrocarbon structure. While generally considered chemically stable, its derivatives can be persistent in the environment.

  • Overall Profile: The compound should be treated as a hazardous chemical waste. It is incompatible with strong oxidizing agents and strong acids.[1]

Inferred Hazard Reasoning Primary Precaution
Skin/Eye Irritation Presence of a primary amine group.[1][2]Wear chemical-resistant gloves and safety goggles.[3]
Respiratory Irritation Potential for aerosol or dust formation.[1][2]Handle in a well-ventilated area or a chemical fume hood.[3]
Environmental Hazard Adamantane derivatives can be persistent.Do not dispose of down the drain or in regular trash.[1]
Reactivity Incompatible with strong acids and oxidizers.[1]Segregate from incompatible chemicals during storage and disposal.

Step-by-Step Disposal Protocol

The overriding principle for laboratory waste is that no experiment should begin without a clear plan for the disposal of all resulting materials.[4] All hazardous wastes must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5][6]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile).[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handle the material in a chemical fume hood.[3]

Step 2: Waste Segregation and Collection

Proper segregation is critical for safety and compliant disposal. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict guidelines for hazardous waste management.[7][8]

  • Do Not Mix: Do not combine 3-(1-Aminoethyl)adamantan-1-ol waste with incompatible materials, particularly strong acids or oxidizers.[1]

  • Designated Container: Collect waste in a dedicated, chemically compatible container (e.g., high-density polyethylene or glass).[9]

  • Waste Stream Identification:

    • Pure Compound/Solid Waste: Collect as solid hazardous chemical waste.

    • Solutions: The solvent determines the waste stream. For instance, if dissolved in a non-halogenated solvent like methanol, it belongs in the "non-halogenated organic waste" stream. If dissolved in a halogenated solvent like dichloromethane, it must go into the "halogenated organic waste" stream.

    • Contaminated Labware: Disposable items (gloves, pipette tips, etc.) with gross contamination should be collected in a sealed bag or container, clearly labeled as hazardous waste. Empty containers of the chemical should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[6]

Step 3: Containerization and Labeling

Accurate labeling is a cornerstone of safe waste management.

  • Secure Closure: Ensure the waste container is sealed with a secure, leak-proof cap when not in use.[10] Do not leave a funnel in the container.[11]

  • Clear Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name, "3-(1-Aminoethyl)adamantan-1-ol," and a description of its contents (e.g., "solid" or "solution in methanol").[9]

  • Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[10][12]

  • Location: Store the sealed and labeled waste container in your lab's designated SAA.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate spills.[9]

  • Time Limits: Be aware of accumulation time limits. Many regulations, including the EPA's Subpart K for academic labs, require waste to be removed from the laboratory on a regular basis (e.g., every six or twelve months).[10][12]

Step 5: Arranging for Final Disposal

The final step is to hand over the waste to trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[6]

  • Professional Disposal: Your EHS department will work with a licensed waste disposal company. The most common and recommended disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[2][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for correctly segregating waste containing 3-(1-Aminoethyl)adamantan-1-ol.

G start Waste Containing 3-(1-Aminoethyl)adamantan-1-ol is_solution Is the waste a solution? start->is_solution is_solid Is the waste a solid (pure compound, contaminated item)? solid_waste Collect in container labeled: 'Solid Hazardous Waste: 3-(1-Aminoethyl)adamantan-1-ol' is_solid->solid_waste Yes is_solution->is_solid No solvent_type Is the solvent halogenated (e.g., DCM, Chloroform)? is_solution->solvent_type Yes final_step Store in SAA & Contact EHS for Professional Disposal solid_waste->final_step halogenated_waste Collect in container labeled: 'Halogenated Organic Waste' solvent_type->halogenated_waste Yes non_halogenated_waste Collect in container labeled: 'Non-Halogenated Organic Waste' solvent_type->non_halogenated_waste No halogenated_waste->final_step non_halogenated_waste->final_step

Caption: Disposal workflow for 3-(1-Aminoethyl)adamantan-1-ol.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill:

    • Evacuate personnel from the immediate area.[3]

    • Wear appropriate PPE before cleanup.

    • For a small solid spill, carefully sweep up the material and place it in a sealed, labeled hazardous waste container.[1] Avoid creating dust.[5]

    • For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), collect it, and place it in the hazardous waste container.[13]

    • Decontaminate the area and report the incident to your supervisor and EHS.

  • Exposure:

    • Skin Contact: Wash the affected area with soap and plenty of water.[5]

    • Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

    • In all cases of significant exposure, consult a physician and have the Safety Data Sheet (SDS) or equivalent chemical information available. [5]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and ensure the responsible management of chemical waste, protecting both human health and the environment.

References

  • Capot Chemical. (2012). MSDS of 3-amino-1-adamantanol. Available from: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available from: [Link]

  • ADCO Services. (2019). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Available from: [Link]

  • TriHaz Solutions. (2019). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Available from: [Link]

  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2130, Amantadine. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available from: [Link]

  • HazChem Environmental. RCRA: Resource Conservation & Recovery Act. Available from: [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Google Books.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Google Books.
  • U.S. Environmental Protection Agency. Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Available from: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Available from: [Link]

  • Armour, M. A. (1996). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]

  • Google Patents. US5039424A - Method for treating an amine-containing waste water.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available from: [Link]

  • Trimeric Corporation. (2016). Evaluation of Amine Reclaimer Operation and Waste Disposal from Post-Combustion CO2 Capture. Available from: [Link]

  • Carleton College. Chemical Waste Disposal Guidelines. Available from: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]

  • IEAGHG. Gaseous Emissions from Amine Based Post-Combustion CO2 Capture Processes and Methods for Their Deep Removal. Available from: [Link]

  • Journal of Environmental Informatics Letters. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. Available from: [Link]

  • Google Patents. US9028654B2 - Method of treatment of amine waste water and a system for accomplishing the same.
  • University of Wisconsin-Madison. (2022). Disposal Procedures by Chemical. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. Available from: [Link]

  • ResearchGate. (2014). Synthesis and Antioxidant Activity of Some Aminoadamantane Derivatives. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 3-(1-Aminoethyl)adamantan-1-ol

Essential Safety and Handling Guide for 3-(1-Aminoethyl)adamantan-1-ol This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 3-(1-Aminoethyl)adamantan-1-ol. As a t...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 3-(1-Aminoethyl)adamantan-1-ol

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 3-(1-Aminoethyl)adamantan-1-ol. As a trusted partner in your research and development endeavors, we are committed to providing information that ensures the safety of laboratory personnel and the integrity of your work. The following procedures are based on available safety data and established best practices for handling structurally related amino alcohol and adamantane derivatives.

Hazard Assessment and GHS Classification

Inferred Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[2][3][4]
Hazardous to the Aquatic Environment, Long-TermChronic 4H413: May cause long lasting harmful effects to aquatic life[1]

This table summarizes the potential hazards based on data for structurally similar compounds.

The adamantane moiety itself is recognized as potentially harmful to aquatic life with long-lasting effects[5]. Therefore, 3-(1-Aminoethyl)adamantan-1-ol should be handled as a hazardous chemical with the potential for toxicity, skin and eye irritation, and environmental harm.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling 3-(1-Aminoethyl)adamantan-1-ol. The selection of PPE should be based on the specific laboratory activity being performed.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Standard lab coatNot generally required
Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Standard lab coatNot generally required
Weighing/Transferring (in a fume hood) Tightly fitting safety goggles[6]Chemical-resistant gloves (Nitrile or Neoprene)[5]Standard lab coatNot generally required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)[5]Flame-resistant or impervious clothing[6]Use in a well-ventilated area or fume hood. A full-face respirator may be required for large quantities or if engineering controls are insufficient[6]
Spill Cleanup Chemical splash goggles and face shieldChemical-impermeable gloves[6]Flame-resistant or impervious clothing[6]Full-face respirator may be necessary depending on the spill size and ventilation[6]

Causality Behind PPE Choices:

  • Eye Protection: The risk of serious eye irritation necessitates the use of tightly fitting safety goggles or a face shield, especially during transfers and reactions where splashing is possible[2][4][6].

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation[2][4]. Nitrile or neoprene gloves are recommended for their broad chemical resistance[5]. Gloves must be inspected before use and disposed of properly after handling the compound[2][4].

  • Body Protection: A lab coat protects against incidental skin contact. For larger-scale operations or when there is a significant risk of splashing, fire/flame resistant and impervious clothing is recommended[6].

  • Respiratory Protection: Handling the solid compound can generate dust, which may cause respiratory irritation[2][3][4]. Therefore, all weighing and transferring operations should be conducted in a chemical fume hood. For situations with a higher risk of aerosol generation or inadequate ventilation, a full-face respirator is advised[6].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach is critical to minimize exposure and maintain a safe laboratory environment.

Workflow for Safe Handling:

A Receipt & Unpacking Inspect for damage in a ventilated area. B Storage Store in a cool, dry, well-ventilated area away from incompatible materials. A->B C Pre-Use Preparation Assemble all necessary PPE and handling equipment. B->C D Handling (in Fume Hood) Weigh and transfer the compound, keeping the container closed when not in use. C->D E Reaction/Use Conduct experiment in a certified chemical fume hood. D->E F Decontamination Clean all surfaces and equipment thoroughly after use. E->F G Waste Disposal Segregate and dispose of all waste according to the disposal plan. F->G

Caption: Logical workflow for the safe handling of 3-(1-Aminoethyl)adamantan-1-ol.

Detailed Procedures:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

    • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids[3]. The container should be kept tightly closed[4].

  • Handling and Use:

    • All manipulations of 3-(1-Aminoethyl)adamantan-1-ol, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[4].

    • Avoid the formation of dust and aerosols[4].

    • Use spark-proof tools and explosion-proof equipment if there is a risk of ignition[6].

    • Wash hands thoroughly after handling the compound[4].

  • Emergency Procedures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention[4][6].

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor[6].

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4][6]. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical[6].

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[6].

    • Spill: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation. Wear appropriate PPE, including chemical-impermeable gloves and a full-face respirator if necessary. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal[6]. Prevent the chemical from entering drains[4][6].

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 3-(1-Aminoethyl)adamantan-1-ol and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

Disposal Workflow:

A Waste Segregation Collect all waste containing the compound separately. B Containerization Use a designated, labeled, and sealed hazardous waste container. A->B E Decontamination of Labware Rinse contaminated labware with a suitable solvent, collecting the rinsate as hazardous waste. A->E C Storage Store the waste container in a designated, well-ventilated area. B->C D Professional Disposal Arrange for pickup and disposal by a licensed hazardous waste company. C->D E->B

Caption: Step-by-step waste management protocol for 3-(1-Aminoethyl)adamantan-1-ol.

Detailed Disposal Protocol:

  • Waste Segregation:

    • Do not mix waste containing 3-(1-Aminoethyl)adamantan-1-ol with other waste streams[5]. This includes unused product, reaction residues, and contaminated materials like gloves, weighing paper, and pipette tips.

  • Waste Collection and Labeling:

    • Collect all waste in a designated, properly labeled, and sealed container. The container should be made of a compatible material (e.g., glass or polyethylene)[5].

    • The container label must clearly state "Hazardous Waste" and include the full chemical name: "3-(1-Aminoethyl)adamantan-1-ol"[5].

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be well-ventilated, away from heat sources, and separate from incompatible materials[5].

  • Disposal Method:

    • Never dispose of 3-(1-Aminoethyl)adamantan-1-ol down the drain or in regular trash[5].

    • The recommended method of disposal is incineration by a licensed hazardous waste disposal company[2][5]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste[5].

  • Decontamination:

    • Thoroughly decontaminate any labware or surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water. Collect the decontamination rinsate as hazardous waste[5].

By adhering to these guidelines, you can ensure a safe working environment and responsible management of 3-(1-Aminoethyl)adamantan-1-ol throughout its lifecycle in your laboratory.

References

  • AMINO ALCOHOL EA Safety Data Sheet. [Link]

  • MSDS of 3-amino-1-adamantanol - Capot Chemical. [Link]

  • AMINO ALCOHOL 2A Safety Data Sheet. [Link]

  • Safety Data Sheet: Adamantane - Chemos GmbH&Co.KG. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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